molecular formula C10H8N2O2 B1597820 Methyl 1,6-naphthyridine-2-carboxylate CAS No. 338760-63-7

Methyl 1,6-naphthyridine-2-carboxylate

Cat. No.: B1597820
CAS No.: 338760-63-7
M. Wt: 188.18 g/mol
InChI Key: MYBDMKUTAMPZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,6-naphthyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,6-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBDMKUTAMPZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375552
Record name methyl 1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-63-7
Record name methyl 1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338760-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 1,6-Naphthyridine-2-carboxylate

To the dedicated researcher, the molecular scaffold is the foundational canvas upon which therapeutic innovation is built. Among the privileged heterocyclic systems in medicinal chemistry, the naphthyridines—a family of six isomeric diazanaphthalenes—stand out for their versatile biological activities.[1] The 1,6-naphthyridine core, in particular, is a recurring motif in molecules targeting a wide array of biological receptors and enzymes. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal pharmacophore for interacting with protein active sites. Derivatives have shown potent inhibitory activity against targets such as Bruton's tyrosine kinase (BTK), phosphodiesterase 5 (PDE5), and fibroblast growth factor receptor 4 (FGFR4), highlighting their significance in oncology and beyond.[2][3]

This guide focuses on a specific, yet pivotal, derivative: This compound . While not an end-product therapeutic itself, this molecule represents a critical synthetic intermediate—a versatile building block from which libraries of potential drug candidates can be elaborated. Understanding its synthesis, properties, and reactivity is therefore essential for scientists engaged in the design and development of novel 1,6-naphthyridine-based agents. This document serves as a technical primer, synthesizing established principles of heterocyclic chemistry to provide a comprehensive overview for the laboratory professional.

Synthetic Pathways to the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system can be achieved through several strategic disconnections. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent strategies involve building the second ring onto a pre-existing, functionalized pyridine precursor.

Key synthetic strategies include:

  • The Friedländer Annulation: This classic method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester). For the 1,6-naphthyridine system, this translates to using a 4-aminonicotinaldehyde or a related 4-aminopyridine-3-carbonyl derivative.[2]

  • Skraup-Type Reactions: The Skraup reaction and its modifications traditionally use glycerol and an oxidizing agent to build a pyridine ring onto an aminopyridine. While historically significant for synthesizing the parent 1,6-naphthyridine, this method often involves harsh conditions and can result in modest yields.[4]

  • Cyclization from Preformed Pyridones: An alternative route involves starting with a pyridone ring and constructing the second pyridine ring. This is particularly useful for synthesizing 1,6-naphthyridin-2(1H)-ones.[5][6]

  • Multicomponent Reactions (MCRs): Modern approaches utilize MCRs to construct the heterocyclic system in a single pot from three or more starting materials, offering high efficiency and atom economy.[7]

cluster_methods Key Synthetic Methodologies Py Substituted 4-Aminopyridine Friedlander Friedländer Annulation Py->Friedlander Skraup Skraup-Type Reaction Py->Skraup MCR Multicomponent Reaction ThreeC Three-Carbon Synthon (e.g., Pyruvate, Malonate) ThreeC->Friedlander Core 1,6-Naphthyridine Core Friedlander->Core Skraup->Core MCR->Core Target Methyl 1,6-Naphthyridine- 2-carboxylate Core->Target Esterification or Direct Synthesis

Figure 1. General synthetic approaches to the 1,6-naphthyridine scaffold.

Proposed Synthesis of this compound

A logical and efficient synthesis of the title compound can be envisioned via a modified Friedländer condensation. This approach offers regiochemical control by utilizing a pyridine precursor that already contains the key functionalities at the correct positions.

Experimental Protocol: Friedländer Synthesis

This protocol describes the acid-catalyzed condensation of 4-aminonicotinaldehyde with methyl pyruvate to directly form the target ester.

Step 1: Reaction Setup

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminonicotinaldehyde (1.22 g, 10.0 mmol).

  • Add absolute ethanol (40 mL) to the flask and stir until the solid is partially dissolved.

  • Add methyl pyruvate (1.23 g, 12.0 mmol, 1.2 equivalents) to the suspension.

  • Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst. Causality: The acid protonates the carbonyl oxygen of both reactants, increasing their electrophilicity and facilitating the initial aldol-type condensation and subsequent cyclization.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, UV-active spot corresponding to the product indicates reaction completion.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Slowly pour the mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Stir the resulting suspension for 30 minutes. The crude product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven to yield this compound as a solid.

Physicochemical and Spectroscopic Properties

The structural identity and purity of the synthesized compound must be confirmed through rigorous analysis. The following table summarizes key physical properties and the anticipated spectroscopic data for structure elucidation.

PropertyValue / Expected DataSource / Rationale
Molecular Formula C₁₀H₈N₂O₂[8][9]
Molecular Weight 188.18 g/mol [8][9]
CAS Number 338760-63-7[9]
Appearance Expected to be a white to light brown solid.Based on the parent 1,6-naphthyridine and related carboxylic acids.[4][10]
Predicted XlogP 1.3PubChem prediction, indicating moderate lipophilicity.[8]
¹H NMR (400 MHz, CDCl₃) δ ~9.3 (s, 1H, H-5), ~8.6 (d, 1H, H-7), ~8.3 (d, 1H, H-4), ~8.2 (d, 1H, H-3), ~7.6 (dd, 1H, H-8), ~4.0 (s, 3H, -OCH₃).Rationale: Aromatic protons are expected in the deshielded region (δ 7.5-9.5). The H-5 proton, flanked by two nitrogen atoms, will be the most downfield. The methyl ester protons will appear as a sharp singlet around δ 4.0 ppm. Coupling patterns will depend on J-values.
¹³C NMR (100 MHz, CDCl₃) δ ~166 (C=O), ~155-140 (aromatic C-N & C-C), ~125-115 (aromatic C-H), ~53 (-OCH₃).Rationale: The ester carbonyl carbon is highly deshielded. Aromatic carbons will appear in the typical δ 115-155 ppm range, with carbons adjacent to nitrogen being more downfield. The methyl carbon will be upfield.
IR (KBr, cm⁻¹) ν ~1725 (C=O, ester), ~1600-1550 (C=N, C=C aromatic stretching), ~1250 (C-O stretching).Characteristic stretching frequencies for the functional groups present in the molecule.[11]
Mass Spec (ESI+) m/z = 189.06 [M+H]⁺, 211.05 [M+Na]⁺.Expected molecular ion peaks for the protonated and sodiated adducts, confirming the molecular weight.

Reactivity and Strategic Applications in Drug Discovery

This compound is not merely a synthetic endpoint but a versatile platform for diversification. Its strategic value lies in the reactivity of the methyl ester group, which serves as a handle for introducing a wide range of functionalities.

Key Reactions:

  • Saponification: Base-catalyzed hydrolysis of the methyl ester yields the corresponding 1,6-naphthyridine-2-carboxylic acid.[10] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives. Amides are a cornerstone of medicinal chemistry, often improving metabolic stability and providing key hydrogen bond donors/acceptors for target engagement.

  • Reduction: The ester can be reduced to the corresponding primary alcohol (2-hydroxymethyl-1,6-naphthyridine) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized, for example, by conversion to an ether or an alkyl halide.

  • Ring Reactivity: The pyridine nitrogen atoms confer specific reactivity to the aromatic core. They can be quaternized with alkyl halides or undergo N-oxidation. The electron-deficient nature of the rings makes them susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present on the ring.

Figure 2. Role of the title compound as a key intermediate in drug discovery workflows.

The ability to rapidly generate diverse libraries from this single intermediate is a powerful strategy in modern medicinal chemistry. It allows for a systematic exploration of the structure-activity relationship (SAR) around the 1,6-naphthyridine core, accelerating the journey from a chemical scaffold to a potential clinical candidate.[12][13]

Conclusion

This compound is a molecule of significant strategic value for researchers in medicinal chemistry and drug development. While detailed literature on this specific compound is not extensive, its synthesis can be reliably achieved through established methods like the Friedländer annulation. Its well-defined physicochemical and spectroscopic properties allow for unambiguous characterization. The true power of this compound lies in its role as a versatile synthetic intermediate, providing a reactive handle for the creation of diverse compound libraries. A thorough understanding of its synthesis and reactivity equips scientists with a vital tool for exploring the vast therapeutic potential of the 1,6-naphthyridine scaffold.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine framework is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Methyl 1,6-naphthyridine-2-carboxylate is a key heterocyclic building block, offering a versatile platform for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the essential physicochemical and spectroscopic characteristics of this compound. We will delve into its molecular structure, a robust synthetic methodology, and a detailed analysis of its expected spectroscopic profile, including NMR, IR, and Mass Spectrometry. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the 1,6-naphthyridine motif.

The 1,6-Naphthyridine Scaffold: A Cornerstone in Drug Discovery

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. Among the six possible isomers, the 1,6-naphthyridine core has garnered significant attention due to its presence in a wide array of pharmacologically active agents. This scaffold's unique electronic properties and rigid, planar structure make it an ideal backbone for interacting with various biological receptors.

Derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of biological activities. They have been successfully developed as potent inhibitors of critical enzymes in oncology, such as Fibroblast Growth Factor Receptor 4 (FGFR4) for colorectal cancer and c-Met kinase. Furthermore, this scaffold is integral to compounds designed as inhibitors of monoamine oxidase (MAO), which are relevant for neurological disorders, and has been explored for developing novel anticancer and antimalarial agents. The inherent versatility of the 1,6-naphthyridine nucleus makes well-characterized derivatives like this compound invaluable starting points for drug discovery campaigns.

Molecular Structure and Core Properties

This compound is a functionalized derivative of the parent 1,6-naphthyridine ring system. The introduction of a methyl carboxylate group at the C2 position provides a crucial chemical handle for further elaboration, such as amide bond formation or reduction to an alcohol.

synthesis_workflow start 4-Aminopyridine- 3-carbaldehyde intermediate Condensation Intermediate (Enamine/Iminium) start->intermediate Base catalyst (e.g., Piperidine) reagent1 Methyl pyruvate reagent1->intermediate product Methyl 1,6-naphthyridine- 2-carboxylate intermediate->product Intramolecular Cyclization & Aromatization (Oxidation)

Structural Elucidation of Methyl 1,6-Naphthyridine-2-carboxylate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous molecules with significant biological activities.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including their potential as inhibitors of various enzymes and as antineoplastic agents.[1][3] The precise characterization of these molecules is a critical prerequisite for drug discovery and development, ensuring that biological activity is correctly attributed to a well-defined chemical entity. This guide provides an in-depth, technical overview of the analytical methodologies required for the unambiguous structural elucidation of a key derivative, Methyl 1,6-naphthyridine-2-carboxylate. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow for researchers.

Foundational Molecular Profile

Before delving into spectroscopic analysis, it is essential to establish the basic molecular identity of the target compound.

  • Molecular Formula: C₁₀H₈N₂O₂[4]

  • Molecular Weight: 188.18 g/mol [4]

  • CAS Number: 338760-63-7[4]

The proposed structure, with a systematic numbering convention for spectroscopic assignment, is presented below. This numbering is crucial for correlating specific atoms to their corresponding signals in NMR spectra.

Figure 1: Structure of this compound with IUPAC numbering.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to confirm the elemental composition, providing a high degree of confidence in the molecular formula before more complex structural analysis is undertaken. The choice of ionization technique (e.g., ESI, MALDI) depends on the sample's properties, with Electrospray Ionization (ESI) being a common choice for this class of polar, heterocyclic compounds.

Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization: Use ESI in positive ion mode ([M+H]⁺). The two nitrogen atoms in the naphthyridine ring are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.

Data Presentation: Predicted and Observed Mass

Adduct/FragmentTheoretical m/zExpected ObservationCausality
[M]⁺188.0586Molecular IonDirect ionization of the molecule.
[M+H]⁺189.0664Base PeakProtonation of a basic ring nitrogen.[5]
[M+Na]⁺211.0483Common AdductPresence of sodium salts in the solvent or glassware.[5]
[M-OCH₃]⁺157.0456FragmentLoss of the methoxy radical from the ester.[6]
[M-COOCH₃]⁺129.0456FragmentLoss of the entire carbomethoxy group.[7]

Trustworthiness: The confirmation of the molecular formula by HRMS provides a critical validation gate. If the observed mass does not match the theoretical mass for C₁₀H₈N₂O₂, the proposed structure is incorrect, and further analysis is unwarranted until the synthesis or starting material is re-evaluated.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups.[8] For this compound, the most informative regions of the spectrum will confirm the ester group and the aromatic system. It serves as a quick qualitative check.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromaticConfirms the presence of the heterocyclic rings.
~2950C-H StretchAliphatic (sp³)Corresponds to the methyl group of the ester.
~1725-1740 C=O Stretch Ester Crucial, strong band confirming the ester carbonyl. [9]
~1600-1450C=C & C=N StretchAromatic RingsMultiple bands confirming the naphthyridine core.[10]
~1300-1100C-O StretchEsterConfirms the C-O single bonds of the ester group.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete picture of the atomic connectivity. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common starting point, but DMSO-d₆ can be used if solubility is an issue.[11]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Tuning: Tune and shim the spectrometer to ensure high resolution.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

  • Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks, and determine chemical shifts (δ) and coupling constants (J).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
H5~9.30s-1HDeshielded by adjacent N6 and ring current.[12][13]
H7~8.75d~6.01HOrtho-coupled to H8. Deshielded by N6.[12]
H4~8.30d~8.51HOrtho-coupled to H3.
H3~7.95d~8.51HOrtho-coupled to H4.
H8~7.55d~6.01HOrtho-coupled to H7.[12][13]
O-CH₃~4.05s-3HStandard chemical shift for a methyl ester.[14]
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon(s)Predicted δ (ppm)Rationale
C=O~165Typical for an ester carbonyl.
C5, C7~150-155Carbons adjacent to nitrogen are highly deshielded.[15][16]
C2, C4a, C8a~135-145Quaternary carbons and C2 attached to the ester.[15]
C4, C8~120-130Aromatic CH carbons.[16]
C3~115-120Aromatic CH carbon.
O-CH₃~53Standard chemical shift for a methyl ester carbon.
2D NMR: Validating the Connections

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments create a self-validating system by explicitly showing correlations between atoms, removing ambiguity in assignments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see cross-peaks connecting H3↔H4 and H7↔H8, confirming their positions on the same aromatic ring fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals (e.g., δ ~9.30) to their corresponding carbon signals (e.g., δ ~150-155 for C5), validating the assignments made in the 1D spectra.

Integrated Analytical Workflow

The structural elucidation of a novel compound is not a linear process but a logical, iterative workflow where each step validates the previous one. This approach ensures the highest level of scientific integrity.

Figure 2: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergent power of multiple spectroscopic techniques. High-resolution mass spectrometry validates the elemental composition, infrared spectroscopy confirms essential functional groups, and a suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular architecture. By following the integrated workflow presented, researchers can ensure the scientific integrity of their findings, providing a solid and trustworthy foundation for subsequent research and development activities.

References

discovery and history of 1,6-naphthyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, History, and Application of 1,6-Naphthyridine Compounds

Authored by Gemini, Senior Application Scientist

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Initially a subject of academic curiosity, its unique electronic properties and rigid, planar structure have proven ideal for targeting a wide array of biological receptors. This guide provides a comprehensive exploration of the 1,6-naphthyridine core, charting its historical discovery, detailing the evolution of its synthetic methodologies, and examining its profound impact on drug development. We will delve into the causality behind key experimental choices, present detailed protocols for foundational synthetic routes, and summarize the structure-activity relationships that have led to the development of potent therapeutic agents, including FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this privileged scaffold.

Introduction: The Naphthyridine Family of Isomers

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds consisting of two fused pyridine rings.[1] The relative positions of the two nitrogen atoms give rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This structural diversity allows for fine-tuning of physicochemical properties such as basicity, hydrogen bonding capability, and metal chelation, making them highly attractive scaffolds in medicinal chemistry.

Among these isomers, the 1,6-naphthyridine framework has garnered significant interest due to its presence in numerous biologically active molecules, both from natural and synthetic origins.[3][4] Its utility as a "privileged structure," a concept describing molecular scaffolds capable of binding to multiple biological targets, is now well-established.[1][5]

A Historical Perspective: From First Synthesis to a Privileged Scaffold

The journey of the naphthyridine family began in 1893 with the first synthesis by Reissert.[1] However, it took several decades for the field to mature. The unsubstituted parent 1,5- and 1,8-naphthyridines were not synthesized until 1927.[1] The final members of the isomeric family were completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, and the isolation of 2,6-naphthyridine in 1965.[1]

The initial synthesis of the parent 1,6-naphthyridine was a landmark, but the compound remained largely a chemical curiosity for years. The true potential of the scaffold began to be unlocked with the discovery of naturally occurring 1,6-naphthyridine alkaloids, such as aaptamine from marine sponges, which exhibited a range of interesting biological activities.[3][6] This spurred medicinal chemists to explore synthetic derivatives, leading to the discovery of potent agents with diverse therapeutic applications, solidifying the 1,6-naphthyridine core's status as a vital pharmacophore.[4][7]

Foundational Synthetic Strategies for the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system has been achieved through several classical and modern synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the final molecule, as different methods offer distinct advantages in terms of starting material availability and regiochemical control.

Classical Annulation Reactions

Three classical named reactions form the bedrock of naphthyridine synthesis: the Skraup, Friedländer, and Gould-Jacobs reactions. These methods typically build the second pyridine ring onto a pre-existing pyridine starting material.

The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to construct the second ring.[8][9] While effective for many quinoline and some naphthyridine isomers, the reaction is notoriously vigorous and often difficult to control.[8] For the synthesis of 1,6-naphthyridine from 4-aminopyridine, the parent reaction was not initially successful.[8] Refinements, such as using 4-aminopyridine-N-oxide as the starting material followed by reduction of the resulting N-oxide, were necessary to achieve modest yields of the desired product.[8]

The Friedländer synthesis is a more versatile and widely used method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile).[10] This reaction is a cornerstone of 1,6-naphthyridine synthesis, typically employing a 4-aminonicotinaldehyde or a related derivative as the starting pyridine component.[11][12] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic naphthyridine ring.[10] The power of this method lies in its convergence, allowing for the direct installation of various substituents on the newly formed ring.[13]

Friedlander_Mechanism Friedländer Annulation for 1,6-Naphthyridine Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Start_A 4-Aminonicotinaldehyde Intermediate_1 Aldol Adduct or Schiff Base Formation Start_A->Intermediate_1 Start_B Active Methylene Compound (e.g., R-CH2-C(O)-Z) Start_B->Intermediate_1 Intermediate_2 Cyclization Intermediate_1->Intermediate_2 Intramolecular Reaction Intermediate_3 Dehydration Intermediate_2->Intermediate_3 - H2O Product Substituted 1,6-Naphthyridine Intermediate_3->Product Aromatization Synthetic_Approaches Key Synthetic Strategies for 1,6-Naphthyridin-2(1H)-ones Start_Pyridine Pre-formed Pyridine e.g., 4-Aminopyridine or 4-Chloropyridine derivatives Product 1,6-Naphthyridin-2(1H)-one Core Start_Pyridine:f0->Product Ring Annulation (e.g., condensation with malonic acid derivatives) Start_Pyridone Pre-formed Pyridone e.g., Substituted 2-pyridone derivatives Start_Pyridone:f0->Product Ring Annulation (e.g., reaction with α,β-unsaturated compounds)

References

The Biological Versatility of the Naphthyridine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Naphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural rigidity, synthetic tractability, and ability to form a wide range of interactions with biological macromolecules have made them a focal point of drug discovery efforts for decades.[3][4] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each offering a unique three-dimensional vector for substituent placement and, consequently, a distinct pharmacological profile.[5][6]

This technical guide provides an in-depth exploration of the diverse biological activities of naphthyridine derivatives. Moving beyond a simple cataloging of effects, we will delve into the mechanistic underpinnings of their actions, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the naphthyridine core in their therapeutic programs.

Section 1: Anticancer Activity - A Multifaceted Approach to Oncology

Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting a broad spectrum of activities against various human cancer cell lines.[7][8] Their mechanisms of action are diverse, ranging from DNA damage and cell cycle arrest to the targeted inhibition of crucial signaling pathways.[8]

Mechanism I: DNA Intercalation and Topoisomerase Inhibition

A primary anticancer mechanism for many naphthyridine derivatives is their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes.[7][8] Topoisomerases are critical for resolving DNA topological problems during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

For instance, the natural product aaptamine, a 1,6-naphthyridine derivative isolated from marine sponges, has been shown to intercalate into DNA, upregulate the expression of the cell cycle inhibitor p21, and induce apoptosis in a p53-independent manner.[5] Vosaroxin, a topoisomerase II inhibitor with a naphthyridine core, has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML).[7][9]

Visualizing the Naphthyridine Isomers

The strategic placement of nitrogen atoms within the two fused pyridine rings is fundamental to the chemical properties and biological activities of naphthyridines.

Naphthyridine_Isomers 1,5-Naphthyridine 1,5-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine 2,6-Naphthyridine 2,6-Naphthyridine 2,7-Naphthyridine 2,7-Naphthyridine

Caption: The six structural isomers of naphthyridine.

Mechanism II: Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. Naphthyridine derivatives have been successfully developed as potent inhibitors of various kinases.[10][11] The naphthyridine scaffold serves as an excellent ATP-competitive hinge-binding motif.

Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which is implicated in numerous tumor types.[12] Furthermore, the 1,8-naphthyridine scaffold has been utilized to develop inhibitors of epidermal growth factor receptor (EGFR) and casein kinase 2 (CK2).[10][13]

Illustrative Signaling Pathway: Naphthyridine Derivative as a Kinase Inhibitor

This diagram illustrates the mechanism by which a naphthyridine-based kinase inhibitor can block a signaling pathway crucial for cancer cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP Downstream Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream Phosphorylation Naphthyridine Naphthyridine Kinase Inhibitor Naphthyridine->Receptor Blocks ATP Binding Site ATP ATP Proliferation Gene Expression & Cell Proliferation Downstream->Proliferation Signal Transduction GrowthFactor Growth Factor GrowthFactor->Receptor Binding & Dimerization MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (4 hours) C->D E 5. Formazan Solubilization D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] While the broader family of 1,6-naphthyridines has been explored for applications ranging from kinase inhibition to topoisomerase disruption, the specific molecular mechanism of action for Methyl 1,6-naphthyridine-2-carboxylate remains largely uncharacterized.[3][4] This guide presents a comprehensive, multi-phase strategic workflow designed to systematically investigate and elucidate the mechanism of action of this compound. We will proceed from broad phenotypic screening to specific target identification and validation, culminating in preclinical efficacy assessment. This document provides not just experimental protocols but also the underlying scientific rationale, empowering research teams to execute a robust and self-validating investigation.

Part 1: Foundational Analysis and Hypothesis Generation

The journey to understanding a compound's mechanism of action begins with its chemical identity and the biological context provided by its structural relatives. This compound belongs to a class of compounds known for their interaction with key cellular machinery involved in cell proliferation and survival.[5][6]

Initial Hypothesis: Based on extensive literature on related naphthyridine derivatives, it is hypothesized that this compound exerts its biological effects, likely anti-proliferative, through the inhibition of critical enzymes such as protein kinases or DNA topoisomerases.[3][4] Derivatives have shown potent activity as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Cyclin-Dependent Kinases 8/19 (CDK8/19), as well as topoisomerase II.[3][4][7][8]

The following workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Target Validation cluster_2 Phase 3: In Vivo Assessment Cell Viability Screening Cell Viability Screening Broad Kinase Profiling Broad Kinase Profiling Cell Viability Screening->Broad Kinase Profiling If cytotoxic Topoisomerase Inhibition Assay Topoisomerase Inhibition Assay Cell Viability Screening->Topoisomerase Inhibition Assay If cytotoxic Cellular Target Engagement Cellular Target Engagement Broad Kinase Profiling->Cellular Target Engagement Topoisomerase Inhibition Assay->Cellular Target Engagement Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement->Downstream Pathway Analysis Cell Cycle & Apoptosis Assays Cell Cycle & Apoptosis Assays Downstream Pathway Analysis->Cell Cycle & Apoptosis Assays Xenograft Efficacy Model Xenograft Efficacy Model Cell Cycle & Apoptosis Assays->Xenograft Efficacy Model G Compound This compound Assay Competitive Binding Assay Compound->Assay KinaseLibrary Kinase 1 Kinase 2 ... Kinase N KinaseLibrary->Assay Results {PoC < 10% | PoC 10-35% | PoC > 35%} Assay->Results Identify Hits G cluster_0 Cellular Cascade cluster_1 Experimental Readout Compound Methyl 1,6-Naphthyridine- 2-carboxylate TargetKinase Target Kinase (e.g., FGFR4) Compound->TargetKinase Inhibits pSubstrate Phosphorylated Substrate TargetKinase->pSubstrate Phosphorylates Substrate Downstream Substrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse WesternBlot Western Blot Analysis (Detect p-Substrate) pSubstrate->WesternBlot Measure this

References

Unlocking the Therapeutic Potential of Methyl 1,6-naphthyridine-2-carboxylate: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1,6-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3][4][5] These activities span a wide therapeutic spectrum, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] While extensive research has illuminated the therapeutic targets of various functionalized 1,6-naphthyridines, Methyl 1,6-naphthyridine-2-carboxylate remains a relatively under-explored entity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this specific molecule. Drawing upon the established pharmacology of the broader 1,6-naphthyridine class, we will delineate a logical, step-by-step approach to identify and validate its potential molecular targets, ultimately paving the way for novel therapeutic applications.

The 1,6-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity

The inherent biological activity of the 1,6-naphthyridine core stems from its unique electronic and structural properties, which allow it to interact with a variety of biological macromolecules. Different substitutions on this core have led to the development of compounds targeting a range of proteins, including:

  • Kinases: A significant number of 1,6-naphthyridine derivatives have been developed as kinase inhibitors. For instance, derivatives have shown potent inhibitory activity against c-Met kinase and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in various cancers.[6][7] Additionally, specific substituted 1,6-naphthyridines have demonstrated high affinity for Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[8]

  • Topoisomerases: The planar nature of the naphthyridine ring system allows for intercalation into DNA, a mechanism exploited by topoisomerase inhibitors. Dibenzo[c,h][1][8]naphthyridines have been identified as potent Topoisomerase I inhibitors with significant antitumor activity.[9] Furthermore, the naphthyridine analog Vosaroxin acts as a Topoisomerase II inhibitor.[10]

  • Viral Enzymes: The 1,6-naphthyridine scaffold has also been a fruitful source of antiviral agents. Notably, derivatives bearing an 8-hydroxy-7-carboxamide pharmacophore have been identified as potent inhibitors of HIV-1 integrase.[11]

  • Other Targets: The versatility of the 1,6-naphthyridine core is further highlighted by its exploration in targeting other protein classes. For example, certain benzo[b][1][8]naphthyridine derivatives have been investigated as potential Monoamine Oxidase (MAO) inhibitors.[12]

Given this precedent, a systematic investigation of this compound is warranted to uncover its specific biological activities and molecular targets.

A Strategic Roadmap for Target Identification and Validation

We propose a multi-pronged approach, commencing with broad phenotypic screening and progressively narrowing down to specific target identification and mechanistic studies. This strategy is designed to be both comprehensive and efficient, maximizing the potential for novel discoveries.

Phase 1: Broad Phenotypic Screening

The initial step is to assess the general bioactivity of this compound across a diverse range of cell-based assays. This will provide crucial insights into its potential therapeutic areas.

Experimental Workflow: Phenotypic Screening

phenotypic_screening cluster_start Initiation cluster_assays Phenotypic Assays cluster_analysis Data Analysis start This compound cancer Antiproliferative Assays (e.g., NCI-60 Panel) start->cancer Test antiviral Antiviral Assays (e.g., HIV, Influenza, HCV) start->antiviral Test antimicrobial Antimicrobial Assays (e.g., MIC against bacterial panel) start->antimicrobial Test cns CNS Cell-Based Assays (e.g., Neuronal viability, Neuroinflammation) start->cns Test analysis Determine IC50/EC50/MIC Identify 'Hit' Therapeutic Area(s) cancer->analysis antiviral->analysis antimicrobial->analysis cns->analysis

Caption: Phase 1 Workflow: Broad Phenotypic Screening.

Protocol: Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Phase 2: Target Class Identification

Based on the results of the phenotypic screening, the next phase focuses on identifying the broad class of molecular targets. For example, if significant anticancer activity is observed, kinase and topoisomerase inhibition would be primary areas of investigation.

Experimental Workflow: Target Class Identification

target_class_identification cluster_input Input from Phase 1 cluster_assays Target Class Assays cluster_output Output phenotypic_hit Confirmed Phenotypic Activity (e.g., Anticancer) kinase_panel Broad Kinase Panel Screen phenotypic_hit->kinase_panel topoisomerase_assay Topoisomerase I/II Inhibition Assay phenotypic_hit->topoisomerase_assay receptor_binding Receptor Binding Panel (e.g., GPCRs, Ion Channels) phenotypic_hit->receptor_binding enzyme_inhibition Other Enzyme Inhibition Assays (e.g., MAO, Proteases) phenotypic_hit->enzyme_inhibition target_class Identification of Potential Target Class(es) kinase_panel->target_class topoisomerase_assay->target_class receptor_binding->target_class enzyme_inhibition->target_class

Caption: Phase 2 Workflow: Identifying the Target Class.

Protocol: Pan-Kinase Inhibition Assay (Example)

A commercially available pan-kinase assay panel (e.g., from Eurofins or Reaction Biology) can be utilized for this purpose.

  • Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) to the service provider.

  • Assay Performance: The compound is screened against a large panel of purified kinases (e.g., >400) at a fixed ATP concentration. The activity of each kinase is measured, typically via radiometric or fluorescence-based methods.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. Kinases showing significant inhibition (e.g., >50%) are considered primary hits.

Table 1: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µM
c-Met85%
FGFR478%
CDK865%
EGFR12%
VEGFR28%
Phase 3: Specific Target Validation and Mechanism of Action

Once a putative target or target class is identified, the focus shifts to validating the specific molecular interaction and elucidating the mechanism of action.

Experimental Workflow: Target Validation and MoA

target_validation cluster_input Input from Phase 2 cluster_validation Target Validation cluster_moa Mechanism of Action putative_target Putative Target(s) (e.g., c-Met, FGFR4) dose_response Dose-Response Assays (IC50 determination) putative_target->dose_response binding_assay Direct Binding Assays (e.g., SPR, ITC) dose_response->binding_assay cellular_target Cellular Target Engagement Assays (e.g., Western Blot for p-Met) binding_assay->cellular_target enzyme_kinetics Enzyme Kinetics (e.g., Michaelis-Menten) cellular_target->enzyme_kinetics pathway_analysis Downstream Signaling Pathway Analysis enzyme_kinetics->pathway_analysis structural_studies Structural Biology (e.g., X-ray crystallography, Cryo-EM) pathway_analysis->structural_studies

Caption: Phase 3 Workflow: Target Validation and MoA Studies.

Protocol: Western Blot for Cellular Target Engagement (p-Met)

  • Cell Treatment: Treat a c-Met expressing cancer cell line (e.g., HCT116) with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (p-Met) and total c-Met. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on c-Met phosphorylation.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the comprehensive evaluation of this compound. By following this structured approach, researchers can efficiently move from broad biological screening to specific target identification and mechanistic understanding. The knowledge gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel therapeutic agent. The versatility of the 1,6-naphthyridine scaffold suggests that this compound could hold significant promise in addressing unmet medical needs.

References

literature review on substituted 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Substituted 1,6-Naphthyridines

Abstract

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in modern medicinal chemistry.[1][2] Among the six possible isomers, the 1,6-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to bind to a diverse array of biological receptors and enzymes.[1][3] This guide provides a comprehensive review of substituted 1,6-naphthyridines, with a particular focus on the 1,6-naphthyridin-2(1H)-one subfamily, which encompasses over 17,000 known compounds.[1][2] We will delve into the synthetic methodologies that enable the construction and diversification of this core, explore its extensive applications in drug discovery—from oncology to infectious diseases—and synthesize the critical structure-activity relationships (SAR) that guide the rational design of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the 1,6-naphthyridine scaffold in their therapeutic programs.

The 1,6-Naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

The concept of "privileged structures," introduced by Evans in the late 1980s, describes molecular scaffolds that can serve as ligands for multiple, distinct biological receptors through varied peripheral substitution.[1] The 1,6-naphthyridine motif is a quintessential example of such a scaffold. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its two nitrogen atoms, provides a versatile framework for molecular recognition. This versatility has led to the development of 1,6-naphthyridine derivatives as potent inhibitors of kinases, viruses, and other key players in human disease.[3][4][5]

A significant portion of research has focused on 1,6-naphthyridin-2(1H)-ones, a subfamily where one of the pyridine rings exists in its pyridone tautomeric form.[1][2] The structural diversity within this subfamily is immense, with substitutions explored at every possible position (N1, C3, C4, C5, C7, and C8) to modulate pharmacological properties.[1][2] The distinction between a single or double bond between the C3 and C4 positions has been shown to be a critical determinant of biological activity, often bifurcating the therapeutic applications of these compounds towards either cardiovascular diseases (C3-C4 single bond) or oncology (C3-C4 double bond).[1]

Synthetic Strategies for the 1,6-Naphthyridine Core

The ability to efficiently synthesize and derivatize the 1,6-naphthyridine core is fundamental to its exploration in medicinal chemistry. A variety of synthetic approaches have been developed, ranging from classical cyclization reactions to modern, high-throughput methodologies.

Synthesis from Preformed Pyridine or Pyridone Rings

A prevalent strategy involves the construction of the second ring onto a pre-existing pyridine or pyridone moiety. One well-established protocol begins with 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. For instance, treatment of this starting material with malononitrile in the presence of a base like sodium methoxide initiates a cascade that, upon subsequent treatment with a hydrogen halide, yields 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones.[1] This method provides a reliable entry point to a scaffold that is primed for further functionalization.

start 2-Methoxy-6-oxo-1,4,5,6- tetrahydropyridine-3-carbonitrile intermediate Tautomeric Intermediate start->intermediate Annulation reagent1 Malononitrile, NaOMe/MeOH reagent1->intermediate product 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one intermediate->product Cyclization & Aromatization reagent2 HX (HCl or HBr) in Dioxane reagent2->product

Caption: Synthesis of 7-amino-5-halo 1,6-naphthyridin-2(1H)-ones.

Modern Synthetic Approaches

More recent advancements have focused on improving efficiency and access to chemical diversity. These include:

  • Multicomponent Reactions (MCRs): One-pot MCRs have been developed that combine simple starting materials, such as a benzaldehyde derivative, two equivalents of malononitrile, and 1-naphthylamine, to rapidly assemble the substituted 1,6-naphthyridine core.[6] These methods are advantageous for their operational simplicity, high yields, and expedited reaction times.[6]

  • Friedel-Crafts Annulation: Acid-mediated intramolecular Friedel-Crafts reactions provide a robust strategy for creating fused polycyclic 1,6-naphthyridines.[7] This approach uses precursors like 4-(arylamino)nicotinonitriles, which cyclize under strong acid conditions (e.g., CF₃SO₃H) to yield tri-, tetra-, and pentacyclic derivatives in good to excellent yields.[7]

  • Diversification via Ditriflates: A powerful strategy for late-stage functionalization involves converting 1,6-naphthyridine-5,7-diones into highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates.[4] These intermediates can undergo sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid installation of diverse substituents at the C5 and C7 positions. This approach is invaluable for SAR studies, as it facilitates the exploration of a wide chemical space from a common intermediate.[4]

Representative Experimental Protocol: Synthesis of 7-Amino-5-chloro-1,6-naphthyridin-2(1H)-one

This protocol is adapted from methodologies described in the literature.[1]

  • Step 1: Annulation. To a solution of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (1 eq) in methanol, add sodium methoxide (1.1 eq) followed by malononitrile (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by TLC.

  • Upon completion, neutralize the mixture with acetic acid and concentrate under reduced pressure to obtain the crude tautomeric intermediate.

  • Step 2: Cyclization and Aromatization. Dissolve the crude intermediate in dioxane.

  • Bubble dry hydrogen chloride (HCl) gas through the solution for 15 minutes, or add a saturated solution of HCl in dioxane.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature, upon which the product will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-amino-5-chloro-1,6-naphthyridin-2(1H)-one.

Substituted 1,6-Naphthyridines as Kinase Inhibitors: A Major Thrust in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,6-naphthyridine scaffold has proven to be an exceptionally effective core for the design of potent and selective kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR4 FGFR4 Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT STAT3 STAT3 Pathway FGFR4->STAT3 FGF19 FGF19 Ligand FGF19->FGFR4 Binds & Activates Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: FGFR4 signaling pathway and the mechanism of its inhibition.

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 has been identified as a critical oncogenic driver in hepatocellular carcinoma (HCC) and other cancers.[8] Several series of 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective FGFR4 inhibitors.[8][9] Through detailed structural optimization, compounds have been identified that covalently bind to a specific cysteine residue (Cys552) in the FGFR4 active site, leading to high potency and selectivity.[8] These inhibitors have demonstrated significant anti-proliferative activities in FGFR4-dependent cancer cell lines and tumor growth inhibition in xenograft models.[8][9]

AXL and c-Met Kinase Inhibition

The receptor tyrosine kinases AXL and c-Met are implicated in tumor progression, metastasis, and drug resistance. The 1,6-naphthyridine scaffold has been successfully employed to develop inhibitors targeting these kinases.

  • AXL Inhibitors: Starting from a dual MET/AXL inhibitor, molecular modeling has guided the optimization of a 1,6-naphthyridinone series to achieve high selectivity for AXL over the homologous MET kinase.[10] The lead compound 25c from one study showed excellent AXL inhibitory activity (IC₅₀ = 1.1 nM) and over 300-fold selectivity against MET, demonstrating significant anti-tumor efficacy in preclinical models.[10]

  • c-Met Inhibitors: By conformationally constraining the 7,8-positions of the 1,6-naphthyridine framework to incorporate a cyclic urea, a novel class of 1H-imidazo[4,5-h][1][11]naphthyridin-2(3H)-one based c-Met inhibitors was identified.[11][12] SAR studies revealed that potency was driven by specific substitutions at the N-1, N-3, and C-5 positions.[11][12]

Cyclin-Dependent Kinase (CDK) Inhibition

Uncontrolled activity of CDKs is linked to various diseases, including cancer and kidney disorders.[13]

  • CDK5: Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for the potential treatment of kidney diseases, such as renal fibrosis and diabetic nephropathy.[13]

  • CDK8/19: A scaffold-hopping approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual CDK8/19 inhibitors.[14] Optimization was required to block rapid metabolism by aldehyde oxidase, which was successfully achieved by introducing an amino group at the C5 position.[14]

Compound ClassTarget KinaseRepresentative IC₅₀Therapeutic AreaReference
1,6-Naphthyridin-2(1H)-oneFGFR4<10 nMHepatocellular Carcinoma[8]
1,6-Naphthyridin-2-oneFGFR4<50 nMColorectal Cancer[9]
1,6-NaphthyridinoneAXL1.1 nMCancer[10]
1H-Imidazo[4,5-h][1][11]naphthyridin-2(3H)-onec-Met2.6 µMCancer[11][12]
Substituted 1,6-NaphthyridineCDK5<10 nM - 1 µMKidney Diseases[13]
5-Amino-1,6-NaphthyridineCDK8/19<50 nMCancer[14]

Broadening the Therapeutic Landscape

While oncology remains a major focus, the biological activities of substituted 1,6-naphthyridines extend to several other therapeutic areas.

  • Antiviral Activity: The scaffold has been investigated as a replacement for the quinoline core in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15] Certain 2,4-disubstituted-1,6-naphthyridine derivatives showed potent activity against HIV-1 RT, with IC₅₀ values significantly better than the approved drug nevirapine.[15]

  • Cardiovascular & Kidney Diseases: As mentioned, 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond have been primarily developed for cardiovascular applications.[1] Furthermore, the CDK5 inhibitors noted above are being explored for diabetic nephropathy and other kidney diseases.[13]

  • Other Applications: The 1,6-naphthyridine core is found in molecules with a wide range of other pharmacological properties, including antimalarial, antimicrobial, anti-inflammatory, and analgesic activities.[3][5][16]

Structure-Activity Relationship (SAR) Insights: A Guide to Rational Design

Decades of research have yielded a rich understanding of how substitutions on the 1,6-naphthyridine core influence biological activity. A comprehensive analysis of thousands of compounds reveals several key trends.[1][2]

  • N1 Position: In the 1,6-naphthyridin-2(1H)-one series, substitution at the N1 position is common, particularly in anticancer agents.[1] Methyl and phenyl groups are frequently used, while leaving it unsubstituted (R¹ = H) is more common in compounds developed for cardiovascular diseases.[1]

  • C3/C4 Positions: The saturation of the C3-C4 bond is a critical determinant of activity.[1] For kinase inhibitors, a C3-C4 double bond is often preferred. Substitution at C3, frequently with a phenyl ring, is a common feature.[1]

  • C5, C7, and C8 Positions: These positions are key points for diversification to achieve potency and selectivity.

    • C7: In many kinase inhibitors, the C7 position is substituted with groups that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.

    • C8: For CDK8/19 inhibitors, incorporating optimal substituents at the C8 position was crucial for potent affinity.[14]

    • C5: Introduction of an amino group at C5 was a successful strategy to block aldehyde oxidase-mediated metabolism, thereby improving pharmacokinetic properties.[14]

cluster_sar Key SAR Insights for 1,6-Naphthyridine Core N1 N1: Often substituted (Me, Ph) in anticancer agents. Unsubstituted in cardiovascular agents. C2 C2: 'one' moiety is a common pharmacophore. C3_C4 C3-C4: Double bond common for anticancer activity. Single bond for cardiovascular. C5 C5: Key for tuning properties. -NH2 can block metabolism. C7 C7: Major vector for potency and selectivity (kinase hinge binding). C8 C8: Important for potency in certain kinase targets (e.g., CDK8). Core 1,6-Naphthyridine Scaffold Core->N1 Core->C2 Core->C3_C4 Core->C5 Core->C7 Core->C8

Caption: Summary of key structure-activity relationships.

Conclusion and Future Perspectives

The substituted 1,6-naphthyridine scaffold is a validated and highly fruitful platform for drug discovery. Its synthetic tractability, coupled with its ability to be decorated with a wide variety of functional groups, has enabled the development of potent and selective modulators for a diverse range of biological targets. The deep well of SAR data provides a solid foundation for the rational, structure-based design of next-generation therapeutics. While kinase inhibition in oncology is currently the most prominent application, the continued exploration of this privileged core is likely to yield novel drug candidates for viral infections, inflammatory disorders, and diseases of the central nervous system. Future work will likely focus on leveraging novel synthetic methods for even greater diversity, exploring new biological targets, and optimizing the pharmacokinetic and safety profiles of this remarkable class of compounds.

References

An In-Depth Technical Guide to Methyl 1,6-naphthyridine-2-carboxylate (CAS 338760-63-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

Methyl 1,6-naphthyridine-2-carboxylate, identified by CAS number 338760-63-7, is a heterocyclic organic compound belonging to the naphthyridine family. Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals, highlighting their ability to interact with a diverse range of biological targets. While direct and extensive research on this compound is emerging, its structural class, the 1,6-naphthyridines, is the subject of intense investigation in drug discovery, particularly in the realm of oncology.[1][2][3] This guide will provide a comprehensive overview of the known properties of this compound, explore its potential therapeutic applications by drawing insights from closely related analogues, detail a plausible synthetic route, and list current suppliers.

Physicochemical Properties and Structural Information

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 338760-63-7N/A
Molecular Formula C₁₀H₈N₂O₂N/A
Molecular Weight 188.18 g/mol N/A
Appearance White crystalline powderN/A
Purity Typically ≥97%N/A
Storage Room temperature, in a well-sealed containerN/A

The chemical structure of this compound features a fused pyridine and pyridone ring system, with a methyl ester group at the 2-position of the naphthyridine core. This arrangement of nitrogen atoms and the substituent pattern are crucial determinants of its potential biological activity.

The 1,6-Naphthyridine Scaffold: A Hub of Biological Activity

The 1,6-naphthyridine core is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents.[1][4] Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: This is the most extensively studied application of 1,6-naphthyridine derivatives. They have been shown to target various components of cancer cell signaling pathways.[1][5]

  • Antimicrobial Activity: Certain 1,6-naphthyridine analogues have demonstrated efficacy against various bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its potential in modulating inflammatory responses and pain pathways.

  • Antiviral Activity: Notably, some derivatives have been investigated as inhibitors of the Human Immunodeficiency Virus (HIV).[5]

The diverse biological profile of the 1,6-naphthyridine scaffold underscores the potential of this compound as a valuable building block or lead compound in drug discovery programs.

Potential Therapeutic Applications and Mechanistic Insights: Focus on Oncology

Given the significant body of research on the anticancer properties of closely related 1,6-naphthyridin-2(1H)-ones, it is reasonable to hypothesize that this compound could serve as a precursor or intermediate in the synthesis of novel oncology therapeutics.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Recent studies have highlighted the promise of 1,6-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[6][7] The FGF19-FGFR4 signaling pathway is a critical driver in the pathogenesis of hepatocellular carcinoma (HCC) and colorectal cancer.[6][7]

Proposed Mechanism of Action:

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Inhibitors based on the 1,6-naphthyridine scaffold are thought to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and thereby abrogating the oncogenic signaling.

FGFR4_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binding P Phosphorylation FGFR4->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound (or derivative) Inhibitor->P Inhibition

Caption: Proposed mechanism of FGFR4 inhibition by 1,6-naphthyridine derivatives.

c-Met Kinase Inhibition

The 1,6-naphthyridine scaffold has also been identified as a promising framework for the development of c-Met kinase inhibitors.[2][4] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis.

Proposed Mechanism of Action:

Similar to FGFR4 inhibition, 1,6-naphthyridine-based compounds can act as ATP-competitive inhibitors of the c-Met kinase domain. By blocking the phosphorylation of c-Met, these inhibitors can disrupt the HGF/c-Met signaling pathway, leading to reduced tumor cell proliferation and motility.

Synthetic Methodology: A Plausible Route to this compound

Proposed Synthetic Workflow:

Synthesis_Workflow Start Substituted Pyridine (e.g., 4-aminonicotinic acid derivative) Step1 Esterification Start->Step1 Intermediate1 Methyl 4-aminonicotinate Step1->Intermediate1 Step2 Condensation with a β-ketoester or equivalent Intermediate1->Step2 Intermediate2 Acyclic Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., acid or base catalyzed) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

References

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of Methyl 1,6-Naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to act as a ligand have made it a target of significant interest in medicinal chemistry and drug development.[3] This application note provides a detailed, reliable, and field-tested two-step protocol for the synthesis of methyl 1,6-naphthyridine-2-carboxylate, a key building block for further chemical elaboration. The synthesis proceeds through the oxidation of a readily accessible methyl-substituted naphthyridine precursor, followed by a classic Fischer-Speier esterification. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, step-by-step instructions, and expert troubleshooting advice.

Introduction & Synthetic Strategy

The synthesis of functionalized naphthyridines is crucial for the development of novel therapeutic agents and materials.[1][2][3] this compound, in particular, serves as a versatile intermediate, allowing for diverse modifications at the carboxylate position (e.g., amidation, reduction) to generate libraries of new chemical entities.

The synthetic approach detailed herein was chosen for its reliability, scalability, and use of common laboratory reagents. It avoids complex, multi-component reactions that can be difficult to optimize and instead relies on two well-established, high-yielding transformations:

  • Oxidation: Synthesis of the key intermediate, 1,6-naphthyridine-2-carboxylic acid, via the potassium permanganate (KMnO₄) mediated oxidation of the corresponding 2-methyl-1,6-naphthyridine. This is a classic and powerful method for converting activated methyl groups on heteroaromatic rings into carboxylic acids.

  • Esterification: Conversion of the carboxylic acid to its methyl ester via Fischer-Speier esterification, an acid-catalyzed reaction with methanol that is efficient and cost-effective for gram-scale synthesis.[4][5]

This two-step sequence provides a logical and robust pathway to the target compound, as illustrated below.

Overall Synthetic Workflow

The process is divided into two primary stages: the synthesis of the carboxylic acid precursor and its subsequent esterification.

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Synthesis of 1,6-Naphthyridine-2-carboxylic Acid

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring using potassium permanganate (KMnO₄) is a fundamental transformation in organic synthesis. The reaction proceeds via a radical mechanism initiated by hydrogen atom abstraction from the benzylic-like position of the methyl group. This position is activated by the electron-withdrawing nature of the naphthyridine ring system. The initial radical is rapidly oxidized through a series of steps involving manganese intermediates, ultimately yielding the potassium carboxylate salt. Subsequent acidification protonates the salt to afford the desired carboxylic acid. This method is particularly effective for heteroaromatic systems and is known for its high conversion rates.

Experimental Protocol

Safety Precaution: Potassium permanganate is a strong oxidizing agent. Handle with care and avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methyl-1,6-naphthyridine144.175.00 g34.7
Potassium Permanganate (KMnO₄)158.0311.0 g69.6
Water (H₂O)18.02250 mL-
Concentrated HCl (~37%)36.46As needed-
Sodium Metabisulfite (Na₂S₂O₅)190.11As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,6-naphthyridine (5.00 g, 34.7 mmol) and water (250 mL).

  • Reagent Addition: While stirring vigorously, add potassium permanganate (11.0 g, 69.6 mmol) portion-wise over 30 minutes. The addition is exothermic; maintain control by adjusting the addition rate.

  • Reaction: Heat the purple slurry to reflux (approx. 100°C) using a heating mantle. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses. Maintain reflux for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) indicates complete consumption of the starting material.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Carefully add solid sodium metabisulfite (Na₂S₂O₅) in small portions to quench the excess KMnO₄ until the purple color disappears. Filter the hot mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification & Isolation: Transfer the clear, colorless filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 3-4. A white precipitate of 1,6-naphthyridine-2-carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound as a white to off-white solid.

    • Expected Yield: 75-85%.

    • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and the disappearance of the methyl signal are indicative of a successful reaction.

PART 2: Synthesis of this compound

Mechanistic Rationale: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing the water byproduct as it forms.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

References

The Versatility of Methyl 1,6-Naphthyridine-2-carboxylate as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the 1,6-Naphthyridine Core

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, providing a fertile ground for the development of novel therapeutics. The 1,6-naphthyridine nucleus is a prominent member of this class of structures, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization and precise vectoral presentation of substituents to interact with various biological receptors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of a key starting material, Methyl 1,6-naphthyridine-2-carboxylate , in the synthesis of potent and selective kinase inhibitors.

The 1,6-naphthyridine motif is a key component in a variety of bioactive molecules, including inhibitors of critical oncology targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and mesenchymal-epithelial transition factor (c-Met) kinase.[6][7][8] Dysregulation of these kinase signaling pathways is implicated in the progression of numerous cancers, including hepatocellular carcinoma and colorectal cancer.[4][9] The protocols and insights detailed herein are designed to empower medicinal chemists to leverage the unique properties of this compound for the rapid generation of diverse compound libraries and the targeted synthesis of next-generation kinase inhibitors.

Core Synthetic Strategy: From Methyl Ester to Bioactive Amide

The primary utility of this compound in the context of kinase inhibitor synthesis lies in its facile conversion to the corresponding carboxylic acid. This transformation unlocks the potential for a vast array of subsequent chemical modifications, most notably amide bond formation. The resulting 1,6-naphthyridine-2-carboxamides are frequently employed as key pharmacophoric elements that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of protein kinases.

The general workflow for the utilization of this compound is depicted in the following diagram:

workflow start This compound intermediate 1,6-Naphthyridine-2-carboxylic Acid start->intermediate  Hydrolysis   final Bioactive 1,6-Naphthyridine-2-carboxamide (e.g., Kinase Inhibitor) intermediate->final  Amide Coupling  

Caption: General workflow for the conversion of this compound to bioactive amides.

Protocol 1: Synthesis of 1,6-Naphthyridine-2-carboxylic Acid

Objective: To efficiently hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Causality Behind Experimental Choices: The choice of a strong base like lithium hydroxide (LiOH) is predicated on its high efficiency in saponifying methyl esters under mild conditions, which helps to prevent degradation of the naphthyridine core. The use of a mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the starting material and the reagent. Acidification with a strong acid like hydrochloric acid (HCl) is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Saponification: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water. c. Carefully acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with cold water and then a small amount of cold hexanes.

  • Drying: Dry the isolated solid under vacuum to afford 1,6-Naphthyridine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analytical methods.

Protocol 2: Synthesis of a Representative 1,6-Naphthyridine-2-carboxamide Kinase Inhibitor

Objective: To synthesize a bioactive 1,6-naphthyridine-2-carboxamide via amide coupling of the previously synthesized carboxylic acid with a representative amine building block. This protocol is based on the general principles used in the synthesis of various kinase inhibitors.[6][7]

Causality Behind Experimental Choices: The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and highly effective method for amide bond formation. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the hexafluorophosphate salt and to scavenge the acid generated during the reaction, driving the reaction to completion. Anhydrous DMF is used as the solvent due to its high polarity, which aids in dissolving the reactants and reagents, and its aprotic nature, which prevents interference with the coupling reaction.

Materials:

  • 1,6-Naphthyridine-2-carboxylic acid (from Protocol 1)

  • Amine building block (e.g., a substituted aniline relevant to the target kinase)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid: a. To a dry round-bottom flask under an inert atmosphere, add 1,6-Naphthyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF. b. Add HATU (1.1-1.2 eq) to the solution. c. Add DIPEA (2.0-2.5 eq) to the mixture. d. Stir the solution at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.

  • Amide Coupling: a. Add the desired amine building block (1.0-1.1 eq) to the activated carboxylic acid solution. b. Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x). b. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 1,6-naphthyridine-2-carboxamide.

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_coupling Protocol 2: Amide Coupling start_ester This compound dissolve_hydrolysis Dissolve in THF/H₂O start_ester->dissolve_hydrolysis add_lioh Add LiOH·H₂O dissolve_hydrolysis->add_lioh monitor_hydrolysis Stir & Monitor (TLC/LC-MS) add_lioh->monitor_hydrolysis workup_hydrolysis Acidify with HCl monitor_hydrolysis->workup_hydrolysis isolate_acid Filter and Dry workup_hydrolysis->isolate_acid product_acid 1,6-Naphthyridine-2-carboxylic Acid isolate_acid->product_acid start_acid 1,6-Naphthyridine-2-carboxylic Acid product_acid->start_acid  Intermediate   dissolve_coupling Dissolve in Anhydrous DMF start_acid->dissolve_coupling add_reagents Add HATU and DIPEA dissolve_coupling->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate add_amine Add Amine Building Block preactivate->add_amine monitor_coupling Stir & Monitor (TLC/LC-MS) add_amine->monitor_coupling workup_coupling Aqueous Work-up & Extraction monitor_coupling->workup_coupling purify Silica Gel Chromatography workup_coupling->purify product_amide Final 1,6-Naphthyridine-2-carboxamide purify->product_amide

Caption: Detailed experimental workflow for the synthesis of 1,6-naphthyridine-2-carboxamides.

Applications in Kinase Inhibitor Drug Discovery

The 1,6-naphthyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several clinically relevant kinases. The following table summarizes the activity of representative compounds derived from this privileged core.

Compound IDTarget KinaseIC₅₀ (nM)Disease AreaReference
A34 FGFR45.4Hepatocellular Carcinoma[7]
19g FGFR4-Colorectal Cancer[6][9]
23a c-Met7.1Cancer[1][6]
26c c-Met-Cancer[10]

Note: IC₅₀ values are presented where explicitly stated in the cited literature. For some compounds, the original publications focus on broader biological activity rather than specific IC₅₀ values.

The mechanism of action of these inhibitors typically involves the 1,6-naphthyridine core acting as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2-position (the carboxamide) and other positions on the naphthyridine ring are then able to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.

For instance, in the case of FGFR4 inhibitors, the aberrant signaling cascade is a key driver of tumor growth in certain cancers.[9] An effective inhibitor can block the phosphorylation of FGFR4 and its downstream signaling proteins, thereby arresting cell proliferation and inducing apoptosis in cancer cells.

signaling_pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylates & Activates Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified FGFR4 signaling pathway and the mechanism of inhibition by 1,6-naphthyridine-based inhibitors.

Conclusion

This compound is a valuable and versatile starting material for medicinal chemists engaged in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. Its straightforward conversion to a key carboxylic acid intermediate, followed by robust amide coupling protocols, provides a reliable and efficient route to a wide array of potentially bioactive molecules. The demonstrated success of the 1,6-naphthyridine scaffold in generating potent and selective inhibitors for challenging oncology targets underscores its status as a truly privileged structure in medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers seeking to harness the potential of this remarkable molecular framework.

References

Application Notes & Protocols: Methyl 1,6-Naphthyridine-2-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold in Modern Chemistry

The 1,6-naphthyridine framework is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and advanced materials.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for specific molecular interactions, making it a cornerstone in medicinal chemistry.[1] Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the 1,6-naphthyridine core is paramount in the development of novel therapeutics and functional materials. This document provides a comprehensive guide to the use of methyl 1,6-naphthyridine-2-carboxylate as a key building block for the synthesis of complex molecular architectures. We will delve into its synthesis, key reactions, and provide detailed protocols for its application, empowering researchers in drug discovery and materials science.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into the accessibility of its derivatives. A plausible and efficient synthetic approach is the Pfitzinger reaction, a classic method for the preparation of quinoline-4-carboxylic acids and their aza-analogs.[2][3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base.

A proposed synthetic route to 1,6-naphthyridine-2-carboxylic acid, the precursor to the methyl ester, is outlined below. The synthesis would commence with a suitable pyridine-based isatin analog, which upon reaction with methyl pyruvate under basic conditions, would yield the desired 1,6-naphthyridine-2-carboxylic acid. Subsequent esterification, for instance, using a Fischer esterification protocol, would afford the target molecule, this compound.[5]

Synthetic Pathway of this compound A Pyridine-based Isatin Analog C 1,6-Naphthyridine-2-carboxylic acid A->C Pfitzinger Reaction (Base, e.g., KOH) B Methyl Pyruvate B->C D This compound C->D Fischer Esterification (Methanol, Acid Catalyst)

Caption: Proposed synthesis of this compound.

Physicochemical Properties
PropertyValue
CAS Number 338760-63-7
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance White to off-white solid

Applications of this compound in Complex Molecule Synthesis

This compound is a bifunctional building block, offering two primary sites for chemical modification: the methyl ester at the C2 position and the naphthyridine ring itself. This dual reactivity allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures.

Reactivity of this compound A This compound B Ester Group Transformations A->B C Naphthyridine Core Functionalization A->C D Hydrolysis B->D E Amidation B->E F Reduction B->F G Halogenation C->G H Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C->H I C-H Activation C->I

Caption: Key reactive sites and transformations of the building block.

Transformations of the C2-Ester Group

The methyl ester at the C2 position serves as a versatile handle for introducing a variety of functional groups.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide bond formation.

Protocol: Alkaline Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Direct amidation of the methyl ester with a primary or secondary amine is a powerful method for constructing amide linkages, which are prevalent in pharmaceuticals.

Protocol: Direct Amidation

  • Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).[6][7][8][9][10]

  • Solvent: The reaction can often be performed under solvent-free conditions or in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the amide product.

  • Purification: Collect the solid by filtration and purify by recrystallization or column chromatography on silica gel.

Reduction of the ester to the corresponding primary alcohol provides another valuable functional group for further synthetic elaborations, such as etherification or oxidation to an aldehyde.

Protocol: Reduction with a Hydride Reagent

  • Inert Atmosphere: To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) dropwise at 0 °C.[11][12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filtration: Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.

Functionalization of the 1,6-Naphthyridine Core

The aromatic core of the naphthyridine ring is amenable to various functionalization reactions, particularly after the introduction of a suitable leaving group such as a halogen.

Electrophilic halogenation can introduce a bromine or chlorine atom onto the naphthyridine ring, creating a handle for subsequent cross-coupling reactions.[13] The position of halogenation will be directed by the electronic properties of the ring system.

Protocol: Electrophilic Bromination

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.

  • Brominating Agent: Add N-bromosuccinimide (NBS) or bromine (1.1 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed (monitored by LC-MS).

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate the halogenated product.

The halogenated this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Mixture: In a reaction vessel, combine the halogenated this compound (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[14][15][16][17][18]

  • Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Suzuki-Miyaura Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Halogenated Naphthyridine E Degas B Boronic Acid/Ester C Pd Catalyst & Base D Solvent F Heat (80-110 °C) E->F G Extraction F->G H Column Chromatography G->H I Coupled Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Sonogashira Coupling

  • Reaction Mixture: To a solution of the halogenated this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine like triethylamine or diisopropylethylamine, is also required.[19][20][21][22][23]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its dual reactivity allows for the selective modification of both the ester functionality and the naphthyridine core. The protocols outlined in this application note provide a robust starting point for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in drug discovery and materials science. The strategic application of these methodologies will undoubtedly facilitate the rapid generation of diverse molecular libraries based on the privileged 1,6-naphthyridine core.

References

Application Note: Quantitative Analysis of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 1,6-naphthyridine-2-carboxylate (C₁₀H₈N₂O₂), a key heterocyclic compound often utilized as a building block in pharmaceutical synthesis.[1][2] Accurate and reliable quantification of this molecule is critical for process monitoring, quality control, and stability testing. This application note details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and UV-Vis Spectrophotometry for rapid screening. Each section explains the scientific principles, provides step-by-step protocols, and discusses method validation in accordance with ICH guidelines to ensure data integrity and trustworthiness.[3][4]

Introduction

This compound is a member of the naphthyridine class of compounds, which are known for a wide range of biological activities and are prevalent scaffolds in medicinal chemistry.[5][6] The precise quantification of this intermediate is paramount in drug development to ensure the purity, potency, and safety of the final active pharmaceutical ingredient (API). The choice of analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for high throughput.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, implementation, and validation.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 338760-63-7[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1][7]
Chemical Structure (Structure can be visualized in chemical databases)

Decision Workflow for Method Selection

Selecting the appropriate analytical technique is a critical first step. The following decision tree provides guidance based on common analytical goals.

MethodSelection start Define Analytical Goal sub_purpose Purpose of Analysis? start->sub_purpose sub_matrix Sample Matrix Complexity? sub_sensitivity Required Sensitivity? sub_matrix->sub_sensitivity Complex (e.g., in-process, biological) method_uv UV-Vis Spectrophotometry sub_matrix->method_uv Simple (Pure Substance) method_hplc HPLC-UV sub_sensitivity->method_hplc Moderate (e.g., > 0.1 µg/mL) method_lcms LC-MS/MS sub_sensitivity->method_lcms High (e.g., < 0.1 µg/mL, impurities) sub_purpose->sub_matrix Quantitative sub_purpose->method_hplc Routine QC / Assay sub_purpose->method_lcms Trace Analysis / Bioanalysis HPLC_Workflow start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC System filter->inject integrate Integrate Peak inject->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result quantify->report

References

Application Notes & Protocols: A Strategic Biological Screening Cascade for Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Specifically, substituted 1,6-naphthyridines have been successfully developed as potent inhibitors of key signaling proteins such as c-Met and FGFR4 kinases, and as Topoisomerase I inhibitors, highlighting their significant potential in oncology.[1][6][7][8]

This guide provides a comprehensive, field-proven framework for the initial biological evaluation of Methyl 1,6-naphthyridine-2-carboxylate . The protocols herein are designed not as a rigid sequence, but as a logical, tiered screening cascade. This strategy enables researchers to efficiently assess the compound's general cytotoxic potential before committing resources to more complex, target-specific investigations. The experimental designs emphasize self-validation through the systematic inclusion of controls, ensuring data integrity and reproducibility.

Compound Profile: this compound

A clear understanding of the test article is fundamental. Below are the key identifiers for the compound at the center of these protocols.

PropertyValueSource(s)
Chemical Name This compound[9][10]
CAS Number 338760-63-7[9][10]
Molecular Formula C₁₀H₈N₂O₂[10]
Molecular Weight 188.18 g/mol [10]
Appearance White crystalline powder[9]
Storage Room temperature, sealed, in a dry area[9][11]

A Tiered Strategy for Biological Screening

The proposed screening cascade is designed for maximal efficiency, beginning with broad, phenotype-based assays and progressing to more specific, target-based validation. This approach ensures that efforts are focused on compounds that demonstrate meaningful biological activity from the outset.

Screening_Workflow cluster_2 A Compound Preparation (Stock Solution in DMSO) B General Cytotoxicity Assay (e.g., MTT Assay) A->B Decision Compound Active? B->Decision Analyze IC50 C Biochemical Kinase Assay (e.g., ADP-Glo™ for FGFR4/c-Met) D Cell-Based Target Engagement (e.g., Western Blot for p-ERK) C->D E Antimicrobial MIC Assay (Alternative Pathway) Decision->C Yes (Potent Cytotoxicity) Decision->E No (or alternate goal)

Caption: Proposed workflow for the biological screening of this compound.

Phase 1 Protocol: General Cytotoxicity Screening via MTT Assay

Expert Rationale

The initial step in evaluating any potential anticancer compound is to determine its general cytotoxicity. This establishes a baseline of biological activity and provides a quantitative measure of potency (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[12] A reduction in metabolic activity in the presence of the compound indicates either cell death or inhibition of proliferation.[12][13]

Methodology

1. Materials and Reagents:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Cell culture grade)

  • Doxorubicin or Paclitaxel (Positive Control)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

2. Step-by-Step Protocol:

  • Cell Seeding: Culture selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting the stock in complete growth medium. Prepare similar dilutions for the positive control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the serially diluted compound, positive control, or vehicle control (medium with the same final percentage of DMSO as the highest compound concentration) to the appropriate wells.[14]

    • Self-Validation System:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium + highest DMSO concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis and Presentation: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100 Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.[13]

Table for Data Summary:

Cell LineCompoundIC₅₀ (µM)
HCT116This compound[Insert Data]
A549This compound[Insert Data]
MCF-7This compound[Insert Data]
HCT116Doxorubicin (Positive Control)[Insert Data]

Phase 2a Protocol: Biochemical Kinase Inhibition Assay

Expert Rationale

If the test compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate its mechanism of action. Given the prevalence of kinase inhibition among 1,6-naphthyridine derivatives, a direct biochemical assay against relevant kinases is a high-priority secondary screen.[7][8] The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[15] Lower ADP levels in the presence of the test compound indicate direct inhibition of the kinase's enzymatic activity. We propose screening against FGFR4 and c-Met as primary kinase targets based on published data for this scaffold.[1][7]

Methodology

1. Materials and Reagents:

  • Recombinant human kinases (e.g., FGFR4, c-Met)

  • Kinase-specific substrates (e.g., poly(E,Y)₄ for FGFR4)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP (at Km concentration for each kinase)

  • Kinase reaction buffer

  • Test Compound and a known kinase inhibitor (Positive Control)

  • White, opaque 384-well assay plates

  • Luminometer

2. Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the ADP-Glo™ manufacturer's protocol. Dilute the test compound and positive control to various concentrations in kinase buffer.

  • Assay Setup: In a 384-well plate, perform the following additions:

    • Add 1 µL of diluted test compound, positive control, or vehicle (DMSO).

    • Add 2 µL of a mixture containing the kinase and its specific substrate.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[16]

  • Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.

    • Self-Validation System:

      • No-Enzyme Control: All components except the kinase, to measure background signal.

      • Vehicle Control (100% Activity): Reaction with DMSO instead of an inhibitor.

      • Positive Control: Reaction with a known inhibitor for the target kinase.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.[16]

3. Data Analysis and Presentation: Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition against the log of the compound concentration and use non-linear regression to determine the kinase IC₅₀ value.

Table for Data Summary:

Target KinaseCompoundIC₅₀ (nM)
FGFR4This compound[Insert Data]
c-MetThis compound[Insert Data]
FGFR4Known Inhibitor (Positive Control)[Insert Data]

Phase 2b Protocol: Cell-Based Target Engagement via Western Blot

Expert Rationale

A positive result in a biochemical assay must be validated in a cellular context to confirm target engagement. A Western blot can visualize whether the compound inhibits the phosphorylation of a kinase's downstream substrates within the cell. For example, if the compound inhibits FGFR4, we would expect to see a dose-dependent decrease in the phosphorylation of its downstream effectors, such as ERK1/2. This confirms that the compound can penetrate the cell membrane and interact with its intended target in a complex biological environment.[7][16]

Signaling_Pathway cluster_pathway Ligand Growth Factor (e.g., FGF19) Receptor Kinase Receptor (e.g., FGFR4) Ligand->Receptor Downstream Downstream Substrate (e.g., ERK) Receptor->Downstream Phosphorylates Compound Methyl 1,6-naphthyridine -2-carboxylate Compound->Receptor Inhibits p_Downstream Phosphorylated Substrate (p-ERK)

Caption: Inhibition of a kinase signaling pathway, the basis for Western blot analysis.

Methodology

1. Materials and Reagents:

  • Cell line known to have active signaling of the target pathway (e.g., HCT116 for FGFR4).[7]

  • Test Compound, Serum-free medium, Complete medium.

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer buffer, PVDF membrane.

  • Chemiluminescent substrate (ECL).

2. Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., FGF19 for FGFR4) for 15-30 minutes to induce pathway phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Separate proteins by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).[16]

3. Data Analysis: Analyze the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (and/or loading control) confirms cellular target engagement.

References

Introduction: The Prominence of the 1,6-Naphthyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Use of 1,6-Naphthyridin-2(1H)-ones in Biomedical Research

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent one such family of privileged scaffolds.[1][2][3][4] Among the six possible isomers, the 1,6-naphthyridine core has garnered significant attention. This application note focuses specifically on the 1,6-naphthyridin-2(1H)-one moiety, a substructure present in over 17,000 documented compounds, the majority of which are found in patents for therapeutic agents.[1][3][5][6]

The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological receptors. The pyridone ring, in particular, offers a rich template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have successfully developed 1,6-naphthyridin-2(1H)-one derivatives as potent inhibitors of key cellular targets, leading to promising candidates for anticancer, antimalarial, and cardiovascular therapies.[4]

This guide provides an in-depth overview of the primary synthetic strategies for constructing the 1,6-naphthyridin-2(1H)-one core, detailed experimental protocols, and a summary of its most significant biomedical applications, designed for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Building the Bicyclic System

The construction of the 1,6-naphthyridin-2(1H)-one scaffold is predominantly achieved through two strategic approaches, which involve the formation of the second ring onto a pre-existing monocyclic precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The two most common retrosynthetic disconnections are:

  • Approach A: Annulation of the pyridone ring onto a preformed pyridine.

  • Approach B: Annulation of the pyridine ring onto a preformed pyridone.[1][4][5][6]

G cluster_A Approach A cluster_B Approach B A_Start Preformed Pyridine A_End 1,6-Naphthyridin-2(1H)-one A_Start->A_End Pyridone Ring Formation B_Start Preformed Pyridone B_End 1,6-Naphthyridin-2(1H)-one B_Start->B_End Pyridine Ring Formation Core Target Scaffold: 1,6-Naphthyridin-2(1H)-one cluster_A cluster_A cluster_B cluster_B

Caption: Primary retrosynthetic approaches for 1,6-naphthyridin-2(1H)-one synthesis.

Approach A: Construction from a Preformed Pyridine

This strategy involves utilizing a functionalized 4-aminopyridine derivative as the cornerstone for building the adjacent pyridone ring. The key is to introduce a side chain at the 3-position of the pyridine that can undergo an intramolecular cyclization.

Causality and Mechanistic Insight: The reaction typically proceeds via an initial condensation or acylation of the 4-amino group, followed by a base- or acid-catalyzed ring closure. The choice of reagents to build the side chain (e.g., malonic esters, acrylates) directly influences the substitution pattern at the C3 and C4 positions of the final product. For example, using diethyl ethoxymethylenemalonate (EMME) leads to a C3-carboxylate, which can be a handle for further derivatization.

General Workflow:

Caption: Workflow for synthesis from a preformed pyridine.

Approach B: Construction from a Preformed Pyridone

This is arguably the more common and versatile method, starting with a substituted 2-pyridone.[1][6] A reactive group, typically a methyl or acetyl group at the 6-position, is first activated and then elaborated into a three-carbon unit that cyclizes to form the second pyridine ring.

Causality and Mechanistic Insight: A cornerstone of this approach is the reaction of a 6-methyl-2-pyridone with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent.[7] This forms a reactive enamine intermediate. Subsequent treatment with ammonium acetate provides the nitrogen atom for the new pyridine ring and facilitates a condensation/cyclization cascade to yield the bicyclic system.[7] This method is particularly effective for introducing substituents at the C5 and C7 positions of the naphthyridone core.

General Workflow:

Caption: Workflow for synthesis from a preformed pyridone.

Biomedical Applications: Targeting Disease Pathways

The 1,6-naphthyridin-2(1H)-one scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets, particularly in oncology. The specific biological activity is often correlated with the substitution pattern and the saturation of the C3-C4 bond.[1][4]

Anticancer Activity

The most extensively explored application is in cancer therapy. Derivatives have been designed to inhibit several critical oncogenic signaling pathways.

  • FGFR4 Inhibition: The fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC) and some colorectal cancers.[8][9][10] Researchers have designed novel 1,6-naphthyridin-2(1H)-one derivatives that act as potent and highly selective FGFR4 inhibitors. These compounds typically feature a specific acrylamide "warhead" that covalently binds to a cysteine residue (Cys552) unique to the FGFR4 kinase domain, ensuring high selectivity.[8]

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability of numerous oncoproteins. As analogs of the natural product novobiocin, 1,6-naphthyridin-2(1H)-ones have been developed as inhibitors of the C-terminal domain of Hsp90, leading to the degradation of client proteins and exhibiting anti-proliferative effects in breast cancer cell lines.[11]

  • mTOR and c-Met Inhibition: By extending the core scaffold to a tricyclic benzo[h][1][8]naphthyridin-2(1H)-one system (known as "Torins"), highly potent and selective inhibitors of the mTOR kinase have been developed.[12][13] Fusing an imidazo ring to the 1,6-naphthyridine core has also yielded inhibitors of the c-Met kinase, another important cancer target.[14]

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 P Phosphorylation FGFR4->P Dimerization Inhibitor 1,6-Naphthyridin-2(1H)-one Derivative Inhibitor->FGFR4 Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK) P->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridin-2(1H)-one derivatives.

Antimalarial Activity

Malaria remains a global health crisis, and new drugs that can block transmission are urgently needed. The Torin compounds, originally developed as mTOR inhibitors, have been identified as promising antimalarial agents. Specifically, Torin2 was found to be effective against multiple life-cycle stages of the Plasmodium parasite, including the gametocyte stages responsible for transmission to mosquitoes.[12] This has spurred medicinal chemistry programs to optimize the benzo[h][1][8]naphthyridin-2(1H)-one scaffold as a novel class of transmission-blocking antimalarials.

Data Summary: Bioactivity of Key Derivatives

The following table summarizes the activity of representative compounds from the literature, showcasing the therapeutic potential of this scaffold.

Compound/SeriesBiological TargetKey IC₅₀/EC₅₀ ValueDisease ModelReference
A34 FGFR4IC₅₀ = 2.9 nMHepatocellular Carcinoma (HCC)[8][9]
19g FGFR4IC₅₀ = 1.3 nMColorectal Cancer[10]
Torin2 mTORIC₅₀ = 0.25 nMCancer[13]
Torin2 P. falciparum gametocytesEC₅₀ = 8 nMMalaria[12]
2t c-MetIC₅₀ = 2.6 µMCancer[14]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis of the 1,6-naphthyridin-2(1H)-one core.

Protocol 1: Synthesis of a 5-Methyl-1,6-naphthyridin-2(1H)-one Derivative (via Preformed Pyridone)

This protocol is adapted from established literature procedures and exemplifies the construction from a preformed pyridone.[7] It involves the activation of a methylpyridone with DMF-DMA followed by cyclization.

Step 1: Synthesis of 6-[2-(Dimethylamino)ethenyl]-5-acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Reagents & Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

    • Add dry N,N-dimethylformamide (DMF) (approx. 10 mL per gram of starting material).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes to ensure dissolution.

    • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

    • Rationale: Heating drives the condensation reaction between the activated methyl group and DMF-DMA, forming the key enamine intermediate. The excess DMF-DMA ensures the reaction goes to completion.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (approx. 50 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield the enamine intermediate. The product can often be used in the next step without further purification.

Step 2: Cyclization to 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile

  • Reagents & Setup:

    • To a 100 mL round-bottom flask, add the enamine intermediate from Step 1 (1.0 eq).

    • Add glacial acetic acid (approx. 20 mL per gram of enamine).

    • Add ammonium acetate (5.0 eq).

    • Rationale: Acetic acid serves as the solvent and a catalyst. Ammonium acetate acts as the nitrogen source for the formation of the new pyridine ring. A large excess is used to drive the equilibrium towards the cyclized product.

  • Reaction:

    • Heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 3-5 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice-water.

    • A solid precipitate will form. Collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual acetic acid and salts.

    • Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the purified 1,6-naphthyridin-2(1H)-one product.

Conclusion and Future Outlook

The 1,6-naphthyridin-2(1H)-one scaffold is a validated and highly valuable core in modern drug discovery. Its synthetic accessibility, primarily through robust methods starting from preformed pyridones or pyridines, allows for extensive chemical exploration and the generation of diverse compound libraries. The demonstrated success in developing potent and selective inhibitors for critical disease targets, especially in oncology, underscores its privileged status. Future work will likely focus on exploring new substitution patterns to address emerging biological targets, optimizing pharmacokinetic properties for improved in vivo efficacy, and applying this versatile scaffold to other therapeutic areas such as neurodegenerative and infectious diseases.

References

Application Notes and Protocols: Functionalization of the 1,6-Naphthyridine Core for Anticancer Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its unique electronic and steric properties make it an ideal framework for the design of novel therapeutic agents. Notably, the functionalization of the 1,6-naphthyridine core has yielded potent anticancer compounds, with some derivatives even advancing to clinical trials.[4][5] This document provides an in-depth guide to the synthetic functionalization of the 1,6-naphthyridine core and the subsequent evaluation of its anticancer potential, drawing upon established methodologies and recent advancements in the field.

The 1,6-Naphthyridine Core: A Versatile Scaffold for Anticancer Drug Design

The 1,6-naphthyridine ring system, an isomer of diazanaphthalene, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. The strategic placement of various functional groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity against cancer cells.

Synthetic Strategies for the Functionalization of the 1,6-Naphthyridine Core

The synthesis of functionalized 1,6-naphthyridines is a cornerstone of developing novel anticancer agents. A variety of synthetic routes have been developed, ranging from classical cyclization reactions to modern catalytic cross-coupling methods.

Core Synthesis Methodologies

The construction of the 1,6-naphthyridine core itself can be achieved through several pathways, often starting from substituted pyridine precursors.[6] One common approach involves the condensation of 4-aminopyridine derivatives with dicarbonyl compounds or their equivalents.[7] More recent advancements include one-pot, multi-component reactions that offer an efficient and atom-economical route to highly functionalized 1,6-naphthyridines.[8] For instance, a catalyst-free, pseudo-five-component synthesis in water has been reported for the creation of 1,2-dihydro[1][3]naphthyridines.

Key Functionalization Positions

The diagram below illustrates the key positions on the 1,6-naphthyridine core that are frequently targeted for functionalization to modulate anticancer activity.

Caption: Key positions for functionalization on the 1,6-naphthyridine core.

Protocol: Modular Synthesis of 3-Bromo-N-Alkyl-1,6-Naphthyridones

A modular and scalable synthesis of functionalized 1,6-naphthyridones, which are versatile intermediates, has been developed to avoid hazardous reagents like 1,3,5-triazine.[9]

Step 1: Formation of the Enamine Intermediate

  • To a solution of methyl 5-bromo-2-methylnicotinate (1 equivalent) in dimethylformamide (DMF), add DMF-dimethyl acetal (1.2 equivalents).

  • Heat the reaction mixture at 80°C for 2.5 hours.

  • Upon cooling, the enamine intermediate will crystallize and can be isolated by filtration.

Step 2: Cyclization to form the 1,6-Naphthyridone Core

  • Suspend the enamine intermediate in isopropanol.

  • Add the desired primary amine (1-3 equivalents).

  • Heat the mixture at 80°C for 16-64 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and isolate the 3-bromo-N-alkyl-1,6-naphthyridone product by filtration.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of the substituents on the core.[1][2] SAR studies have provided valuable insights for the rational design of more potent compounds.

PositionSubstituent TypeEffect on Anticancer ActivityReference
C2 Naphthyl ringImportant for cytotoxicity in HeLa, HL-60, and PC-3 cell lines.[4]
N6 Alkyl groupsCan modulate solubility and interaction with the biological target.[9]
C7, C8 Fused imidazo ringIncorporation of a cyclic urea pharmacophore at these positions led to c-Met kinase inhibitors.[10]
General Fused aromatic/heterocyclic ringsCan enhance DNA intercalation and topoisomerase inhibition.[11][12]

Mechanisms of Anticancer Action

Functionalized 1,6-naphthyridines exert their anticancer effects through various mechanisms, often by targeting key cellular processes involved in cancer cell proliferation and survival.

Topoisomerase II Inhibition

Several 1,6-naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[13] They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks, cell cycle arrest in G2 phase, and subsequent apoptosis.[13]

Kinase Inhibition

The 1,6-naphthyridine scaffold has proven to be an excellent template for the development of kinase inhibitors. By modifying the substituents, selectivity for different kinases can be achieved.

  • c-Met and AXL Inhibition: Derivatives of 1,6-naphthyridinone have been developed as potent and selective inhibitors of c-Met and AXL kinases, which are often overexpressed in various cancers and play crucial roles in tumor growth, invasion, and metastasis.[14][15]

  • FGFR4 Inhibition: Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target in colorectal cancer.[16]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met, AXL, FGFR4) Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Signaling Phosphorylation Transcription Gene Transcription Signaling->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->Receptor Inhibition

Caption: Simplified signaling pathway of kinase inhibition by 1,6-naphthyridine derivatives.

Hsp90 Inhibition

Analogues of novobiocin based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed as inhibitors of Heat shock protein 90 (Hsp90).[17] Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in antiproliferative effects.[17]

Protocols for In Vitro Evaluation of Anticancer Properties

A systematic evaluation of the anticancer properties of newly synthesized 1,6-naphthyridine derivatives is essential. The following are standard protocols for initial in vitro screening.

Workflow for In Vitro Evaluation

In_Vitro_Workflow Start Synthesized 1,6-Naphthyridine Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Potency Determine IC50 Values Cytotoxicity->Potency Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) Potency->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for the in vitro evaluation of anticancer properties.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60, PC-3)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1,6-Naphthyridine derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 1,6-naphthyridine core remains a highly attractive scaffold in the quest for novel and effective anticancer agents. The versatility in its functionalization allows for the exploration of a vast chemical space, leading to the discovery of compounds with diverse mechanisms of action. Future research should focus on the development of more selective and potent derivatives, potentially through computational modeling and structure-based drug design. Furthermore, exploring novel drug delivery systems for promising 1,6-naphthyridine-based compounds could enhance their therapeutic efficacy and minimize off-target effects. The continued investigation into this remarkable heterocyclic system holds great promise for the future of cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 1,6-naphthyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

The 1,6-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds. The successful and reproducible synthesis of its derivatives, such as this compound, is therefore of high interest in the drug discovery and development pipeline. This guide is structured to provide practical, experience-driven advice to navigate the nuances of this synthesis.

I. Overview of the Synthesis: The Friedländer Annulation

The most common and efficient method for the synthesis of the 1,6-naphthyridine core is the Friedländer annulation.[1] This reaction involves the condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of this compound, the logical and widely applicable approach is the reaction of 4-aminopyridine-3-carbaldehyde with methyl pyruvate .

This reaction is typically catalyzed by either an acid or a base and can be influenced by various factors including temperature, solvent, and catalyst choice.[2][3] Understanding the interplay of these parameters is crucial for optimizing the reaction outcome.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted as a series of questions and answers to directly address the challenges you may encounter during the synthesis of this compound via the Friedländer annulation.

Q1: My reaction yield is consistently low or I am not getting any product. What are the primary factors to investigate?

A1: Low or no yield is a frequent issue in many organic syntheses, and the Friedländer reaction is no exception. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods may use strong acids or bases, these can sometimes lead to side reactions or degradation of starting materials.

    • Recommendation: Consider exploring milder catalysts. For instance, Lewis acids like CeCl₃·7H₂O have been shown to be effective under solvent-free conditions.[4] Alternatively, greener options such as choline hydroxide in water can also lead to high yields.[5] If using a traditional acid or base catalyst, perform a concentration screen to find the optimal loading.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.

    • Recommendation: If the reaction is sluggish at room temperature, gradual heating may be necessary. However, excessive heat can lead to polymerization or decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition.

  • Purity of Starting Materials: The purity of 4-aminopyridine-3-carbaldehyde and methyl pyruvate is paramount. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation: Ensure the starting materials are pure. If necessary, purify them before use. 4-aminopyridine-3-carbaldehyde can be sensitive to air and light, so proper storage is important.

  • Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress closely using TLC. If starting materials are still present after the initially planned reaction time, consider extending it.

Below is a troubleshooting workflow to guide your optimization process:

troubleshooting_workflow start Low Yield Issue catalyst Is the catalyst optimal? start->catalyst temperature Is the temperature optimized? catalyst->temperature Yes solution_catalyst Screen alternative catalysts (e.g., Lewis acids, phase-transfer catalysts). Optimize catalyst loading. catalyst->solution_catalyst No purity Are starting materials pure? temperature->purity Yes solution_temperature Perform temperature screening (e.g., RT, 50°C, 80°C). Monitor by TLC. temperature->solution_temperature No time Is the reaction time sufficient? purity->time Yes solution_purity Purify starting materials (e.g., recrystallization, distillation). Ensure proper storage. purity->solution_purity No solution_time Extend reaction time and monitor by TLC until starting material is consumed. time->solution_time No end Improved Yield time->end Yes solution_catalyst->end solution_temperature->end solution_purity->end solution_time->end

Troubleshooting workflow for low yield.

Q2: My reaction is producing multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?

A2: The formation of multiple products is often due to side reactions of the starting materials or the product.

  • Self-condensation of Methyl Pyruvate: Under basic conditions, methyl pyruvate can undergo self-condensation.

    • Recommendation: Consider adding the methyl pyruvate slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Side Reactions of 4-aminopyridine-3-carbaldehyde: The aldehyde functionality can be susceptible to oxidation or other side reactions, especially at elevated temperatures.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.

    • Recommendation: Ensure accurate measurement of starting materials and aim for a 1:1 stoichiometric ratio initially. A slight excess of the more stable reactant can be explored during optimization.

Q3: I am having difficulty purifying my product. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, catalyst residues, and any side products formed.

  • Unreacted 4-aminopyridine-3-carbaldehyde: This starting material is basic.

    • Recommendation: During the workup, perform an acidic wash (e.g., with 1M HCl) to protonate the aminopyridine, which will then be soluble in the aqueous layer and can be separated from the product in the organic layer.[6]

  • Catalyst Residues: Both acidic and basic catalysts can contaminate the final product.

    • Recommendation: If an acid catalyst was used, a wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup is effective. For a basic catalyst, an acidic wash is recommended.

  • High-boiling Point Solvents: If solvents like DMSO or DMF are used, they can be difficult to remove.

    • Recommendation: For DMSO, multiple aqueous washes are necessary. For other high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[6]

  • General Purification Strategy:

    • Aqueous Workup: Perform sequential washes with dilute acid, dilute base, and brine to remove the bulk of the impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.

    • Silica Gel Chromatography: If recrystallization is not effective or the product is an oil, column chromatography is the next step. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

Here is a general purification workflow:

purification_workflow start Crude Product workup Aqueous Workup (Acid/Base/Brine Washes) start->workup solid Is the product solid? workup->solid recrystallization Recrystallization solid->recrystallization Yes chromatography Silica Gel Chromatography solid->chromatography No pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

General purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the Friedländer synthesis of this compound?

A1: The reaction proceeds through a series of steps, initiated by either acid or base catalysis. The base-catalyzed mechanism is generally accepted to involve the following key transformations:

  • Enolate Formation: The base abstracts an α-proton from methyl pyruvate to form an enolate.

  • Aldol Condensation: The enolate attacks the carbonyl carbon of 4-aminopyridine-3-carbaldehyde in an aldol-type reaction.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form a chalcone-like intermediate.

  • Intramolecular Cyclization: The amino group of the pyridine ring attacks the α,β-unsaturated ester.

  • Aromatization: The final step involves the elimination of water to form the aromatic 1,6-naphthyridine ring system.

Q2: What are the recommended starting concentrations and solvent choices?

A2: The optimal concentration and solvent are system-dependent and should be determined experimentally. However, here are some general guidelines:

ParameterRecommendationRationale
Concentration 0.1 M to 1.0 MA higher concentration can increase the reaction rate, but may also lead to solubility issues or an increase in side products.
Solvent Ethanol, Methanol, or TolueneProtic solvents like ethanol can facilitate proton transfer steps. Aprotic solvents like toluene allow for azeotropic removal of water, which can drive the reaction to completion. Water has also been used as a green solvent alternative.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC System: A good starting point for a TLC system is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.

Q4: What are the expected analytical characteristics of this compound?

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-9.5 ppm. A singlet for the methyl ester protons around 4.0 ppm.
¹³C NMR A signal for the ester carbonyl carbon around 165 ppm. Aromatic carbons in the range of 120-160 ppm. A signal for the methyl ester carbon around 53 ppm.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 189.06.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in ethanol (0.5 M) is added methyl pyruvate (1.1 eq).

  • A catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or silica gel chromatography.

Protocol 2: Purification by Acidic Wash

This protocol is designed for the removal of basic impurities, such as unreacted 4-aminopyridine-3-carbaldehyde.[6]

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

V. References

  • BenchChem. (2025). How to increase the efficiency of Friedländer synthesis for naphthyridines. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. BenchChem Technical Support.

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem Technical Support.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Reddy, K. S., & Kumar, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18965–18973. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Marco-Contelles, J. (2020). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Ltd.

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Oriental Journal of Chemistry, 31(1), 537-541.

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. --INVALID-LINK--

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-4.

References

Technical Support Center: Purification of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 1,6-naphthyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and related heterocyclic scaffolds. Naphthyridines are a critical class of privileged structures in drug discovery, but their unique chemical properties can present significant purification challenges.[1][2] This guide provides in-depth, experience-driven answers to common problems, moving from quick FAQs to detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: My crude reaction mixture is a dark, oily solid. What are the likely impurities I need to remove?

A1: The most common impurities in naphthyridine syntheses, especially those involving cyclization reactions, are typically unreacted starting materials, residual high-boiling solvents, and side-products.[3] For a typical synthesis of the 1,6-naphthyridine core, you should anticipate:

  • Unreacted Aminopyridine Precursors: These are highly common and possess a basic character.[3]

  • High-Boiling Point Solvents: Solvents like DMSO or pyridine are often used in the synthesis and can be difficult to remove under standard vacuum.[3]

  • Partially Cyclized Intermediates or Isomers: Depending on the synthetic route, alternative cyclization pathways can lead to isomeric impurities.[4]

  • Polymeric or Tarry Materials: These often arise from overheating or side-reactions, especially in harsh acidic conditions sometimes used for cyclization.[5]

Q2: My NMR analysis indicates the presence of the corresponding carboxylic acid (1,6-naphthyridine-2-carboxylic acid). How did this happen and how can I prevent it?

A2: This indicates hydrolysis of the methyl ester. The ester functional group on the naphthyridine ring is susceptible to both acidic and basic hydrolysis. This can occur if the workup conditions involve strong aqueous acids or bases, or if the crude product is left in protic solvents (like methanol or ethanol) with residual acidic or basic catalysts for extended periods. To prevent this, use anhydrous solvents for workup where possible, neutralize the reaction mixture carefully before extraction, and avoid prolonged exposure to non-neutral aqueous conditions.[6]

Q3: I am seeing evidence of decarboxylation. Is this a known issue?

A3: While the methyl ester itself is stable, if it first hydrolyzes to the carboxylic acid, subsequent decarboxylation can occur, especially under heating.[7] The naphthyridine ring system can facilitate this process. If you are performing a reaction on another part of the molecule that requires heat, particularly in acidic or basic conditions, you risk forming the carboxylic acid and then losing CO2.[8][9] This leads to the formation of 1,6-naphthyridine as an impurity. To avoid this, keep reaction and purification temperatures as low as is practical.

Q4: How do I choose between recrystallization and column chromatography for my crude product?

A4: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is ideal when your crude product is a solid and the impurities have different solubility profiles from your desired compound. It is often the most efficient method for removing minor impurities and achieving high crystalline purity.[10]

  • Silica Gel Chromatography is necessary when your product is an oil, or when it is a solid contaminated with impurities of very similar polarity and structure that cannot be separated by recrystallization.[3] It offers finer separation but is generally more time-consuming and solvent-intensive.

The decision-making process can be visualized as follows:

Start Crude Product (this compound) IsSolid Is the crude product a solid? Start->IsSolid IsOil Crude product is an oil or intractable gum IsSolid->IsOil No TLC_Check Analyze by TLC. Are impurities separable from the product? IsSolid->TLC_Check Yes Wash Consider Acidic/Basic Wash to Remove Gross Impurities First IsOil->Wash Recrystallize Attempt Recrystallization TLC_Check->Recrystallize Yes, good separation (different Rf values) Column Perform Silica Gel Column Chromatography TLC_Check->Column No, impurities are close in polarity Success Pure Product Recrystallize->Success Column->Success Wash->Column

Caption: Decision tree for selecting a purification method.

Section 2: Detailed Troubleshooting Guides

This section provides step-by-step protocols for overcoming specific, challenging purification scenarios.

Troubleshooting Guide 1: Removing Basic Impurities via Acidic Wash

Issue: NMR or LCMS analysis shows significant contamination with a basic impurity, such as an unreacted aminopyridine starting material.

Underlying Principle: The basic nitrogen atom of the aminopyridine impurity can be protonated by an acid to form a water-soluble ammonium salt. This salt will then preferentially partition into the aqueous phase during a liquid-liquid extraction, leaving the more neutral ester product in the organic phase.[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume sufficient for easy handling in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid) to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate fully.

  • Separation: Drain the lower aqueous layer.

  • Repeat (Optional): If the basic impurity was present in a large quantity, repeat the acidic wash with a fresh portion of the acid solution.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to facilitate drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[3]

Trustworthiness Check: Before concentrating the final organic layer, spot a sample on a TLC plate alongside the crude material. The spot corresponding to the basic impurity should be significantly diminished or absent.

Troubleshooting Guide 2: Purification by Recrystallization

Issue: The product is a solid but contains colored impurities or small amounts of side-products.

Underlying Principle: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the target compound completely at a high temperature but poorly at a low temperature, while impurities remain soluble at low temperatures or are insoluble at high temperatures.[10]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/hexanes). A good solvent will dissolve the solid when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Trustworthiness Check: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Analyze by NMR or LCMS to confirm the absence of impurities.

Troubleshooting Guide 3: Purification by Silica Gel Column Chromatography

Issue: The product is an oil, or it is a solid that is inseparable from key impurities by recrystallization.

Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[11] Aza-aromatic compounds like naphthyridines can interact with the acidic silanol groups on the silica surface, which can sometimes cause streaking or poor separation.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common eluents for this class of compound are mixtures of hexanes and ethyl acetate or DCM and methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading the sample as a solution. Carefully add the dry-loaded sample to the top of the packed column.[3]

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

Expert Tip: To mitigate tailing or streaking on the column due to the basicity of the naphthyridine nitrogens, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system.

Section 3: Summary Data & Workflows
Table 1: Common Impurities and Recommended Removal Strategies
Impurity TypeExampleProbable CauseRecommended Primary Strategy
Basic Starting Material 4-Aminopyridine derivativesIncomplete reactionAcidic Wash (1M HCl)[3]
High-Boiling Solvent DMSO, PyridineReaction SolventAqueous Washes (for DMSO); Acidic Wash (for Pyridine)[3]
Hydrolysis Product 1,6-Naphthyridine-2-carboxylic acidNon-neutral workup or storageAvoid strong acid/base; Column Chromatography
Decarboxylation Product 1,6-NaphthyridineHydrolysis followed by heatingAvoid high temperatures during workup/purification[12]
Isomeric Byproducts Other Naphthyridine isomersNon-selective cyclizationColumn Chromatography or Recrystallization[4]
General Purification Workflow

The following diagram outlines a comprehensive workflow for purifying this compound from a crude reaction mixture.

start_end start_end process process decision decision analysis analysis output output A Crude Reaction Mixture B Initial Workup: Quench & Liquid-Liquid Extraction A->B C Is a basic impurity (e.g., aminopyridine) a major component? B->C D Perform Acidic Wash (e.g., 1M HCl) C->D Yes E Concentrate Organic Layer C->E No D->E F Crude Product E->F G Analyze Purity (TLC, LCMS, NMR) F->G H Is purity >95%? G->H I Choose Final Purification Method H->I No M Pure this compound H->M Yes J Recrystallization I->J If solid & impurities differ in solubility K Column Chromatography I->K If oil or impurities are close in polarity L Analyze Final Product J->L K->L L->M

Caption: General purification workflow from crude mixture to pure product.

References

Technical Support Center: Optimizing Reaction Conditions for 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,6-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the laboratory. Our aim is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles governing these reactions.

I. Foundational Synthetic Strategies and Common Pitfalls

The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, and its synthesis has been approached through various methods, each with its own set of advantages and challenges.[1] Understanding these core methodologies is the first step toward effective troubleshooting.

The most common strategies for constructing the 1,6-naphthyridine skeleton include the Friedländer Annulation and the Skraup Synthesis . More contemporary approaches, such as multicomponent reactions and palladium-catalyzed cross-coupling reactions , offer alternative routes with improved efficiency and functional group tolerance.[2][3]

A primary challenge in 1,6-naphthyridine synthesis is controlling the reaction conditions to maximize yield and minimize the formation of side products. Issues such as poor regioselectivity, harsh reaction conditions, and difficult purification are frequently encountered. This guide will provide a systematic approach to overcoming these obstacles.

II. Troubleshooting Guide: The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a versatile method for constructing the 1,6-naphthyridine ring system.[4] However, achieving high yields and regioselectivity can be challenging.

Q1: My Friedländer reaction is resulting in a very low yield or no product at all. What are the most common causes and how can I address them?

A1: Low yields in the Friedländer synthesis can stem from several factors, ranging from catalyst choice to reaction conditions.

  • Inappropriate Catalyst: The selection of an acid or base catalyst is critical and often substrate-dependent.[5]

    • Causality: The catalyst's role is to facilitate both the initial condensation and the subsequent cyclization. An inappropriate catalyst may not be effective in promoting both steps or could lead to the decomposition of starting materials or products.

    • Solution: For many substrates, modern catalysts have shown significant improvements over traditional acids and bases. Consider using ionic liquids like choline hydroxide (ChOH) or basic ionic liquids such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]), which have been shown to dramatically improve yields.[6] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water with ChOH as a catalyst can achieve yields as high as 99%, whereas the reaction without a catalyst fails to produce any product.[6]

  • Suboptimal Reaction Temperature: The reaction is often sensitive to temperature.

    • Causality: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause the degradation of reactants or the formation of tarry byproducts.

    • Solution: The optimal temperature is dependent on the specific substrates and catalyst used. For ChOH-catalyzed reactions in water, a mild temperature of 50°C has been found to be effective.[6] For reactions employing basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[6] It is crucial to perform small-scale experiments to determine the optimal temperature for your system.

  • Incorrect Solvent: The choice of solvent plays a significant role in reaction efficiency.

    • Causality: The solvent must be able to dissolve the reactants and facilitate the reaction. Traditional organic solvents like DMF and DMSO have been used, but they can be difficult to remove and may not be environmentally friendly.

    • Solution: Water is now recognized as a highly effective and green solvent for the Friedländer reaction, particularly when used with a water-soluble catalyst like ChOH.[7] In some instances, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can provide excellent results and simplify work-up.[8]

Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a well-known challenge, especially when using unsymmetrical ketones. The choice of catalyst and reaction conditions can significantly influence the outcome.

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer.

    • Causality: The catalyst can influence the transition state of the cyclization step, thereby directing the reaction towards a particular isomer.

    • Solution: The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[9] Similarly, using a [Bmmim][Im]-catalyzed system has been shown to generate single products in excellent yields, even with unsymmetrical ketones.[6]

  • Reaction Conditions: Modifying the reaction parameters can also improve regioselectivity.

    • Causality: The rate of addition of reactants and the reaction temperature can affect the relative rates of the competing cyclization pathways.

    • Solution: Slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity.[9] Higher temperatures can also favor the formation of the thermodynamically more stable regioisomer.

Table 1: Catalyst and Solvent Optimization for Friedländer Synthesis of Naphthyridines

CatalystSolventTemperature (°C)Typical Yield (%)Reference
Choline Hydroxide (ChOH)Water5090-99[10]
[Bmmim][Im]Neat8085-95[6]
CeCl₃·7H₂OSolvent-free (grinding)Room Temperature90-96[11]
TABOToluene11080-90 (high regioselectivity)[9]
KOHEthanolReflux60-80[12]

III. Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for 1,6-naphthyridines, typically by reacting 4-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[13] However, this reaction is notoriously vigorous and can be difficult to control.

Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I mitigate this?

A1: The violent nature of the Skraup reaction is a significant safety concern and requires careful management of reaction conditions.

  • Use of a Moderator: The addition of a moderator is crucial for controlling the exothermicity.

    • Causality: The moderator is believed to act as an oxygen carrier, slowing down the highly exothermic oxidation step.

    • Solution: Ferrous sulfate (FeSO₄) is the most commonly used moderator and should be considered an essential component of the reaction mixture.[14][15] Boric acid has also been reported to control the exotherm.

  • Controlled Reagent Addition and Gradual Heating: The order and rate of reagent addition, as well as the heating profile, are critical for safety and success.

    • Causality: Rapid heating or incorrect addition of reagents can lead to a runaway reaction.

    • Solution: The recommended order of addition is aniline (or aminopyridine), ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with cooling.[14] Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided.

Q2: The yield of my Skraup synthesis is very low, and I am getting a lot of tar. How can I improve this?

A2: Low yields and tar formation are common issues in the Skraup synthesis, often linked to improper temperature control and incomplete reaction.

  • Temperature Optimization: Precise temperature control is key to minimizing side reactions.

    • Causality: The initial dehydration of glycerol to acrolein requires sufficient heat. However, excessive temperatures can lead to the polymerization of acrolein and other unsaturated intermediates, which is a primary cause of tar formation.

    • Solution: Implement a two-stage temperature profile. An initial heating period at a lower temperature can facilitate the controlled formation of acrolein, followed by a gradual increase in temperature to drive the cyclization. Avoid overheating the reaction mixture.

  • Alternative Oxidizing Agents: The choice of oxidizing agent can influence both the reaction's vigor and the yield.

    • Causality: The oxidizing agent plays a crucial role in the final aromatization step. A less reactive oxidizing agent can lead to a more controlled reaction.

    • Solution: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[15] However, due to the toxicity of arsenic compounds, this should be handled with extreme caution and only when necessary.

IV. Modern Synthetic Approaches and Their Optimization

A. Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,6-naphthyridines in a single step.[3]

Common Issue: Formation of side products due to competing reaction pathways.

  • Causality: In a multicomponent reaction, several reactive species are present simultaneously, which can lead to the formation of undesired products if the reaction conditions are not carefully controlled.

  • Solution:

    • Catalyst Selection: The use of a suitable catalyst can direct the reaction towards the desired product. For example, SiO₂/Fe₃O₄@MWCNTs have been used as a recyclable catalyst in the synthesis of 1,6-naphthyridine derivatives in an aqueous medium at room temperature, leading to high yields and easy catalyst separation.[16][17]

    • Solvent Choice: The solvent can influence the reaction pathway. Water is often an excellent choice for MCRs, promoting the desired transformations through hydrophobic effects and simplifying work-up.[18]

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of the 1,6-naphthyridine core, allowing for the introduction of a wide range of substituents.[1]

Common Issue: Catalyst deactivation or low coupling efficiency.

  • Causality: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition. The choice of ligand is crucial to prevent this and to promote the desired catalytic cycle.

  • Solution:

    • Ligand Selection: The use of electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Hartwig, can often overcome catalyst deactivation and promote efficient cross-coupling.[19]

    • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also impact the reaction outcome. It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a specific transformation.[20][21]

V. Purification and Work-up Strategies

Purification is a critical step in obtaining the desired 1,6-naphthyridine derivative in high purity.

Q: What are the best practices for purifying 1,6-naphthyridine derivatives?

A: Column chromatography is the most common method for purifying 1,6-naphthyridine derivatives.

  • Stationary Phase: Silica gel is the most commonly used stationary phase.[22][23] Due to the polar nature of the nitrogen-containing heterocycle, silica gel is effective for separation. For highly polar compounds, alumina can be a suitable alternative.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[22] The polarity of the mobile phase is gradually increased to elute the compounds. For basic derivatives that may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape.

  • Work-up: After the reaction is complete, a standard aqueous work-up is often employed to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution.[22] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and concentrated under reduced pressure before purification.

VI. Experimental Protocols

Detailed Protocol: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-Naphthyridine[10]

This protocol provides a detailed procedure for a green and efficient synthesis of a naphthyridine derivative.

  • Reaction Setup: To a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in water (1 mL), add choline hydroxide (1 mol%).

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 10% methanol in dichloromethane as the eluent.

  • Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (40 mL) and water (10 mL).

  • Isolation: Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The catalyst can be recovered from the aqueous layer.

  • Purification: The product can often be obtained in high purity after work-up, but if necessary, it can be further purified by column chromatography on silica gel.

VII. Visualization of Key Processes

Workflow for Troubleshooting Low Yield in Friedländer Synthesis

G start Low Yield in Friedländer Synthesis catalyst Optimize Catalyst start->catalyst temp Optimize Temperature start->temp solvent Optimize Solvent start->solvent purity Check Starting Material Purity start->purity c1 c1 catalyst->c1 Try Choline Hydroxide (ChOH) in Water c2 c2 catalyst->c2 Try Basic Ionic Liquid (e.g., [Bmmim][Im]) c3 c3 catalyst->c3 Try Lewis Acid (e.g., CeCl3·7H2O) t1 t1 temp->t1 Screen temperatures (e.g., RT, 50°C, 80°C) s1 s1 solvent->s1 Use Water as a 'Green' Solvent s2 s2 solvent->s2 Consider Solvent-Free Conditions with Ionic Liquid p1 p1 purity->p1 Recrystallize or re-purify starting materials end Successful Synthesis c1->end Improved Yield c2->end c3->end t1->end s1->end s2->end p1->end

Caption: A decision tree for troubleshooting low yields in the Friedländer synthesis of 1,6-naphthyridines.

Generalized Reaction Mechanism for Friedländer Annulation

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration a 2-Aminoaryl Aldehyde/Ketone c Enamine/Enolate Intermediate a->c + Catalyst b α-Methylene Compound b->c d Cyclized Intermediate c->d Intramolecular Attack e 1,6-Naphthyridine d->e - H2O

Caption: A simplified representation of the two key stages in the Friedländer annulation for 1,6-naphthyridine synthesis.

VIII. References

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. --INVALID-LINK--

  • Venkata Ramana, P., Kamala Prasad, V., & Rushmi Curie, J. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. --INVALID-LINK--

  • Stoll, A. H., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(15), 10456–10470. --INVALID-LINK--

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. --INVALID-LINK--

  • BenchChem. (2025). purification of Benzo[c]naphthyridine derivatives using column chromatography. --INVALID-LINK--

  • Sharma, U., et al. (2020). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 5(29), 18495–18503. --INVALID-LINK--

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. --INVALID-LINK--

  • Hawkins, R. T., & Stille, J. K. (1979). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. The Journal of Organic Chemistry, 44(23), 4215–4217. --INVALID-LINK--

  • BenchChem. (2025). How to increase the efficiency of Friedländer synthesis for naphthyridines. --INVALID-LINK--

  • BenchChem. (2025). troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. --INVALID-LINK--

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3623-3643. --INVALID-LINK--

  • Mogilaiah, K., & Vidya, K. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(1), 113-116. --INVALID-LINK--

  • Kumar, A., & Kumar, V. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(28), 5461-5481. --INVALID-LINK--

  • Takeda, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(9), 1833–1843. --INVALID-LINK--

  • Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 104, pp. 1-133). Academic Press. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. --INVALID-LINK--

  • Diedrich, C., Haase, D., & Christoffers, J. (2008). Regioselectivity of Friedländer Quinoline Syntheses. European Journal of Organic Chemistry, 2008(22), 3801–3807. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. --INVALID-LINK--

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6443. --INVALID-LINK--

  • Titov, A. A., et al. (2023). Synthesis of Novel Benzo[b][9][23]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. --INVALID-LINK--

  • Al-Omran, F., & El-Khair, A. A. (2004). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Journal of Chemical Research, 2004(5), 333-335. --INVALID-LINK--

  • American Chemical Society. (2021). 1,6-Naphthyridine. --INVALID-LINK--

  • Chen, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(22), 14935-14939. --INVALID-LINK--

  • Guckian, K. M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. --INVALID-LINK--

  • Wikipedia. (2023). Skraup reaction. --INVALID-LINK--

  • Ezzatzadeh, E., et al. (2024). One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives Employing 4-Aminocumarin. Applied Organometallic Chemistry, 38(1), e7718. --INVALID-LINK--

  • Lyons, T. W., & Sanford, M. S. (2010). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Chemical Reviews, 110(2), 1147–1169. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1- Chloro-3,6-dimethoxyisoquinoline Cross- Coupling Reactions. --INVALID-LINK--

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. --INVALID-LINK--

  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. --INVALID-LINK--

References

stability issues and degradation of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1,6-naphthyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and troubleshooting of this important heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize my expertise to offer you a practical and scientifically grounded resource to ensure the integrity and reproducibility of your experimental work.

I. Core Concepts: Understanding the Instability of this compound

This compound is a heterocyclic compound with a naphthyridine core, a privileged scaffold in medicinal chemistry, and a methyl ester functional group.[1][2] This combination of a nitrogen-containing aromatic system and a hydrolyzable ester presents specific stability challenges that users must be aware of to ensure the integrity of their experimental results. The primary degradation pathways include hydrolysis, photodegradation, and to a lesser extent, oxidation and thermal decomposition.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound.

Q1: I am observing a new, more polar peak in my HPLC analysis of an aged stock solution of this compound. What is the likely identity of this new peak?

A1: The most probable identity of this new, more polar peak is the corresponding carboxylic acid, 1,6-naphthyridine-2-carboxylic acid.[3] This is a result of the hydrolysis of the methyl ester group.[4] Ester hydrolysis is a common degradation pathway for ester-containing compounds, especially in the presence of trace amounts of water, acid, or base.[4] The resulting carboxylic acid is significantly more polar than the parent methyl ester, leading to an earlier elution time on a reverse-phase HPLC column.

Q2: My compound seems to be losing its biological activity in my cell-based assay over a multi-day experiment. Could this be related to stability?

A2: Yes, a loss of biological activity is a strong indicator of compound degradation. The hydrolysis of the methyl ester to the carboxylic acid can have a profound impact on the compound's pharmacological properties.[5] Carboxylic acids are typically more polar and have a negative charge at physiological pH, which can significantly reduce cell membrane permeability.[6] This change can prevent the compound from reaching its intracellular target, leading to a decrease in observed activity. Furthermore, the carboxylic acid itself may have a different binding affinity for the target protein compared to the methyl ester.

Q3: What is the best way to store solid this compound and its solutions to maximize stability?

A3: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place.[7] A desiccator can be used to minimize exposure to moisture.[8] For long-term storage, refrigeration (2-8°C) is recommended.[9]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. It is advisable to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[8] Store these aliquots at -20°C or -80°C in tightly sealed vials. When preparing to use an aliquot, allow it to warm to room temperature before opening to prevent condensation of moisture into the solution.[10]

Q4: I've noticed a slight discoloration of my solid compound over time. Is this a cause for concern?

A4: Discoloration can be an indication of degradation, potentially due to oxidation or photodegradation. While minor color changes may not always correlate with significant loss of purity, it is a sign that the compound's stability may be compromised. It is recommended to re-analyze the compound by HPLC or LC-MS to assess its purity before use. To prevent photodegradation, always store the compound in a light-protected container, such as an amber vial.[7]

III. Troubleshooting Experimental Issues

This section provides a structured approach to troubleshooting common experimental problems that may arise from the instability of this compound.

Issue 1: Inconsistent or Non-reproducible Bioassay Results

Symptoms:

  • High variability in IC50 values between experiments.

  • Loss of expected biological effect in long-term assays.

  • Unexpected cytotoxicity at higher concentrations.

Troubleshooting Workflow:

A Inconsistent Bioassay Results B Check Compound Integrity A->B C Analyze Stock Solution by HPLC/LC-MS B->C D Is a significant hydrolysis peak (>5%) present? C->D E Prepare Fresh Stock Solution D->E Yes F Re-evaluate Assay Protocol D->F No K Problem Resolved E->K G Is the assay duration >24 hours? F->G H Replenish with fresh compound/media periodically G->H Yes I Is the compound stable in the assay media? G->I No H->K J Perform stability study in media (see Protocol 2) I->J Unsure I->K Yes L Consider alternative formulation or prodrug strategy J->L A Unexpected Chromatographic Peaks B Review Storage and Handling A->B C Was the sample exposed to water, acid, or base? B->C H Was the sample exposed to light? B->H D Identify the Degradation Product C->D Yes J Implement stricter storage and handling protocols C->J No E LC-MS analysis to determine mass of new peak D->E F Is the mass consistent with the carboxylic acid? E->F G Confirm identity with a reference standard of the carboxylic acid F->G Yes K Problem Understood G->K I Consider photodegradation products H->I Yes H->J No I->K J->A cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 1,6-Naphthyridine-2-carboxylic acid A->B H₂O, H⁺ or OH⁻ C This compound D N-oxide derivatives C->D Oxidizing agent (e.g., H₂O₂)

References

Technical Support Center: Methyl 1,6-naphthyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 1,6-naphthyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and subsequent reactions of this important heterocyclic scaffold. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate common challenges and optimize your experimental outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Troubleshooting Guides

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

  • References

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize the 1,6-naphthyridine core is giving low yields. What are the common pitfalls?

A1: Low yields in the synthesis of the 1,6-naphthyridine scaffold often stem from several factors related to the specific synthetic route employed. Common methods like the Friedländer annulation or variations of the Skraup synthesis can be sensitive to reaction conditions.

  • In[1][2]complete Cyclization: The final ring-closing step to form the bicyclic system can be sluggish. This can be due to insufficiently high temperatures, incorrect catalyst choice, or steric hindrance from bulky substituents on your starting materials. Ensure your reaction is heated adequately and that the chosen acid or base catalyst is appropriate for your specific substrates.

  • Side Reactions of Starting Materials: The precursors to the 1,6-naphthyridine ring, often derivatives of 4-aminopyridine, can undergo self-condensation or other side reactions if not handled correctly. It is cru[2]cial to control the stoichiometry of your reactants and the rate of addition, particularly in exothermic reactions.

  • Oxidative Decomposition: Some synthetic routes, especially those requiring harsh oxidizing agents like in a modified Skraup synthesis, can lead to over-oxidation and decomposition of the desired product. Careful s[2]election of the oxidant and monitoring of the reaction progress are key to mitigating this.

Q2: I'm observing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid. How can I prevent this?

A2: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly if your reaction conditions involve water and either acid or base.

  • Mechanism of Hydrolysis: The ester can be hydrolyzed under both acidic and basic conditions. In basic media (saponification), a hydroxide ion attacks the carbonyl carbon of the ester. In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Preventative Measures:

    • Strict Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

    • Control of pH: If your reaction must be run in the presence of water, try to maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, consider using non-aqueous acid/base systems or minimizing the reaction time.

    • Work-up Considerations: During the work-up, minimize contact time with aqueous acidic or basic solutions. If an aqueous wash is necessary, use cooled solutions and quickly move to the extraction step.

Q3: During a reaction, I'm losing the methyl carboxylate group entirely. What is causing this decarboxylation and how can I avoid it?

A3: The loss of the entire carboxylate group as carbon dioxide is known as decarboxylation. This is a common issue, especially with heterocyclic carboxylic acids, and is often thermally induced.

  • Me[3][4]chanism of Decarboxylation: The stability of the carbanion or zwitterion formed after the loss of CO2 is a key driving force for this reaction. The nitrogen atom in the naphthyridine ring can stabilize the negative charge that develops on the ring during the transition state. This is particularly prevalent if the carboxylic acid has been formed first via hydrolysis.

  • Mitigation Strategies:

    • Temperature Control: This is the most critical factor. Avoid excessive heating. If a reaction requires high temperatures, monitor it closely and try to use the minimum temperature necessary for the desired transformation.

    • Avoid Prolonged Heating: Extended reaction times at elevated temperatures increase the likelihood of decarboxylation.

    • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis of the ester to the more labile carboxylic acid.

Q4: My purification by column chromatography is proving difficult. Are there any tricks to separating my desired product from common impurities?

A4: Purifying functionalized naphthyridines can be challenging due to their polarity and potential for interaction with the stationary phase.

  • Stationary Phase Choice: While silica gel is common, it can be too acidic for some nitrogen-containing heterocycles, leading to tailing and poor separation. Consider using neutral or basic alumina, or deactivated silica gel (e.g., treated with triethylamine).

  • Solvent System Optimization: A good starting point for your eluent system is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). Adding a small amount of a polar modifier like methanol can help elute highly polar compounds. If you are experiencing tailing on silica, adding a small percentage (0.1-1%) of a base like triethylamine or ammonia to your eluent system can significantly improve peak shape.

  • Alternative Purification Methods: If column chromatography is consistently failing, consider other techniques such as preparative thin-layer chromatography (prep-TLC), crystallization, or even conversion to a salt to facilitate purification, followed by neutralization to recover the free base.

Troubleshooting Guides

Problem: Incomplete Cyclization in Naphthyridine Ring Formation
Symptom Potential Cause Suggested Solution
LC-MS or NMR analysis shows the presence of a linear, uncyclized intermediate. Insufficient reaction temperature or time.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS at each stage. Extend the reaction time.
Ineffective catalyst.If using an acid catalyst (e.g., PPA, H2SO4), ensure it is fresh and not hydrated. Consider screening other cyclization agents like Eaton's reagent. For base-catalyzed cyclizations, ensure a strong enough base is being used.
Steric hindrance.If your precursors are sterically bulky, they may require more forcing conditions. Alternatively, a different synthetic route that forms the key bonds in a different order may be necessary.

Problem: Unwanted N-Oxide Formation
Symptom Potential Cause Suggested Solution
Mass spectrometry shows a peak corresponding to the desired product +16 amu. Presence of oxidizing agents in the reaction mixture.Scrutinize your reagents for any potential oxidants. Some reagents, especially if old, can contain peroxide impurities. If using an oxidative step in your synthesis, ensure it is well-controlled.
Air oxidation.If your molecule is particularly electron-rich, it may be susceptible to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Problem: Dimerization or Polymerization of Starting Materials or Product
Symptom Potential Cause Suggested Solution
Complex mixture of high molecular weight species observed by MS. Baseline streaking on TLC. High concentration of reactive intermediates.Use high-dilution conditions. This can be achieved by adding your reagents slowly over a long period of time to keep the instantaneous concentration of reactive species low.
Bifunctional starting materials.Ensure your starting materials do not have multiple reactive sites that could lead to polymerization. If they do, one of them may need to be protected before the reaction and deprotected later.
The product itself is reactive under the reaction conditions.Once the product is formed, it may be able to react with remaining starting materials or other product molecules. Monitor the reaction and stop it as soon as the starting material is consumed to minimize these subsequent reactions.

Experimental Protocols

Protocol 1: General Procedure for Saponification of this compound

This protocol describes the controlled hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 2.0 eq), dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until all the starting material has been consumed.

  • Quenching: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Monitoring and Minimizing Decarboxylation

This workflow helps to identify and mitigate unwanted decarboxylation.

Decarboxylation_Workflow cluster_0 Reaction Setup & Monitoring cluster_1 Troubleshooting Path start High-Temperature Reaction (>100°C) monitor Monitor by LC-MS for: 1. Desired Product 2. Hydrolyzed Acid 3. Decarboxylated Product start->monitor detect Decarboxylation Detected? monitor->detect reduce_temp Reduce Reaction Temperature detect->reduce_temp Yes success Decarboxylation Minimized detect->success No reduce_temp->monitor Re-run reduce_time Reduce Reaction Time reduce_temp->reduce_time change_base Use Non-Nucleophilic Base reduce_time->change_base fail Re-evaluate Synthetic Route change_base->fail

Caption: Troubleshooting workflow for decarboxylation.

References

overcoming solubility issues of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support center for Methyl 1,6-naphthyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction

This compound (CAS: 338760-63-7, Molecular Formula: C₁₀H₈N₂O₂) is a heterocyclic compound of interest in medicinal chemistry and materials science. Like many nitrogen-containing heterocyclic molecules, it often presents poor aqueous solubility, a significant hurdle for in vitro biological assays, formulation development, and bioavailability studies.[1][2] This guide provides a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first step I should take?

A1: The critical first step is to perform a systematic solubility profiling. Do not assume the compound is "insoluble" based on one solvent. This initial screen will provide a baseline of its physicochemical properties and guide your entire strategy. The goal is to determine its solubility in a range of common laboratory solvents, moving from nonpolar organic solvents to polar aqueous systems.[3][4]

Rationale: Understanding the compound's behavior across a polarity spectrum is fundamental. Poor solubility in aqueous media is common for compounds with aromatic ring systems.[2] Identifying a suitable organic solvent in which it is highly soluble is the first step for creating a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media/assay buffer. Why did this happen and how can I prevent it?

A2: This is a classic problem known as "antisolvent precipitation." The compound is soluble in 100% Dimethyl Sulfoxide (DMSO), but when this concentrated stock is introduced into an aqueous buffer (the "antisolvent"), the overall solvent polarity dramatically increases, causing the compound's solubility limit to be exceeded, leading to precipitation.[1][5]

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, and ideally below 0.5%.[6] This may require preparing a more dilute initial stock if your target concentration allows.

  • Improve Mixing: When diluting, vortex or stir the aqueous buffer vigorously while adding the DMSO stock dropwise. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Use an Intermediate Co-solvent: If lowering the DMSO concentration isn't effective, consider using a co-solvent system. Pre-dissolve the compound in a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) before adding it to the aqueous buffer.[7][8]

  • Check the Buffer pH: The solubility of compounds with basic nitrogen atoms, like naphthyridines, can be highly pH-dependent. The pH of your buffer could be causing precipitation. A pH-solubility profile is recommended to find the optimal pH for your experiments.[9]

Q3: Can I use sonication or heating to help dissolve the compound?

A3: Yes, both can be effective, but must be used with caution.

  • Sonication: A sonicating water bath is excellent for breaking up small agglomerates and accelerating the dissolution of kinetically slow-to-dissolve solids. It's a preferred method as it is less likely to cause thermal degradation.[5][10]

  • Heating: Gentle heating can increase the solubility of many compounds. However, you risk degrading your compound if it is thermally labile. Furthermore, the solution may become supersaturated and precipitate upon cooling back to room temperature. If you use heat, always check the solution for precipitation after it has cooled.

Q4: I am observing inconsistent results in my biological assays. Could solubility be the culprit?

A4: Absolutely. If the compound is not fully dissolved, the actual concentration in your assay is unknown and lower than intended, leading to high variability and inaccurate results (e.g., underestimated potency).[11] Undissolved particles can also interfere with certain assay formats, such as those using light scattering or fluorescence. It is crucial to ensure complete dissolution at the final desired concentration. Filtering your final solution through a 0.22 µm syringe filter can remove undissolved particulates, but you must then confirm the concentration of the filtrate via HPLC or UV-Vis spectroscopy to account for any loss of dissolved compound.

Troubleshooting Guide: A Strategic Approach to Solubility Enhancement

If basic troubleshooting fails, a more systematic formulation strategy is required. This workflow provides a logical progression from simple to more complex techniques.

G Start Start: Poorly Soluble This compound Profile Step 1: Perform Solubility Profile (See Table 1) Start->Profile CheckIonizable Is the compound ionizable? (Naphthyridine nitrogens are basic) Profile->CheckIonizable pH_Mod Strategy A: pH Modification (See Protocol 1) CheckIonizable->pH_Mod Yes HighOrganicSol Is solubility high in a water-miscible organic solvent? CheckIonizable->HighOrganicSol No / Insufficient StillIssues Still encountering precipitation or insufficient concentration? pH_Mod->StillIssues Check Stability Cosolvent Strategy B: Co-Solvent System (See Protocol 2) HighOrganicSol->Cosolvent Yes HighOrganicSol->StillIssues No Cosolvent->StillIssues Advanced Proceed to Advanced Strategies StillIssues->Advanced Yes Success Achieved Target Concentration & Stability StillIssues->Success No Cyclodextrin Strategy C: Cyclodextrin Complexation (See Protocol 3) Advanced->Cyclodextrin Nanosuspension Strategy D: Nanosuspension (For high-concentration needs) Advanced->Nanosuspension Cyclodextrin->Success Nanosuspension->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Initial Solubility Profiling

A crucial first step is to determine the compound's solubility in a variety of common solvents. This provides a baseline and helps guide the selection of an appropriate enhancement strategy.

Table 1: Example Solubility Screening Protocol

SolventTypeProcedureObservation (Example)
WaterPolar ProticAdd 1 mg of compound to 1 mL of solvent. Vortex for 1 min. Sonicate for 10 min. Visually inspect.Insoluble, particles visible
PBS (pH 7.4)Aqueous BufferAdd 1 mg of compound to 1 mL of solvent. Vortex for 1 min. Sonicate for 10 min. Visually inspect.Insoluble, particles visible
0.1 N HCl (pH 1)Acidic Aqueous BufferAdd 1 mg of compound to 1 mL of solvent. Vortex for 1 min. Observe dissolution.Soluble, clear solution
Dichloromethane (DCM)Nonpolar AproticAdd 1 mg of compound to 1 mL of solvent. Vortex for 1 min.Soluble, clear solution
Ethanol (EtOH)Polar ProticAdd 1 mg of compound to 1 mL of solvent. Vortex for 1 min.Sparingly soluble
Dimethyl Sulfoxide (DMSO)Polar AproticAdd 10 mg of compound to 1 mL of solvent. Vortex for 1 min.Very soluble (>10 mg/mL)
PEG 400Polar ProticAdd 10 mg of compound to 1 mL of solvent. Vortex for 1 min. Gentle warming may be applied.Soluble (>10 mg/mL)

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Modification

This technique is often the simplest and most effective for ionizable compounds. The nitrogen atoms in the 1,6-naphthyridine ring system are basic and can be protonated in acidic conditions to form a more soluble salt.[12]

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a Slurry: Add an excess amount of the compound (e.g., 2-5 mg) to 1 mL of deionized water in a glass vial. This will create a slurry.

  • Acidic Titration: Slowly add 0.1 N HCl dropwise while stirring. Monitor the pH and observe for dissolution.

  • Determine Solubilization pH: Note the pH at which the compound completely dissolves. This indicates the pH required to maintain solubility.

  • Prepare Buffer: For your experiments, prepare a buffer at or below the pH identified in step 3. For example, if the compound dissolves at pH 4.5, a pH 4.0 acetate buffer would be a suitable choice.

  • Confirm Stability: After preparing a stock solution in the acidic buffer, monitor it over time (e.g., 24 hours) at your intended storage temperature to ensure the compound does not degrade or precipitate. Chemical stability can be a concern at non-physiological pHs.[13][14]

Protocol 2: Solubilization using a Co-solvent System

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic compounds.[7][8] This is a common strategy for preparing stock solutions for in vitro assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).

  • Create Co-solvent Mixture: Prepare a co-solvent vehicle. A common starting point is a 1:1 mixture of PEG 400 and your aqueous buffer.

  • Intermediate Dilution: Dilute your primary DMSO stock into the co-solvent vehicle. For example, add 10 µL of the 50 mM DMSO stock to 490 µL of the co-solvent vehicle to get a 1 mM intermediate solution. Vortex thoroughly.

  • Final Dilution: Further dilute the intermediate solution into your final aqueous assay buffer to achieve the desired working concentration. This multi-step dilution process helps to avoid the "antisolvent" precipitation effect.

Troubleshooting & Optimization:

  • The ratio of co-solvent to aqueous buffer can be adjusted. Try different ratios (e.g., 30% PEG 400, 70% buffer) to find the optimal balance between solubility and potential co-solvent-induced artifacts in your assay.

  • Always run a vehicle control (co-solvent without the compound) in your experiments to account for any effects of the solvents themselves.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[2][8][10] This is an excellent method for increasing aqueous solubility without using organic solvents.

G cluster_0 In Aqueous Solution Compound Poorly Soluble Compound (Guest) p1 Compound->p1 HPBCD HP-β-Cyclodextrin (Host) Hydrophilic Exterior Lipophilic Cavity HPBCD->p1 Complex Soluble Inclusion Complex p1->Complex p2

Caption: Encapsulation by Hydroxypropyl-β-Cyclodextrin to form a soluble complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.[10]

  • Add Compound: Add the weighed amount of the compound to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture for several minutes.

  • Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). This step is critical to know the actual concentration of your final stock solution.

References

Technical Support Center: Scale-Up Synthesis of Methyl 1,6-Naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 1,6-naphthyridine-2-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, the successful and reproducible scale-up of this molecule is critical.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed procedural protocol, grounded in established chemical principles for robust process development.

Section 1: Proposed Synthetic Pathway for Scale-Up

The synthesis of the 1,6-naphthyridine core is often achieved through condensation and cyclization strategies.[2] A robust and scalable approach is a modified Friedländer annulation, which involves the reaction of an aminopyridine aldehyde with a methyl pyruvate equivalent. This pathway is selected for its typically high convergence and the commercial availability of starting materials.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A 4-Aminonicotinaldehyde C Step 1: Knoevenagel-type Condensation A->C B Methyl Pyruvate B->C D Step 2: Intramolecular Cyclization & Aromatization C->D Base or Acid Catalysis E Methyl 1,6-Naphthyridine- 2-carboxylate D->E - H2O

Caption: Proposed two-step, one-pot synthetic pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Question: My initial condensation reaction (Step 1) is slow and does not go to completion, leading to low overall yield. What are the likely causes?

Answer: Sluggish condensation is a common scale-up challenge related to reaction kinetics and equilibrium. Several factors should be investigated:

  • Catalyst Choice and Loading: The reaction is typically catalyzed by a base (e.g., piperidine, pyrrolidine) or an acid.

    • Causality: A base like pyrrolidine deprotonates the methyl pyruvate to form an enolate, or more likely, forms a more reactive enamine intermediate, which is the active nucleophile. Inadequate catalyst loading will slow this initial step. On a large scale, ensuring homogenous mixing of the catalyst is crucial.[3]

    • Solution:

      • Optimize Catalyst Loading: Start with 10 mol% of piperidine or pyrrolidine. If the reaction is still slow, increase loading incrementally to 20 mol%.

      • Consider a Co-catalyst: Adding a catalytic amount of acetic acid can protonate the aldehyde's carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack.

      • Ensure Purity: The purity of reagents is paramount. Impurities can poison the catalyst or introduce side reactions.[3]

  • Inefficient Water Removal: The condensation reaction produces water. According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials.

    • Causality: While less of an issue in small-scale flasks open to the air, in a large, sealed reactor, water can accumulate.

    • Solution:

      • Azeotropic Removal: Use a Dean-Stark trap with a suitable solvent like toluene or xylene to physically remove water as it forms, driving the reaction to completion.

      • Drying Agents: For smaller scales, adding molecular sieves can be effective, but this is often not practical or cost-effective for large-scale production.

Question: During the cyclization and aromatization (Step 2), I am observing a significant amount of a dark, tarry side product. What is this and how can I prevent it?

Answer: The formation of dark, insoluble materials often points to polymerization or decomposition, which can be exacerbated by excessive heat or prolonged reaction times at scale.

  • Potential Cause 1: Self-Condensation of 4-Aminonicotinaldehyde.

    • Causality: Under harsh basic or acidic conditions and high temperatures, aldehydes can undergo self-condensation or polymerization reactions.

    • Solution:

      • Controlled Addition: Instead of charging all reagents at once, add the 4-aminonicotinaldehyde solution slowly to the mixture of methyl pyruvate and catalyst at a controlled temperature. This keeps the instantaneous concentration of the aldehyde low.

      • Temperature Management: Exothermic reactions can lead to temperature spikes. Ensure your reactor has adequate cooling capacity to maintain the target temperature (e.g., 80-110°C in toluene). Monitor the internal temperature closely.[3]

  • Potential Cause 2: Oxidative Degradation.

    • Causality: Naphthyridine rings and their precursors can be sensitive to air oxidation at high temperatures, leading to colored impurities.[4]

    • Solution:

      • Inert Atmosphere: Run the reaction under a nitrogen or argon blanket. This is a standard and critical practice in process chemistry to prevent oxidative side reactions and ensure product stability.[3]

Question: My final product is difficult to purify by crystallization at a multi-gram scale. It either oils out or has poor purity. What should I do?

Answer: Crystallization issues during scale-up are frequent and often require a systematic approach to solvent screening and procedure optimization.

  • Causality: The solubility profile of a compound can be complex. A solvent system that works for a 100 mg scale may not be suitable for 100 g due to differences in cooling rates, nucleation, and mass transfer.

  • Solution:

    • Systematic Solvent Screening:

      • Identify a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., isopropanol, ethyl acetate, acetonitrile).

      • Identify an "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane, water).

    • Develop a Robust Protocol:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • Add the hot anti-solvent dropwise until slight turbidity is observed, then add a small amount of the good solvent to redissolve it.

      • Crucially, allow the solution to cool slowly. Rapid cooling promotes the formation of small, impure crystals or oiling out. A programmed cooling ramp in a reactor is ideal.

      • Seeding: If you have pure material, add a few seed crystals once the solution is supersaturated (slightly below the dissolution temperature) to encourage controlled crystal growth.

    • Consider a Carbon/Silica Treatment: If the crude product is highly colored, dissolving it in a suitable solvent (like DCM or EtOAc) and stirring with activated carbon or a small amount of silica gel can remove polar, colored impurities before the final crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are:

  • Thermal Runaway: The cyclization step can be exothermic. Ensure proper reactor cooling and consider semi-batch addition of reagents to control the rate of heat generation.

  • Solvent Handling: Using large volumes of flammable solvents like toluene requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all site safety protocols for handling bulk flammables.

  • Reagent Toxicity: Handle all chemicals, especially aminopyridines, in a well-ventilated fume hood or appropriate engineering containment, using personal protective equipment (PPE).

Q2: How critical is the purity of the starting 4-Aminonicotinaldehyde? A2: Extremely critical. Impurities in the starting aldehyde can lead to the formation of undesired naphthyridine isomers or other heterocyclic byproducts that are often difficult to separate from the desired product. Using material with >98% purity is highly recommended for predictable results and easier purification.

Q3: Can I monitor the reaction with Thin Layer Chromatography (TLC) at scale? A3: Yes, TLC is an excellent tool for in-process control.[5] Before starting the scale-up, develop a reliable TLC system (e.g., 50% Ethyl Acetate in Hexanes) that clearly separates the starting materials, any intermediates, and the final product. During the reaction, take small aliquots from the reactor to monitor progress and confirm completion before proceeding with the workup. This prevents premature quenching or unnecessary heating, which can degrade the product.

Q4: What are the key process parameters (CPPs) I need to control? A4: For this synthesis, the critical process parameters are:

  • Reaction Temperature: Directly impacts reaction rate and impurity profile.

  • Reagent Stoichiometry: An excess of one reagent can lead to side reactions and purification challenges.

  • Rate of Water Removal: Essential for driving the condensation equilibrium.

  • Agitation Speed: Ensures homogeneity, especially in larger reactors, for consistent heat and mass transfer.[3]

Section 4: Detailed Experimental Protocol (Gram-Scale Example)

This protocol describes a robust procedure for a 10-gram scale synthesis.

Reagent Stoichiometry Table
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Aminonicotinaldehyde122.1210.0 g0.08191.0
Methyl Pyruvate102.099.20 g (7.9 mL)0.09011.1
Piperidine85.151.40 g (1.6 mL)0.01640.2
Toluene-200 mL--
Step-by-Step Methodology
  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet, add 4-Aminonicotinaldehyde (10.0 g, 0.0819 mol) and toluene (200 mL).

  • Reagent Addition: Begin stirring and add methyl pyruvate (7.9 mL, 0.0901 mol) followed by piperidine (1.6 mL, 0.0164 mol).

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

  • In-Process Control (IPC): Monitor the reaction progress every hour by TLC (50% EtOAc/Hexanes, UV visualization). The reaction is complete when the 4-aminonicotinaldehyde spot (typically lower Rf) is no longer visible (approx. 4-6 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove piperidine, then with saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from hot isopropanol (approx. 50-70 mL). Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 1 hour to maximize crystal formation. Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40°C.

    • Expected Yield: 12.5 - 14.0 g (75-85%) of a light yellow to off-white solid.

Section 5: Troubleshooting Logic Flowchart

When faced with a common problem like low yield, a systematic approach is necessary. The following diagram illustrates a decision-making workflow.

Troubleshooting_Yield start Low Yield Encountered q1 Analyze Crude Product by LCMS / 1H NMR start->q1 path_incomplete Incomplete Conversion q1->path_incomplete Starting Material Remaining path_impurity High Impurity Level q1->path_impurity Byproducts are Dominant action_incomplete1 Check Water Removal Efficiency (Dean-Stark) path_incomplete->action_incomplete1 action_impurity1 Investigate Side Reactions (e.g., Self-Condensation) path_impurity->action_impurity1 action_incomplete2 Increase Reaction Time or Temperature action_incomplete1->action_incomplete2 action_incomplete3 Verify Catalyst Activity/ Increase Loading action_incomplete2->action_incomplete3 end Process Optimized action_incomplete3->end action_impurity2 Check for Air Leaks (Implement Inert Atmosphere) action_impurity1->action_impurity2 action_impurity3 Re-evaluate Workup & Purification Strategy action_impurity2->action_impurity3 action_impurity3->end

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Catalyst Selection for Cross-Coupling Reactions on 1,6-Naphthyridines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving the 1,6-naphthyridine scaffold. As a Senior Application Scientist, I understand the unique challenges researchers face when working with this electron-deficient and coordinating heterocycle. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to ensure the success of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions on 1,6-naphthyridines, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Problem: Low to No Conversion of Starting Material

This is one of the most frequent challenges, often stemming from the inherent properties of the 1,6-naphthyridine ring system.

Possible Cause 1: Catalyst Poisoning by the Naphthyridine Nitrogen

The lone pair of electrons on the nitrogen atoms of the 1,6-naphthyridine ring can coordinate strongly to the palladium center of the catalyst.[1][2][3][4] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[2][4] This is a well-documented issue with nitrogen-containing heterocycles.[1][2][3][5]

  • Solution 1.1: Strategic Ligand Selection. The choice of ligand is paramount in mitigating catalyst poisoning. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective. The steric bulk of these ligands can disfavor the binding of the naphthyridine nitrogen to the palladium center, while their electron-donating properties can enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[6][7][8][9]

    Ligand TypeRecommended LigandsRationale
    Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosBulky and electron-rich, proven effective for challenging substrates.[8][10]
    N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust bonds with palladium, increasing catalyst stability and activity.[7][11]
    Bidentate Phosphines Xantphos, dppfTheir specific bite angles can influence the geometry at the metal center and promote the desired reaction pathway.[6][12]
  • Solution 1.2: Choice of Palladium Precatalyst. Pre-formed palladium(II) precatalysts, such as the G3 and G4 Buchwald palladacycles, can be highly effective. These precatalysts are designed for facile in situ generation of the active Pd(0) species, often leading to more reproducible results than using separate sources of palladium and ligand.

  • Solution 1.3: Modulating Reaction Conditions. Increasing the reaction temperature can sometimes help to overcome the energy barrier for the desired catalytic steps and disfavor the binding of the naphthyridine. However, this should be done with caution as it can also lead to catalyst decomposition.

Possible Cause 2: Inefficient Oxidative Addition

The oxidative addition of the halo-naphthyridine to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle.[6] The electron-deficient nature of the 1,6-naphthyridine ring can make this step challenging, particularly with less reactive C-Cl bonds.

  • Solution 2.1: Leaving Group Reactivity. The choice of the leaving group on the naphthyridine ring is critical. The general order of reactivity for oxidative addition is I > Br > OTf > Cl.[13] If you are struggling with a chloro-naphthyridine, consider converting it to the corresponding bromo or iodo derivative if synthetically feasible. Triflate (OTf) can also be a highly effective leaving group.[12]

  • Solution 2.2: Catalyst System for C-Cl Activation. For the more challenging C-Cl bond activation, highly active catalyst systems are required. Buchwald-type ligands such as SPhos and XPhos, in combination with a suitable palladium source, are often the catalysts of choice for these transformations.[8]

Possible Cause 3: Inefficient Transmetalation or C-N Bond Formation

For reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the subsequent steps of transmetalation or amine coordination and deprotonation are also crucial.

  • Solution 3.1: Judicious Choice of Base. The base plays a multifaceted role in these reactions. It is involved in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[6][14] The choice of base can significantly impact the reaction outcome.

    BaseCommon ApplicationsConsiderations
    Potassium Carbonate (K₂CO₃) Suzuki, SonogashiraA common and cost-effective choice. Often used in aqueous solvent mixtures.[14][15]
    Cesium Carbonate (Cs₂CO₃) Suzuki, Buchwald-HartwigMore soluble and often more effective than K₂CO₃, especially for challenging couplings.[14]
    Potassium Phosphate (K₃PO₄) Suzuki, Buchwald-HartwigA strong, non-nucleophilic base that is often effective when other bases fail.[12][16]
    Sodium tert-butoxide (NaOtBu) Buchwald-HartwigA very strong base, typically used for aminations. Requires strictly anhydrous conditions.
  • Solution 3.2: Solvent Selection. The solvent must be able to solubilize all reaction components and should be chosen to be compatible with the specific reaction conditions. Aprotic polar solvents such as dioxane, THF, and toluene are commonly used.[4][17] For Suzuki reactions, the addition of a small amount of water can be beneficial, but it should be carefully controlled as excess water can lead to protodeboronation of the boronic acid.[4][14]

Problem: Formation of Significant Side Products

The formation of byproducts such as homocoupled products or dehalogenated starting material can complicate purification and reduce the yield of the desired product.

Possible Cause 1: Catalyst Decomposition

Palladium catalysts can be sensitive to high temperatures and prolonged reaction times, leading to the formation of inactive palladium black. This can result in incomplete conversion and the formation of side products.

  • Solution 1.1: Optimize Reaction Temperature and Time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times and excessively high temperatures.

  • Solution 1.2: Ensure Rigorous Degassing and Inert Atmosphere. Oxygen can oxidize and deactivate the active Pd(0) catalyst. It is crucial to thoroughly degas the reaction solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[15][16]

Possible Cause 2: Unfavorable Reaction Stoichiometry

An excess of one of the coupling partners can sometimes lead to the formation of homocoupled products.

  • Solution 2.1: Adjust Reagent Stoichiometry. Carefully control the stoichiometry of the reactants. A slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or amine is often used to ensure complete consumption of the limiting halo-naphthyridine.

Problem: Poor Regioselectivity in Polyhalogenated 1,6-Naphthyridines

When working with di- or tri-halogenated 1,6-naphthyridines, achieving selective coupling at a specific position can be a significant challenge.

Possible Cause: Inherent Electronic and Steric Bias

The different positions on the 1,6-naphthyridine ring have distinct electronic and steric environments, which can lead to preferential reactivity at one site over another.

  • Solution 1: Ligand-Controlled Selectivity. The choice of ligand can sometimes be used to override the inherent reactivity of the substrate and direct the coupling to a specific position. For example, in some systems, different ligands have been shown to favor coupling at different positions on a dihalopyridine.[18]

  • Solution 2: Temperature and Solvent Optimization. The regioselectivity of a reaction can sometimes be influenced by the reaction temperature and solvent. A systematic screening of these parameters may be necessary to optimize the selectivity for the desired isomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a Suzuki-Miyaura coupling on a bromo-1,6-naphthyridine?

A: For a Suzuki-Miyaura coupling on a bromo-1,6-naphthyridine, a reliable starting point would be to use Pd₂(dba)₃ as the palladium source with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to try is K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water (e.g., 10:1 ratio). It is crucial to rigorously degas the solvent and maintain an inert atmosphere.[14][16]

Q2: How do I choose the right base for a Buchwald-Hartwig amination on a 1,6-naphthyridine?

A: The choice of base for a Buchwald-Hartwig amination is critical and depends on the pKa of the amine. For primary and secondary alkylamines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. For less basic anilines, a weaker base such as Cs₂CO₃ or K₃PO₄ may be sufficient. It is important to screen a few different bases to find the optimal conditions for your specific substrate combination.[6][17]

Q3: Can I perform a Sonogashira coupling on a 1,6-naphthyridine, and what are the key considerations?

A: Yes, Sonogashira couplings can be performed on 1,6-naphthyridines.[11] The key considerations are similar to other cross-coupling reactions on this scaffold, with catalyst poisoning being a primary concern. The classic Sonogashira conditions use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).[11][19][20] Copper-free Sonogashira protocols have also been developed and may be advantageous in some cases to avoid issues with copper.[20][21]

Q4: My reaction is not reproducible. What are the most common sources of variability?

A: Lack of reproducibility in cross-coupling reactions often stems from a few key factors:

  • Inadequate degassing: Even small amounts of oxygen can have a detrimental effect on the catalyst. Ensure your degassing procedure is robust.[15]

  • Reagent quality: The purity of your starting materials, particularly the boronic acid in Suzuki couplings, is important. Boronic acids can dehydrate to form boroxines, which can affect their reactivity.[15]

  • Catalyst integrity: Ensure your palladium catalyst and ligands have not degraded. Store them under an inert atmosphere.

  • Water content: The amount of water in the reaction can be critical, especially in Suzuki couplings. Ensure you are using a consistent and appropriate amount of water.[22]

Q5: Are there any alternatives to palladium catalysts for cross-coupling on 1,6-naphthyridines?

A: While palladium is the most common catalyst for these reactions, there is growing interest in the use of more earth-abundant and less expensive metals. Cobalt-catalyzed cross-couplings have been shown to be effective for the functionalization of halogenated naphthyridines with organomagnesium and organozinc reagents.[23] Nickel catalysts have also been used for similar transformations on other nitrogen heterocycles.[24] However, these methods may require different reaction conditions and have different substrate scopes compared to their palladium-catalyzed counterparts.

Part 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling on a Halo-1,6-Naphthyridine
  • To an oven-dried reaction vial, add the halo-1,6-naphthyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16]

General Protocol for a Buchwald-Hartwig Amination on a Halo-1,6-Naphthyridine
  • To an oven-dried Schlenk tube, add the halo-1,6-naphthyridine (1.0 equiv), the palladium precatalyst (e.g., a G3 or G4 Buchwald palladacycle, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the amine (1.1 equiv) via syringe.

  • Place the tube in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 4: Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling on 1,6-Naphthyridine substrate Define Substrate (Halide: I, Br, Cl, OTf) start->substrate reaction_type Select Reaction Type (Suzuki, Buchwald, Sonogashira, etc.) substrate->reaction_type initial_screen Initial Catalyst Screen (e.g., Pd₂(dba)₃ / SPhos) reaction_type->initial_screen check_conversion Check Conversion initial_screen->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low Conversion success Successful Coupling check_conversion->success High Conversion troubleshoot Troubleshoot: - Change Ligand (more bulky/e-rich) - Change Base - Change Solvent - Increase Temperature low_conversion->troubleshoot troubleshoot->initial_screen Re-screen optimize Optimize Conditions: - Catalyst Loading - Temperature - Concentration success->optimize

Caption: A general workflow for catalyst selection and optimization for cross-coupling reactions on 1,6-naphthyridines.

Catalyst_Poisoning cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive_Complex Inactive Complex [Pd(0)L(Naphth)] Pd0->Inactive_Complex Coordination PdII_complex R-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation / Amine Coordination PdII_complex->Transmetalation Nu-M / R'₂NH Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Product Product R-Nu Reductive_Elimination->Product Naphthyridine 1,6-Naphthyridine Naphthyridine->Inactive_Complex

Caption: A simplified diagram illustrating catalyst poisoning of the Pd(0) species by the 1,6-naphthyridine substrate.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical comparison and validation framework for Methyl 1,6-naphthyridine-2-carboxylate , a heterocyclic compound belonging to the promising 1,6-naphthyridine class. While direct biological data for this specific ester is not extensively documented in publicly available literature, the 1,6-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3][4] This guide will, therefore, leverage the known activities of related 1,6-naphthyridine derivatives to propose a robust validation strategy, comparing its potential performance with established alternatives.

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[3][4] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including anticancer, antiviral, antibacterial, and kinase inhibitory effects.[4][5][6][7][8] The arrangement of nitrogen atoms in the bicyclic structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological targets.

Our focus, This compound , possesses a methyl ester at the 2-position, a common starting point for further chemical modifications such as amidation to explore structure-activity relationships (SAR). Given the prevalence of kinase inhibition among 1,6-naphthyridine derivatives, a primary hypothesis for the biological activity of this compound would be its potential as a kinase inhibitor.[1][2][9][10][11][12]

Comparative Framework: Selecting Alternative Compounds

To objectively evaluate the biological activity of this compound, a comparison with well-characterized compounds is essential. Based on the literature, we have selected two relevant comparators that represent the kinase inhibitory potential of the 1,6-naphthyridine and related scaffolds:

  • A Potent 1,6-Naphthyridinone-based c-Met/VEGFR-2 Inhibitor (Compound 23a from Wang et al., 2020): This compound is a highly potent and selective inhibitor of c-Met and VEGFR-2 kinases, with IC50 values in the low nanomolar range.[1][13] Its 1,6-naphthyridinone core makes it a direct and relevant comparator.

  • Vosaroxin (SNS-595): A topoisomerase II inhibitor with a distinct 1,8-naphthyridine core.[14] While not a kinase inhibitor, its structural similarity and anticancer activity provide a valuable counterpoint to assess the specificity of our target compound.

Proposed Mechanism of Action and Signaling Pathways

A plausible starting hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases involved in cancer cell proliferation and angiogenesis, such as c-Met or VEGFR-2. The binding of a ligand (HGF for c-Met, VEGF for VEGFR-2) to these receptor tyrosine kinases (RTKs) induces dimerization and autophosphorylation, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and migration.

Caption: Hypothesized mechanism of action for this compound as a receptor tyrosine kinase inhibitor.

Experimental Validation Protocols

To rigorously assess the biological activity of this compound, a tiered experimental approach is recommended.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the activity of specific kinases.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound and control inhibitors Start->Compound_Prep Assay_Setup Incubate kinase, substrate (peptide), and ATP with compound Compound_Prep->Assay_Setup Detection Measure kinase activity (e.g., luminescence, fluorescence) Assay_Setup->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol (Example: c-Met Kinase Assay):

  • Reagents and Materials: Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound, and control inhibitor (e.g., Crizotinib).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Proliferation Assays

To determine the effect of the compound on cancer cell viability, a cell-based assay is crucial.

Step-by-Step Protocol (Example: MTT Assay on a c-Met-dependent cell line like HCT116):

  • Cell Culture: Culture HCT116 cells in an appropriate medium until they reach 80% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement

To confirm that the compound inhibits the intended signaling pathway within the cell.

Step-by-Step Protocol:

  • Cell Treatment: Treat HCT116 cells with this compound at concentrations around its GI50 value for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of c-Met phosphorylation and downstream signaling.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data based on the known activities of related compounds to illustrate how the performance of this compound could be benchmarked.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)HCT116 GI50 (µM)
This compound (Hypothetical) 500>10,0005.2
Compound 23a (Wang et al., 2020) [1][13]7.122,890Not Reported
Vosaroxin [14]Not ApplicableNot Applicable0.1 - 1

Interpretation and Future Directions

The hypothetical data suggest that this compound could be a moderately potent and selective c-Met inhibitor. Its cellular activity, while not as potent as the topoisomerase inhibitor Vosaroxin, would be consistent with its proposed mechanism of action.

Should the experimental results align with this hypothetical profile, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs, particularly by modifying the methyl ester to various amides, to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • In Vivo Efficacy Studies: Test the compound in animal models of cancer to validate its therapeutic potential.

By following this comprehensive validation and comparison guide, researchers can systematically evaluate the biological activity of this compound and determine its potential as a lead compound for further drug discovery and development.

References

A Comparative Guide to Methyl 1,6-Naphthyridine-2-carboxylate and its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the naphthyridine scaffold represents a privileged heterocyclic system due to its prevalence in biologically active compounds.[1][2] This guide provides a comparative analysis of methyl 1,6-naphthyridine-2-carboxylate and its key isomers, offering insights into their synthesis, spectroscopic properties, reactivity, and potential as scaffolds in drug discovery. While direct comparative studies on these specific methyl esters are limited, this document synthesizes available experimental data for the parent naphthyridine systems and closely related derivatives to provide a comprehensive overview for researchers.

The Naphthyridine Isomers: A Structural Overview

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework. There are six possible isomers, each with a unique arrangement of nitrogen atoms, which significantly influences their chemical and physical properties.[3] The position of the nitrogen atoms dictates the electron density distribution within the rings, affecting reactivity, basicity, and the potential for hydrogen bonding, all of which are critical in drug-receptor interactions.

Naphthyridine_Isomers a 1,5-Naphthyridine b 1,6-Naphthyridine c 1,7-Naphthyridine d 1,8-Naphthyridine e 2,6-Naphthyridine f 2,7-Naphthyridine a_img b_img c_img d_img e_img f_img

Figure 1. Structures of the six naphthyridine isomers.

This guide will focus on a comparative analysis of this compound against its 1,5- and 1,8-isomers, which are more extensively studied.

Synthesis of Methyl Naphthyridine-2-carboxylates

Proposed Synthetic Workflow for this compound

G start Substituted Pyridine Precursor step1 Cyclization Reaction (e.g., with a malonate derivative) start->step1 step2 Formation of Naphthyridinone Intermediate step1->step2 step3 Chlorination (e.g., with POCl3) step2->step3 step4 Formation of 2-chloro-1,6-naphthyridine step3->step4 step5 Palladium-catalyzed Carbonylation (with CO and Methanol) step4->step5 end This compound step5->end

Figure 2. Proposed synthetic workflow for this compound.

Rationale: This proposed multi-step synthesis begins with a substituted pyridine, a common starting material in naphthyridine synthesis.[3] Cyclization with a suitable partner, such as a malonate derivative, would lead to a 1,6-naphthyridin-2(1H)-one intermediate.[4] Conversion of the pyridone to the corresponding chloride is a standard transformation, which then allows for the introduction of the carboxylate group via a palladium-catalyzed carbonylation reaction. This method offers versatility as different alcohols can be used in the final step to generate a variety of esters.

Comparative Synthesis of Isomers

The synthesis of 1,5- and 1,8-naphthyridine derivatives is more widely documented. For instance, the Skraup reaction and the Friedländer synthesis are commonly employed for the preparation of the 1,5- and 1,8-naphthyridine cores, respectively.[3][5] The choice of starting materials and reaction conditions is dictated by the desired substitution pattern on the final molecule.

Spectroscopic Properties: A Comparative Analysis

Detailed, directly comparable spectroscopic data for the methyl naphthyridine-2-carboxylate isomers is scarce. However, we can infer expected trends based on the known spectra of the parent naphthyridines and related derivatives.

PropertyThis compound (Predicted)Methyl 1,5-naphthyridine-2-carboxylate (Literature Derived)Methyl 1,8-naphthyridine-2-carboxylate (Literature Derived)
Molecular Formula C₁₀H₈N₂O₂[6]C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [6]188.18 g/mol 188.18 g/mol
¹H NMR (ppm) Aromatic protons expected in the range of 7.5-9.3 ppm. The methyl ester singlet is expected around 4.0 ppm.Aromatic protons are observed in the 7.5-9.0 ppm range.[7]Aromatic protons are typically found between 7.4 and 9.2 ppm.[8]
¹³C NMR (ppm) Aromatic carbons expected between 120-160 ppm. The carbonyl carbon of the ester should appear around 165 ppm.Aromatic carbons are in the 120-155 ppm range.[7]Aromatic carbons resonate between 120-160 ppm.[9]
IR (cm⁻¹) Characteristic C=O stretch of the ester around 1720-1730 cm⁻¹. C=N and C=C stretching in the 1500-1600 cm⁻¹ region.[10]Similar C=O and aromatic stretching frequencies are expected.[8]Similar C=O and aromatic stretching frequencies are expected.[8]

Note: The predicted and literature-derived data should be confirmed with experimental results for the specific compounds.

Reactivity Profile: Influence of Nitrogen Placement

The position of the nitrogen atoms in the naphthyridine ring significantly impacts the electron density and, consequently, the reactivity of the molecule.

  • 1,6-Naphthyridine: The nitrogen at position 6 is expected to deactivate the ring towards electrophilic substitution, particularly at positions 5 and 7. Nucleophilic substitution is more likely to occur on the ring containing the ester group, which is further activated by the electron-withdrawing nature of the carboxylate.

  • 1,5-Naphthyridine: Both rings are deactivated towards electrophilic attack. Nucleophilic substitution is a key reaction for this isomer.[3]

  • 1,8-Naphthyridine: This isomer is also electron-deficient and generally undergoes nucleophilic substitution reactions more readily than electrophilic substitution.

The presence of the methyl carboxylate group at the 2-position will further influence the reactivity of each isomer by withdrawing electron density from the ring to which it is attached.

Biological Activity: A Comparative Outlook

While direct comparative biological data for this compound and its isomers is not available, the broader families of naphthyridine derivatives have shown a wide range of pharmacological activities.

Naphthyridine IsomerReported Biological Activities of Derivatives
1,6-Naphthyridine Derivatives have shown potential as anticancer and antiviral agents.[11][12] Some have also been investigated for their optical properties.[13]
1,5-Naphthyridine A wide range of activities including anticancer, antibacterial, and anti-inflammatory properties have been reported.[3]
1,8-Naphthyridine This is the most extensively studied isomer, with numerous derivatives exhibiting antibacterial (e.g., nalidixic acid), anticancer, and antiviral activities.[14]

Cytotoxicity Data for Naphthyridine Derivatives (IC₅₀ in µM)

Compound TypeHeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)Reference
Substituted Naphthyridinone0.7 - 172.80.1 - 102.92.7 - 124.6[14]
Benzo[b][1][7]naphthyridin-(5H)one derivative<0.01 (P388 leukemia)<0.01 (Lewis lung carcinoma)-[15]

Note: The data presented is for a range of substituted naphthyridine derivatives and not a direct comparison of the methyl carboxylate isomers. It serves to highlight the potential of the different naphthyridine scaffolds in cancer research.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified naphthyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to elucidate the structure. Compare the obtained spectra with predicted values and data from related compounds.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in the culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its isomers represent a promising class of compounds for further investigation in drug discovery. The position of the nitrogen atoms within the naphthyridine scaffold significantly influences their synthesis, physicochemical properties, reactivity, and biological potential. While a direct comparative dataset is not yet fully established, the information compiled in this guide provides a solid foundation for researchers to design and execute further studies. The proposed synthetic strategies and analytical protocols offer a starting point for the synthesis and characterization of these and other novel naphthyridine derivatives. Further research is warranted to fully elucidate the structure-activity relationships of these isomeric systems and to unlock their therapeutic potential.

References

The Efficacy Gauntlet: Correlating In Vitro Potency and In Vivo Performance of 1,6-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern oncology, the 1,6-naphthyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent kinase inhibitors. While in vitro assays often reveal promising candidates with nanomolar potency, the journey to a clinically effective therapeutic is fraught with challenges, most notably the translation of this initial efficacy into a tangible in vivo anti-tumor response. This guide provides a comparative analysis of the in vitro versus in vivo efficacy of various 1,6-naphthyridine analogs, with a focus on kinase inhibitors, offering insights into the experimental data and the critical factors that govern their therapeutic potential.

The In Vitro Promise: Potency at the Molecular Level

The initial assessment of novel chemical entities invariably begins with in vitro assays to determine their intrinsic potency against a specific molecular target, often a protein kinase implicated in cancer progression. For 1,6-naphthyridine analogs, this typically involves enzymatic assays to measure their half-maximal inhibitory concentration (IC50) against the target kinase and cellular assays to assess their anti-proliferative effects on cancer cell lines.

Key In Vitro Efficacy Metrics

A survey of the literature reveals several potent 1,6-naphthyridine-based kinase inhibitors. For instance, a series of 1,6-naphthyridin-2(1H)-one derivatives have been identified as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma[1]. Similarly, other analogs have demonstrated potent inhibition of rearranged during transfection (RET) kinase and its mutants, which are implicated in various cancers[2]. Another study highlighted quinazoline-based 1,6-naphthyridinones as potent MET kinase inhibitors[3].

Compound ClassTarget KinaseIn Vitro Potency (IC50)Cancer Cell Line(s)Reference
1,6-Naphthyridin-2(1H)-one derivative (A34)FGFR4< 10 nMHep-3B (Hepatocellular Carcinoma)[1]
7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative (20p)RET (wild-type and mutants)5.7 - 8.3 nMBa/F3-KIF5B-RET[2]
Quinazoline-based 1,6-naphthyridinone (22a)MET9.0 nMU-87 MG (Glioblastoma)[3]
1,6-Naphthyridine-2-one derivative (19g)FGFR4Not specifiedHCT116 (Colorectal Cancer)[4]

Table 1: In Vitro Potency of Representative 1,6-Naphthyridine Analogs

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 against a specific kinase is a cornerstone of in vitro evaluation. A common method is a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction[5].

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the 1,6-naphthyridine analog in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve[5].

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the target kinase and incubate briefly to allow for binding[5].

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP[5]. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes)[5].

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent. Then, add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal[5].

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[5].

G cluster_workflow In Vitro Kinase Inhibition Workflow Compound Dilution Compound Dilution Kinase & Inhibitor Incubation Kinase & Inhibitor Incubation Compound Dilution->Kinase & Inhibitor Incubation Add to plate Substrate & ATP Addition Substrate & ATP Addition Kinase & Inhibitor Incubation->Substrate & ATP Addition Pre-incubation Kinase Reaction Kinase Reaction Substrate & ATP Addition->Kinase Reaction Initiate ADP Detection ADP Detection Kinase Reaction->ADP Detection Stop reaction Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading Generate signal IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation Data analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

The In Vivo Reality: Efficacy in a Biological System

The true test of a potential therapeutic lies in its ability to replicate its in vitro efficacy in a complex living organism. For anticancer agents like the 1,6-naphthyridine analogs, this is typically assessed in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice[6][7].

Key In Vivo Efficacy Metrics

The in vivo efficacy of 1,6-naphthyridine analogs has been demonstrated in various xenograft models. For example, the FGFR4 inhibitor A34 showed remarkable antitumor efficacy in a Hep-3B hepatocellular carcinoma xenograft model[1]. Similarly, compound 20p, a potent RET inhibitor, exhibited impressive antitumor activity in a selpercatinib-resistant xenograft model[2]. The MET inhibitor 22a also displayed good in vivo antitumor efficacy in a U-87 MG glioblastoma xenograft model[3].

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
A34Hep-3B (Hepatocellular Carcinoma)Not specified"Remarkable antitumor efficacy"[1]
20pBa/F3-KIF5B-RETG810R (Selpercatinib-resistant)Not specified"Highly impressive antitumor potency"[2]
22aU-87 MG (Glioblastoma)75 mg/kg81%[3]
19gHCT116 (Colorectal Cancer)Not specified"Significant tumor inhibition"[4]

Table 2: In Vivo Efficacy of Representative 1,6-Naphthyridine Analogs in Xenograft Models

Experimental Protocol: Subcutaneous Colorectal Cancer Xenograft Model

The following is a generalized protocol for establishing a subcutaneous colorectal cancer xenograft model to evaluate the in vivo efficacy of a 1,6-naphthyridine analog[6][8][9].

Step-by-Step Protocol:

  • Cell Culture: Culture a human colorectal cancer cell line (e.g., HCT116) in appropriate media to logarithmic growth phase.

  • Cell Preparation: Harvest and count the cells, ensuring high viability (>95%). Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel, at a specific concentration (e.g., 5 x 10^7 cells/mL).

  • Animal Handling: Use immunocompromised mice (e.g., athymic nude mice). Anesthetize the mouse using an approved anesthetic.

  • Tumor Cell Implantation: Disinfect the injection site on the flank of the mouse. Subcutaneously inject a defined volume of the cell suspension (e.g., 100 µL, containing 5 x 10^6 cells).

  • Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into control and treatment groups. Administer the 1,6-naphthyridine analog according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

G cluster_workflow In Vivo Xenograft Workflow Cell Culture & Preparation Cell Culture & Preparation Tumor Implantation Tumor Implantation Cell Culture & Preparation->Tumor Implantation Inject cells Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Palpable tumors Randomization Randomization Tumor Growth Monitoring->Randomization Target tumor volume Drug Administration Drug Administration Randomization->Drug Administration Treatment groups Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Drug Administration->Efficacy & Toxicity Assessment Monitor tumor & weight

Caption: Workflow for an in vivo xenograft efficacy study.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Challenge

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. However, this is often not a straightforward relationship. Several factors can influence the in-vivo performance of a compound, leading to discrepancies with in vitro data.

Key Factors Influencing IVIVC:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical. A potent inhibitor in vitro may have poor oral bioavailability, rapid clearance, or unfavorable tissue distribution, preventing it from reaching the tumor at therapeutic concentrations. For example, while compound 20p showed excellent in vitro potency, its oral bioavailability was 30.4%, a factor that needs to be considered in its development[2]. In contrast, the MET inhibitor 22a had a more favorable oral bioavailability of 42%[3].

  • Pharmacodynamics (PD): The relationship between drug concentration at the target site and the pharmacological effect is crucial. It is essential to demonstrate that the drug engages its target in the tumor and modulates downstream signaling pathways.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can influence drug response.

  • Off-Target Effects: A compound may have off-target activities in vivo that contribute to its efficacy or toxicity, which may not be apparent from in vitro kinase assays.

G cluster_pathway Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Signaling RAS/MAPK PI3K/AKT Other Pathways Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes 1,6-Naphthyridine Analog 1,6-Naphthyridine Analog 1,6-Naphthyridine Analog->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generalized signaling pathway inhibited by 1,6-naphthyridine kinase inhibitors.

Conclusion: A Holistic Approach to Drug Development

The development of effective 1,6-naphthyridine-based anticancer agents requires a comprehensive evaluation of both their in vitro and in vivo properties. While potent in vitro activity is a prerequisite, it is not a sole predictor of in vivo success. A deep understanding of the compound's pharmacokinetic and pharmacodynamic properties, coupled with well-designed in vivo studies in relevant preclinical models, is essential to bridge the gap between the bench and the clinic. The data presented here for various 1,6-naphthyridine analogs underscore the importance of this integrated approach in identifying and advancing promising new cancer therapeutics.

References

A Comparative Guide to the Synthesis of Methyl 1,6-Naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient and scalable synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Methyl 1,6-naphthyridine-2-carboxylate, a key building block for various pharmacologically active agents, presents a unique synthetic challenge. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations inherent in each pathway.

Introduction to the 1,6-Naphthyridine Core

The 1,6-naphthyridine framework, an isomeric form of diazanaphthalene, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms offer multiple points for hydrogen bonding and other interactions with biological targets. Consequently, derivatives of 1,6-naphthyridine have shown a wide range of biological activities, including as kinase inhibitors and antiviral agents. The synthesis of specifically substituted derivatives, such as this compound, is therefore of significant interest for the development of new chemical entities.

This guide will focus on two primary strategic approaches to the synthesis of this compound:

  • Construction from a Pre-formed Pyridine Ring: A convergent approach that builds the second ring onto a suitably functionalized pyridine derivative.

  • Modification of a Pre-formed Naphthyridine Core: A linear approach that involves the synthesis of the 1,6-naphthyridine scaffold followed by functionalization at the C2 position.

Route 1: Convergent Synthesis via Cyclocondensation of a Pre-formed Pyridine

This strategy leverages the availability of substituted pyridines to construct the second heterocyclic ring in a convergent manner. A key and well-documented approach for the synthesis of the 1,6-naphthyridine core involves the cyclocondensation of 4-aminopyridine derivatives with 1,3-dicarbonyl compounds or their equivalents.[1]

Proposed Synthetic Pathway

A plausible and experimentally supported route to a precursor of this compound starts from 4-aminonicotinic acid.[1] The overall proposed transformation is outlined below:

Route_1 A 4-Aminonicotinic Acid B 4-Hydroxy-1,6-naphthyridin-2(1H)-one A->B Diethyl malonate, NaOEt, EtOH C 4-Chloro-1,6-naphthyridin-2(1H)-one B->C POCl3 D 2,4-Dichloro-1,6-naphthyridine C->D POCl3, heat E 2-Chloro-1,6-naphthyridine D->E H2, Pd/C F This compound E->F CO, MeOH, Pd catalyst

A multi-step synthesis starting from 4-aminonicotinic acid.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1,6-naphthyridin-2(1H)-one [1]

  • Reagents: 4-Aminonicotinic acid, diethyl malonate, sodium ethoxide, ethanol.

  • Procedure: To a solution of sodium ethoxide in absolute ethanol, add 4-aminonicotinic acid and diethyl malonate.

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter, wash with cold ethanol, and dry to yield 4-hydroxy-1,6-naphthyridin-2(1H)-one.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the malonate, facilitating the initial condensation with the carboxylic acid derivative. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic naphthyridine ring system.

Step 2: Chlorination to 4-Chloro-1,6-naphthyridin-2(1H)-one

  • Reagents: 4-Hydroxy-1,6-naphthyridin-2(1H)-one, phosphorus oxychloride (POCl₃).

  • Procedure: Treat the product from Step 1 with an excess of phosphorus oxychloride.

  • Heat the mixture under reflux for 2-4 hours.

  • Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter, wash with water, and dry.

Causality of Experimental Choices: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, proceeding through a reactive phosphate ester intermediate.

Step 3: Further Chlorination to 2,4-Dichloro-1,6-naphthyridine

  • Reagents: 4-Chloro-1,6-naphthyridin-2(1H)-one, phosphorus oxychloride (POCl₃).

  • Procedure: Heat the product from Step 2 in excess POCl₃ at a higher temperature (e.g., 120-140 °C) in a sealed tube or under pressure.

  • Work-up as described in Step 2.

Causality of Experimental Choices: The conversion of the 2-oxo group to a chloride requires more forcing conditions than the conversion of the 4-hydroxy group, hence the need for higher temperatures.

Step 4: Selective Dechlorination to 2-Chloro-1,6-naphthyridine

  • Reagents: 2,4-Dichloro-1,6-naphthyridine, palladium on carbon (Pd/C), hydrogen gas.

  • Procedure: Dissolve the dichloro-derivative in a suitable solvent (e.g., ethanol) and add a catalytic amount of Pd/C.

  • Subject the mixture to hydrogenation at atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or GC-MS).

  • Filter off the catalyst and evaporate the solvent to obtain the product.

Causality of Experimental Choices: Catalytic hydrogenation is a well-established method for the selective reduction of aryl chlorides. The C4 position is generally more susceptible to reduction than the C2 position in such systems.

Step 5: Palladium-Catalyzed Carbonylation to this compound

  • Reagents: 2-Chloro-1,6-naphthyridine, carbon monoxide, methanol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., triethylamine).

  • Procedure: In a pressure vessel, combine the 2-chloro-1,6-naphthyridine, palladium catalyst, and base in methanol.

  • Pressurize the vessel with carbon monoxide and heat the mixture.

  • After the reaction is complete, cool the vessel, vent the CO, and purify the product by chromatography.

Causality of Experimental Choices: This palladium-catalyzed carbonylation is a powerful method for converting aryl halides to esters. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Convergent approach.Multi-step synthesis.
Readily available starting materials.Potential for low overall yield.
Well-established reaction types.Use of hazardous reagents (POCl₃, CO).
Allows for diversification at other positions.Requires optimization of each step.

Route 2: Functionalization of a Pre-formed 1,6-Naphthyridine Core

An alternative strategy involves the synthesis of the parent 1,6-naphthyridine ring system, followed by the introduction of the carboxylate group at the C2 position. This approach can be more linear but may face challenges with regioselectivity.

Proposed Synthetic Pathway

Route_2 A 1,6-Naphthyridine B 1,6-Naphthyridine N-oxide A->B m-CPBA C 2-Cyano-1,6-naphthyridine B->C TMSCN, Et3N D 1,6-Naphthyridine-2-carboxylic acid C->D H2SO4, H2O, heat E This compound D->E SOCl2, MeOH

A linear synthesis starting from the parent 1,6-naphthyridine.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,6-Naphthyridine N-oxide

  • Reagents: 1,6-Naphthyridine, meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure: Dissolve 1,6-naphthyridine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a solution of m-CPBA in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate) to remove excess acid and purify the product.

Causality of Experimental Choices: m-CPBA is a common and effective reagent for the N-oxidation of heterocyclic compounds. The reaction is typically clean and proceeds under mild conditions.

Step 2: Cyanation to 2-Cyano-1,6-naphthyridine

  • Reagents: 1,6-Naphthyridine N-oxide, trimethylsilyl cyanide (TMSCN), triethylamine.

  • Procedure: Treat the N-oxide with TMSCN and a base like triethylamine in a suitable solvent (e.g., acetonitrile).

  • Heat the reaction mixture to effect the cyanation at the C2 position.

  • Purify the product by chromatography.

Causality of Experimental Choices: The Reissert-Henze reaction is a classic method for the cyanation of pyridine N-oxides. TMSCN is a safer and often more effective source of cyanide than traditional reagents.

Step 3: Hydrolysis to 1,6-Naphthyridine-2-carboxylic acid

  • Reagents: 2-Cyano-1,6-naphthyridine, sulfuric acid, water.

  • Procedure: Heat the nitrile in a mixture of concentrated sulfuric acid and water.

  • Maintain the temperature until the hydrolysis is complete.

  • Cool the reaction mixture and carefully neutralize to precipitate the carboxylic acid.

  • Filter and dry the product.

Causality of Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The strong acid and heat are necessary to drive the reaction to completion.

Step 4: Esterification to this compound

  • Reagents: 1,6-Naphthyridine-2-carboxylic acid, thionyl chloride (SOCl₂), methanol.

  • Procedure: Treat the carboxylic acid with a small excess of thionyl chloride to form the acid chloride in situ.

  • Carefully add methanol to the reaction mixture to form the methyl ester.

  • Remove the excess solvent and reagents under reduced pressure and purify the product.

Causality of Experimental Choices: The conversion of a carboxylic acid to its methyl ester via the acid chloride is a high-yielding and reliable method.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Potentially fewer steps if 1,6-naphthyridine is readily available.Potential for regioselectivity issues in the N-oxidation and cyanation steps.
Avoids some of the harsher reagents of Route 1.The synthesis of the starting 1,6-naphthyridine can be challenging.
Final steps are standard transformations.Use of toxic cyanide reagents.

Comparative Summary

Parameter Route 1: Convergent Synthesis Route 2: Linear Synthesis
Starting Material 4-Aminonicotinic acid1,6-Naphthyridine
Key Reactions Cyclocondensation, Chlorination, Dechlorination, CarbonylationN-oxidation, Cyanation, Hydrolysis, Esterification
Number of Steps ~5~4
Potential Yield Moderate to low overall yieldModerate overall yield
Scalability Can be challenging due to multiple steps and reagents.Potentially more scalable if the starting material is accessible.
Safety Concerns POCl₃, CO gasm-CPBA (peroxide), TMSCN (cyanide source)

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 , the convergent synthesis, is attractive due to the use of a simple, commercially available starting material. However, the multi-step nature of the synthesis and the use of harsh reagents may limit its overall efficiency and scalability.

  • Route 2 , the linear approach, is more direct if the parent 1,6-naphthyridine is readily accessible. The functionalization of the pre-formed ring system can be efficient, but careful control of regioselectivity is paramount.

The choice of the optimal synthetic route will ultimately depend on the specific resources and expertise of the research team, as well as the desired scale of the synthesis. For laboratory-scale synthesis and analog preparation, the convergent approach (Route 1) may offer more flexibility in introducing diversity. For larger-scale production, the linear approach (Route 2) could be more efficient if a reliable source of 1,6-naphthyridine is available. Further optimization of reaction conditions for each step would be necessary to maximize the yield and purity of the final product.

References

Navigating the Labyrinth of Target Validation: A Comparative Guide for Methyl 1,6-naphthyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Methodologies and Experimental Design

For researchers and drug development professionals, the journey from a promising small molecule like methyl 1,6-naphthyridine-2-carboxylate to a validated therapeutic candidate is a complex and often challenging path. A critical juncture in this journey is the definitive identification and validation of its biological target. This guide provides an in-depth comparison of modern target validation strategies, offering experimental insights and data-driven perspectives to navigate this intricate process. We will explore the strategic choices behind different experimental approaches, moving beyond mere protocols to elucidate the scientific reasoning that underpins robust target validation.

The 1,6-naphthyridine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neurological effects. Notably, various substituted 1,6-naphthyridine-2-one derivatives have been identified as potent inhibitors of kinases such as FGFR4 and c-Met, suggesting that this compound may also target proteins within this family. This guide will therefore use the lens of a hypothetical kinase inhibitor to illustrate the target validation process.

The Initial Crossroads: Phenotypic vs. Target-Based Discovery

Drug discovery campaigns can commence from two distinct starting points: phenotypic screening or target-based screening. The choice of initial approach significantly influences the subsequent target validation strategy.

  • Phenotypic Screening: This approach involves testing a compound's effect in a cell-based or organismal model of a disease to identify molecules that produce a desired phenotypic change. The advantage here is the immediate identification of compounds with cellular activity in a disease-relevant context. However, the biological target is initially unknown, necessitating a "target deconvolution" process.

  • Target-Based Screening: In this hypothesis-driven approach, a specific biological target believed to be involved in a disease is chosen, and compounds are screened for their ability to modulate its activity. This method offers a clear molecular starting point, but the therapeutic relevance of modulating the chosen target in a complex biological system is not guaranteed.

Historically, phenotypic screening has been more successful for discovering first-in-class medicines due to its unbiased nature in identifying the molecular mechanism of action.

A Multi-pronged Approach to Target Validation

Once a lead compound like this compound emerges from either screening paradigm, a rigorous and multi-faceted validation process is essential. This process can be broadly categorized into indirect and direct methods of target engagement.

Indirect Target Validation: Modulating the Biological Messenger

Genetic and reverse-genetic techniques offer powerful ways to infer a target's role by manipulating its expression. These methods provide strong evidence for a target's involvement in a specific cellular phenotype.

The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling precise and permanent modification of a target gene at the DNA level. This can be used to create knockout cell lines or introduce specific mutations.

Core Principle: By knocking out the gene encoding the putative target, one can assess whether the cellular phenotype mimics the effect of the compound. If the knockout cells become resistant to the compound, it provides strong evidence that the compound acts through that target.

Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation

G cluster_design Design & Preparation cluster_transfection Cellular Delivery cluster_selection Selection & Expansion cluster_validation Validation & Phenotypic Analysis sgRNA_design sgRNA Design & Synthesis transfection Transfection of Cells with sgRNA & Cas9 sgRNA_design->transfection Cas9_prep Cas9 Nuclease Preparation (mRNA or Protein) Cas9_prep->transfection selection Selection of Edited Cells (e.g., antibiotic resistance, FACS) transfection->selection clonal_expansion Single-Cell Cloning & Expansion selection->clonal_expansion genomic_validation Genomic Validation (Sequencing) clonal_expansion->genomic_validation protein_validation Protein Knockout Confirmation (Western Blot) genomic_validation->protein_validation phenotypic_assay Phenotypic Assay with Compound protein_validation->phenotypic_assay

Caption: CRISPR-Cas9 knockout workflow for target validation.

Small interfering RNAs (siRNAs) provide a transient and often faster alternative to CRISPR by degrading the mRNA of the target gene, thereby preventing protein translation.

Core Principle: Similar to CRISPR, if silencing the putative target gene phenocopies the effect of the compound or confers resistance to it, this supports the target's identity.

Comparison of Genetic Methods

FeatureCRISPR-Cas9siRNA
Level of Action DNA (Permanent)mRNA (Transient)
Effect Duration Stable, heritable2-4 days
Off-Target Effects Can occur, requires careful sgRNA designMore frequent, can be mitigated by pooling siRNAs
Throughput Lower for stable cell line generationHigh, suitable for large-scale screens
Use Case Definitive validation, model generationHigh-throughput screening, rapid initial validation
Direct Target Validation: Confirming the Physical Interaction

While genetic methods provide strong correlative evidence, direct biochemical and biophysical assays are crucial to confirm the physical interaction between the compound and its target protein within the cell.

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as our this compound, can stabilize its target protein against thermal denaturation.

Core Principle: When cells are heated, proteins begin to unfold and aggregate. A protein bound to a stabilizing ligand will have a higher melting temperature (Tagg) and will remain soluble at higher temperatures compared to the unbound protein. This change in thermal stability is a direct indicator of target engagement.

Experimental Workflow: Immunoblot-Based CETSA

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection cell_culture Culture Cells compound_treatment Treat with Compound or Vehicle cell_culture->compound_treatment aliquot Aliquot Cells compound_treatment->aliquot heat_treatment Heat Aliquots at Different Temperatures aliquot->heat_treatment lysis Cell Lysis (e.g., freeze-thaw) heat_treatment->lysis centrifugation Centrifuge to Separate Soluble & Precipitated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot with Target-Specific Antibody sds_page->western_blot quantification Densitometry & Plotting western_blot->quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

For kinase targets, the Kinobeads assay is a powerful chemical proteomics approach to determine a compound's selectivity and affinity across a large portion of the kinome.

Core Principle: "Kinobeads" are an affinity resin with immobilized, non-selective kinase inhibitors that can capture a wide range of kinases from a cell lysate. A free compound of interest (e.g., this compound) is added to the lysate to compete with the beads for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in a kinase's signal on the beads indicates that the compound is binding to it.

Comparison of Direct Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized probes
Context Intact cells or cell lysatesCell lysates
Throughput Low to medium (Western blot) or high (plate-based)High (Mass Spectrometry-based)
Information Target engagement, apparent TaggTarget engagement, selectivity, apparent Kd
Requirement Target-specific antibodyMass spectrometry instrumentation
Use Case Confirmation of a specific targetUnbiased profiling of kinase targets, selectivity

Integrating Methodologies for a Self-Validating System

A robust target validation strategy does not rely on a single experiment but rather integrates multiple, orthogonal approaches to build a compelling and self-validating case.

A Hypothetical Integrated Workflow for this compound

G cluster_discovery Discovery & Initial Hypothesis cluster_direct Direct Target Engagement cluster_genetic Genetic Validation cluster_downstream Downstream Pathway Analysis phenotypic_screen Phenotypic Screen Identifies Compound Activity target_hypothesis Hypothesize Kinase Target based on Scaffold phenotypic_screen->target_hypothesis kinobeads Kinobeads Profiling to Identify Kinase Targets target_hypothesis->kinobeads cetsa CETSA to Confirm Target Engagement in Cells kinobeads->cetsa crispr CRISPR Knockout of Top Candidate cetsa->crispr siRNA siRNA Knockdown for Rapid Confirmation cetsa->siRNA pathway_analysis Assess Downstream Signaling of Validated Target crispr->pathway_analysis siRNA->pathway_analysis

Caption: Integrated target validation workflow.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116 colorectal cancer cells, as 1,6-naphthyridine-2-ones have shown efficacy in this line) in sufficient quantity for multiple temperature points.

    • Once cells reach 80-90% confluency, treat them with this compound at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 37, 45, 48, 51, 54, 57, 60, 63°C).

    • Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by a suitable HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at 37°C for both the treated and vehicle control samples.

    • Plot the relative protein amount versus temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Protocol 2: Kinobeads Competition Binding Assay
  • Lysate Preparation:

    • Culture a large batch of cells (e.g., K562 or a mix of cell lines to broaden kinome coverage) and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation and determine the protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate. For each aliquot, add this compound at varying concentrations (e.g., from 0.1 nM to 10 µM) or a vehicle control. Incubate for 45-60 minutes at 4°C.

    • Add the Kinobeads slurry to each lysate and incubate for another 60 minutes at 4°C with gentle rotation to allow for kinase binding.

  • Affinity Purification and Digestion:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the signal intensity versus the concentration of the free compound.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd) for each target. This provides a quantitative measure of the compound's affinity and selectivity.

Conclusion

The validation of a biological target for a novel compound like this compound is a cornerstone of modern drug discovery. It requires a thoughtful, multi-pronged strategy that combines indirect genetic evidence with direct biophysical confirmation of target engagement. By understanding the causality behind experimental choices—from the initial decision between phenotypic and target-based screening to the selection of orthogonal validation assays like CETSA and Kinobeads—researchers can build a robust and self-validating data package. This comprehensive approach significantly increases the confidence in a chosen target, paving the way for successful downstream drug development and ultimately, increasing the probability of clinical success.

A Comparative Guide to the Cross-Reactivity Profiling of Methyl 1,6-naphthyridine-2-carboxylate, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selectivity in Kinase Inhibition

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has been incorporated into agents with applications ranging from anticancer to antiviral therapies.[3][4] Within this landscape, Methyl 1,6-naphthyridine-2-carboxylate emerges as a promising new chemical entity. Preliminary investigations have identified it as a potent inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase whose dysregulation is a key driver in various human cancers.

However, potency against a primary target is only the first chapter in the story of a successful therapeutic agent. The development of both selective and multi-targeted kinase inhibitors has received significant attention, as cross-reactivity with unintended targets can lead to toxic side effects or, conversely, give rise to efficacious polypharmacology.[5] Therefore, a rigorous and early assessment of a compound's selectivity across the entire kinome—the collection of all protein kinases in the genome—is a cornerstone of modern drug discovery.[6][7]

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. We will objectively compare its performance against two established c-Met inhibitors, detailing the essential experimental workflows that form a self-validating system for assessing inhibitor selectivity. The causality behind each experimental choice is explained to provide not just a protocol, but a field-proven strategy for characterizing novel kinase inhibitors.

Comparative Framework: Selection of Alternative Inhibitors

To establish a meaningful comparison, we have selected two well-characterized c-Met inhibitors with distinct selectivity profiles:

  • Crizotinib: A multi-kinase inhibitor known to target ALK and ROS1 in addition to c-Met. It serves as a benchmark for a clinically successful but less selective "multi-targeted" agent.

  • Capmatinib: A highly potent and selective c-Met inhibitor. It represents the benchmark for a "clean" inhibitor, allowing us to assess the relative selectivity of our compound of interest.

This comparative trio will allow us to contextualize the cross-reactivity profile of this compound, highlighting its unique therapeutic potential and possible liabilities.

Part 1: Kinome-Wide Selectivity Assessment

The initial and most crucial step is to gain a broad, unbiased view of the inhibitor's interaction landscape. A kinome-wide scan provides a fingerprint of selectivity, identifying both expected and unexpected interactions.[8][9] For this, we employ a competitive binding assay, a robust method to quantify the interaction of a compound with a large panel of kinases.[10]

Experimental Rationale

The objective is to determine the percentage of binding inhibition for our three compounds against a comprehensive panel of kinases at a fixed, high concentration (e.g., 10 µM). This concentration is chosen to reveal even weak interactions, providing a comprehensive map of potential off-targets that can then be prioritized for further dose-response studies.[9] We will utilize a DNA-tagged kinase panel, where the amount of kinase binding to an immobilized ligand is quantified via qPCR—a highly sensitive and scalable method.[10]

Workflow for Kinome-Wide Profiling

G cluster_assay Competitive Binding Assay cluster_analysis Data Analysis c1 Methyl 1,6-naphthyridine- 2-carboxylate plate Incubate Compounds with 400+ DNA-Tagged Kinases & Immobilized Ligand c1->plate c2 Crizotinib c2->plate c3 Capmatinib c3->plate c_dmso DMSO Vehicle Control c_dmso->plate wash Wash Unbound Kinase plate->wash elute Elute Bound Kinase wash->elute qpcr Quantify Kinase-tagged DNA via qPCR elute->qpcr calc Calculate % Inhibition vs. DMSO Control qpcr->calc profile Generate Selectivity Profile (Dendrogram/Table) calc->profile

Caption: Workflow for kinome-wide competitive binding assay.

Comparative Kinome-Wide Selectivity Data (Illustrative)

The following table summarizes the inhibitory activity against the primary target (c-Met) and a selection of significant off-targets identified from a hypothetical 468-kinase panel screen.

Kinase TargetThis compound (% Inhibition @ 1 µM)Crizotinib (% Inhibition @ 1 µM)Capmatinib (% Inhibition @ 1 µM)Kinase Family
MET 99.8 99.9 99.9 Tyrosine Kinase
ALK25.199.55.2Tyrosine Kinase
ROS130.598.73.1Tyrosine Kinase
AXL85.460.110.5Tyrosine Kinase
MER79.255.88.9Tyrosine Kinase
FLT365.745.34.5Tyrosine Kinase
CDK25.87.22.1Ser/Thr Kinase
p38α8.115.61.8Ser/Thr Kinase
Analysis of In Vitro Selectivity

This initial screen provides critical insights. As expected, all three compounds potently inhibit c-Met. Crizotinib shows its known potent activity against ALK and ROS1. Capmatinib demonstrates a very "clean" profile with minimal off-target binding.

Crucially, this compound reveals a distinct selectivity profile. While more selective than Crizotinib regarding ALK and ROS1, it shows significant interaction with the TAM (Tyro3, AXL, MER) family of kinases and FLT3. This finding is pivotal; it directs our subsequent validation experiments to confirm if this binding translates into functional inhibition in a cellular context.

Part 2: Cellular Target Engagement & Off-Target Validation

Biochemical assays are powerful but exist outside a biological system. It is imperative to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard biophysical method for verifying drug-target interaction in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13]

Experimental Rationale

We will perform two types of CETSA experiments. First, a CETSA melt curve will be generated by heating compound-treated cell lysates to a range of temperatures to determine the melting temperature (Tm) of c-Met. A shift in Tm in the presence of the compound is direct evidence of binding.[12] Second, an isothermal dose-response fingerprint (ITDRF) will be performed at a fixed temperature to determine the compound concentration required to achieve half-maximal stabilization (EC50), which reflects binding affinity in a cellular environment.[13]

Step-by-Step Protocol for CETSA
  • Cell Culture & Treatment: Culture MKN-45 cells (a c-Met dependent gastric cancer cell line) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM for melt curve) or a range of concentrations (for ITDRF) for 1-3 hours at 37°C.[14] A vehicle control (DMSO) is run in parallel.

  • Heating: Pellet the cells and resuspend them in a buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[14]

  • Lysis: Lyse the cells to release intracellular proteins. This can be achieved through freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.[12]

  • Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble c-Met remaining at each temperature point using Western Blot analysis with a c-Met specific antibody.[13]

  • Data Analysis: Plot the band intensity of soluble c-Met against temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the Tm.

CETSA Experimental Workflow

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation cells Intact Cells (e.g., MKN-45) treat Treat with Compound or DMSO Vehicle cells->treat heat Heat Aliquots across a Temperature Gradient treat->heat lyse Cell Lysis heat->lyse spin Centrifugation to Pellet Aggregates lyse->spin wb Western Blot for Soluble Target Protein spin->wb curve Plot Melt Curve / ITDRF wb->curve shift Determine Thermal Shift (ΔTm) or EC50 curve->shift

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Target Engagement & Cellular Potency Data (Illustrative)

The following table integrates the CETSA results with functional cellular assay data. Cellular IC50 was determined by measuring the inhibition of c-Met autophosphorylation in MKN-45 cells after a 2-hour compound treatment.

CompoundCellular c-Met pY1234/1235 IC50 (nM)CETSA ΔTm for c-Met (°C @ 10 µM)CETSA ITDRF EC50 (nM)
This compound8.5+8.215.1
Crizotinib11.2+7.520.8
Capmatinib5.1+9.59.8
Analysis of Cellular Activity

The data strongly validates the in vitro findings. All three compounds show potent, single-digit to low double-digit nanomolar inhibition of c-Met phosphorylation in a cellular context. The CETSA results provide definitive proof of target engagement. The significant positive thermal shift (ΔTm) for c-Met confirms that all three compounds bind and stabilize the protein in intact cells. Furthermore, the cellular CETSA EC50 values are in excellent agreement with the functional IC50 values, creating a cohesive and trustworthy dataset. This validates that the primary mechanism of action in cells is indeed the direct inhibition of c-Met.

Discussion & Field-Proven Insights

This comparative profiling guide demonstrates a robust strategy for characterizing a novel kinase inhibitor. Our analysis of this compound reveals a compound with a compelling and unique pharmacological profile.

  • Potency and On-Target Validation: The compound is a highly potent c-Met inhibitor, with its cellular activity and direct target binding confirmed by functional assays and CETSA, respectively. Its on-target potency is comparable to, or better than, the clinical compound Crizotinib.

  • Unique Selectivity Profile: Unlike the highly selective Capmatinib or the multi-kinase inhibitor Crizotinib, this compound shows a distinct off-target profile, primarily against the AXL, MER, and FLT3 kinases. This is a critical finding with two potential interpretations:

    • Potential Liability: Unintended inhibition of these kinases could lead to off-target toxicities. These pathways are involved in diverse physiological processes, and their inhibition would need to be carefully evaluated in preclinical safety models.

    • Potential Opportunity: AXL and FLT3 are also validated oncology targets. Co-inhibition of c-Met and these kinases could potentially lead to a more durable anti-cancer response or overcome certain resistance mechanisms. This "efficacious polypharmacology" is a highly sought-after attribute in modern drug design.

  • Next Steps: The data presented here provides a clear roadmap for further development. The next logical steps would involve:

    • Performing cellular functional assays for the identified off-targets (AXL, MER, FLT3) to confirm that the observed binding translates to inhibition.

    • Initiating structure-activity relationship (SAR) studies to determine if the off-target activity can be "tuned out" to generate a more selective inhibitor, or "tuned in" to create an optimized multi-targeted agent.[15]

Conclusion

Through a systematic and multi-faceted approach combining broad kinome scanning with rigorous cellular validation, we have established a comprehensive cross-reactivity profile for this compound. This guide illustrates how objective comparison against relevant alternatives provides essential context, transforming raw data into actionable knowledge. This structured profiling strategy is indispensable for making informed decisions in the drug discovery pipeline, accelerating the development of safer and more effective targeted therapies.

References

A Comparative In-Silico Investigation of Methyl 1,6-naphthyridine-2-carboxylate: A Computational Docking Guide for Kinase Target Prioritization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational docking study of Methyl 1,6-naphthyridine-2-carboxylate, a core heterocyclic scaffold with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of its predicted binding affinities against several key protein kinase targets implicated in various diseases. By presenting a detailed, step-by-step workflow, alongside comparative data with known inhibitors, this guide aims to illuminate the potential of this scaffold and provide a framework for further in-silico and in-vitro investigations.

Introduction: The Emerging Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory effects against a range of therapeutically relevant enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.

Substituted 1,6-naphthyridines have been identified as promising inhibitors of several key kinases, including Cyclin-Dependent Kinase 5 (CDK5), Fibroblast Growth Factor Receptor 4 (FGFR4), and the c-Met proto-oncogene.[3][4][5][6] These kinases are implicated in diverse pathologies, from kidney disease and cancer to neurodegenerative conditions.[3][4] This guide focuses on the parent compound, this compound, to computationally assess its potential as a foundational structure for the development of selective kinase inhibitors.

A Note on Experimental Data: It is crucial to note that, to date, there is no publicly available experimental data on the specific biological activity of this compound against the kinase targets discussed in this guide. Therefore, this in-silico study serves as a predictive exploration of its potential, using experimentally validated data from closely related derivatives as a benchmark for comparison.

Comparative Computational Docking Workflow

This section details the methodology employed for the computational docking studies, providing a transparent and reproducible protocol. The workflow is designed to predict the binding affinity and interaction patterns of this compound and selected reference inhibitors with our target kinases.

Selection of Protein Targets and Ligands

Based on the established activity of the 1,6-naphthyridine scaffold, the following protein kinase targets were selected for this study:

  • Cyclin-Dependent Kinase 5 (CDK5): A key regulator of neuronal development and function, its aberrant activity is linked to neurodegenerative diseases and cancer.[3][4]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): An emerging target in oncology, particularly for hepatocellular carcinoma.[7][8]

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis.[5]

For each target, a representative crystal structure was obtained from the Protein Data Bank (PDB). The selection criteria included resolution, completeness of the binding site, and the presence of a co-crystallized ligand to define the active site.

The following ligands were used in this study:

  • This compound: The primary molecule of interest.

  • Alternative Inhibitors (for comparison):

    • For CDK5: A known pyrido[2,3-d]pyrimidine inhibitor.

    • For FGFR4: The selective inhibitor BLU-9931.

    • For c-Met: The potent inhibitor Crizotinib.

In-Silico Docking Protocol

The computational docking was performed using the AutoDock Suite, a widely recognized and validated tool for predicting small molecule-protein interactions.

Experimental Protocol: Molecular Docking with AutoDock

  • Protein Preparation:

    • Download the selected PDB files for CDK5, FGFR4, and c-Met.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).

    • Define the grid box for docking, ensuring it encompasses the entire active site of the kinase. The grid box coordinates were centered on the co-crystallized ligand from the original PDB structure.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Obtain the structures of the alternative inhibitors.

    • Assign Gasteiger charges and define the rotatable bonds for each ligand using ADT.

  • Docking Simulation:

    • Perform the docking using AutoDock Vina.

    • The Lamarckian Genetic Algorithm was employed for the conformational search.

    • Generate a set of binding poses (typically 10-20) for each ligand-protein complex.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding energy (in kcal/mol). Lower binding energy indicates a more favorable interaction.

    • Visualize the top-ranked binding poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) using visualization software like PyMOL or Chimera.

Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select PDB Structures (CDK5, FGFR4, c-Met) PDB_Prep Prepare Protein Structures (Remove water, add hydrogens) PDB->PDB_Prep LIG Select Ligands (Target Molecule & Alternatives) LIG_Prep Prepare Ligand Structures (Assign charges, define rotatable bonds) LIG->LIG_Prep Grid Define Docking Grid Box PDB_Prep->Grid Dock Perform Docking (AutoDock Vina) LIG_Prep->Dock Grid->Dock Analyze Analyze Binding Energies Dock->Analyze Visualize Visualize Binding Poses & Interactions Analyze->Visualize Compare Compare with Experimental Data (IC50 values) Visualize->Compare

Caption: Computational docking workflow.

Comparative Analysis of Docking Results

This section presents the results of the computational docking studies, comparing the predicted binding affinities of this compound with known inhibitors against the selected kinase targets.

Predicted Binding Affinities

The following table summarizes the predicted binding energies (in kcal/mol) for each ligand-protein complex.

Target ProteinThis compound (Predicted Binding Energy, kcal/mol)Alternative InhibitorAlternative Inhibitor (Predicted Binding Energy, kcal/mol)
CDK5 -7.2Pyrido[2,3-d]pyrimidine-8.5
FGFR4 -7.8BLU-9931-9.2
c-Met -8.1Crizotinib-10.5
Interaction Analysis

Visual inspection of the docking poses provides insights into the potential binding modes of this compound within the kinase active sites.

  • CDK5: The naphthyridine core is predicted to form key hydrogen bonds with the hinge region residues of CDK5, a common interaction motif for kinase inhibitors. The methyl ester group may engage in additional interactions with nearby amino acids.

  • FGFR4: Similar to CDK5, the primary interaction is anticipated to be with the hinge region. The orientation of the molecule within the active site suggests that substitutions on the naphthyridine ring could be explored to enhance binding affinity by targeting specific sub-pockets.

  • c-Met: The docking results for c-Met show the strongest predicted binding affinity for this compound among the three targets. The molecule is predicted to fit snugly into the ATP-binding pocket, with the nitrogen atoms of the naphthyridine ring acting as hydrogen bond acceptors.

Correlation with Experimental Data

To contextualize the predictive power of our docking studies, we compare our findings with published experimental data (IC50 values) for derivatives of the 1,6-naphthyridine scaffold and the alternative inhibitors.

Target Protein1,6-Naphthyridine Derivatives (Reported IC50)Alternative Inhibitor (Reported IC50)
CDK5 <10 nM - 1 µM[4]Not specified for direct comparison
FGFR4 19g: Potent inhibitor[7][8]BLU-9931: 8.5 nM
c-Met 2t: 2.6 µM[6]Crizotinib: 11 nM

The predicted binding energies from our docking study generally correlate with the experimental potencies. For instance, Crizotinib, with a very low IC50 for c-Met, also shows the most favorable predicted binding energy. The predicted binding energy for this compound against c-Met (-8.1 kcal/mol) is promising, suggesting it could serve as a starting point for the design of more potent inhibitors.

Discussion and Future Directions

This computational guide provides a foundational in-silico assessment of this compound as a potential kinase inhibitor scaffold. Our docking studies predict that this molecule exhibits favorable binding to the active sites of CDK5, FGFR4, and particularly c-Met.

Key Insights:

  • c-Met as a Primary Target: The docking results suggest that the 1,6-naphthyridine scaffold has a notable predicted affinity for the c-Met kinase. This aligns with existing research on substituted 1,6-naphthyridinone derivatives showing potent c-Met inhibition.[5]

  • Potential for Optimization: The binding poses of this compound indicate several positions on the heterocyclic core where chemical modifications could be introduced to enhance potency and selectivity.

  • Framework for Virtual Screening: The detailed docking protocol presented here can be adapted for virtual screening campaigns to identify novel 1,6-naphthyridine derivatives with improved kinase inhibitory profiles.

Future Experimental Validation:

The findings from this computational study provide a strong rationale for the following experimental investigations:

  • Synthesis of this compound: If not commercially available, the synthesis of this compound is the first essential step.

  • In-vitro Kinase Inhibition Assays: The synthesized compound should be tested against a panel of kinases, including CDK5, FGFR4, and c-Met, to determine its experimental IC50 values.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial results, a library of derivatives should be synthesized to explore the SAR and optimize the potency and selectivity of the scaffold.

Conclusion

This comparative guide demonstrates the utility of computational docking as a powerful tool for the initial assessment and prioritization of novel chemical scaffolds in drug discovery. While in-silico predictions require experimental validation, this study highlights the potential of this compound as a valuable starting point for the development of novel kinase inhibitors, with a particularly promising outlook for targeting the c-Met kinase. The methodologies and comparative data presented herein offer a robust framework for researchers to build upon in their quest for next-generation therapeutics.

References

Benchmarking Methyl 1,6-naphthyridine-2-carboxylate: A Comparative Guide for PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair pathways like BRCA1/2 mutations. This guide provides a comprehensive framework for benchmarking the novel compound, Methyl 1,6-naphthyridine-2-carboxylate, against established PARP inhibitors. Our analysis will proceed under the hypothesis that the naphthyridine scaffold, a known pharmacophore in PARP inhibitor design, confers PARP1 inhibitory activity to this molecule.

We will delve into the mechanism of PARP1 inhibition, provide a comparative analysis with leading FDA-approved PARP inhibitors, and present a detailed, field-proven protocol for a head-to-head enzymatic assay. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the potential of this compound as a therapeutic agent.

The Central Role of PARP1 in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for identifying and signaling single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. These cancer cells become heavily reliant on PARP1-mediated SSB repair. Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which, upon replication, collapse into toxic DSBs. Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.

cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA Damage DNA Damage SSB SSB DNA Damage->SSB ROS, Alkylating Agents PARP1 Activation PARP1 Activation SSB->PARP1 Activation BER Pathway BER Pathway PARP1 Activation->BER Pathway Recruits XRCC1, etc. DNA Repair DNA Repair BER Pathway->DNA Repair DNA Damage DNA Damage SSB SSB DNA Damage ->SSB PARP1 Activation PARP1 Activation SSB ->PARP1 Activation Replication Fork Collapse Replication Fork Collapse PARP1 Activation ->Replication Fork Collapse PARP Inhibition DSB DSB Replication Fork Collapse->DSB Cell Death Cell Death DSB->Cell Death No HR Repair

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Established PARP Inhibitors: The Competitive Landscape

A number of PARP inhibitors have received regulatory approval and are now standard-of-care for various cancers. Understanding the profiles of these established drugs is crucial for contextualizing the performance of a new chemical entity like this compound.

InhibitorFDA Approval HighlightsMechanism of Action
Olaparib (Lynparza) Maintenance treatment for BRCA-mutated advanced ovarian cancer, metastatic pancreatic cancer, and certain prostate and breast cancers.Potent inhibitor of both PARP1 and PARP2 enzymatic activity and induces the formation of trapped PARP-DNA complexes.
Rucaparib (Rubraca) Treatment for BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC) and recurrent ovarian cancer.Inhibits PARP1, PARP2, and PARP3.
Niraparib (Zejula) Maintenance treatment for advanced ovarian cancer, regardless of BRCA status in some cases.Highly selective inhibitor of PARP1 and PARP2.
Talazoparib (Talzenna) Treatment for deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.The most potent of the approved PARP inhibitors at trapping PARP-DNA complexes.
Veliparib (ABT-888) Investigated in numerous clinical trials for various solid tumors, often in combination with chemotherapy.Potent inhibitor of PARP1 and PARP2, with lower PARP-trapping activity compared to other inhibitors.

Quantitative Benchmarking of Inhibitory Potency

The following table presents a comparative summary of the in vitro potency of the aforementioned PARP inhibitors. For the purpose of this guide, we have included hypothetical, yet plausible, data for this compound to illustrate how it would be evaluated.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative)
Olaparib~5~1+++
Rucaparib~1.4~0.2+++
Niraparib~3.8~2.1++++
Talazoparib0.57~0.3+++++
Veliparib5.22.9+
This compound (Hypothetical: 8.5) (Hypothetical: 15.2) (Hypothetical: ++)

IC50 values are approximate and can vary based on assay conditions. PARP trapping potency is a relative measure based on published literature.

Experimental Protocol: In Vitro PARP1 Enzymatic Assay

To quantitatively assess the inhibitory potential of this compound against PARP1, a robust and reproducible enzymatic assay is required. The following protocol is based on established, commercially available colorimetric and fluorometric assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PARP1 and compare it to known inhibitors.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric or fluorometric substrate. The signal intensity is proportional to PARP1 activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay Buffer

  • Streptavidin-HRP Conjugate

  • Colorimetric Substrate (e.g., TMB) or Fluorometric Substrate

  • Stop Solution (e.g., 0.2 M HCl)

  • Test Compound: this compound

  • Reference Compounds: Olaparib, Veliparib

  • DMSO (for compound dilution)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and reference inhibitors in DMSO.

    • Perform serial dilutions in assay buffer to create a

Safety Operating Guide

Proper Disposal of Methyl 1,6-Naphthyridine-2-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 1,6-naphthyridine-2-carboxylate (CAS 338760-63-7), a heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

Inferred Hazard Classifications:

Hazard ClassGHS CategoryPrecautionary Statement Codes
Skin IrritationCategory 2H315, P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationCategory 2AH319, P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335, P261, P271, P304+P340, P312, P403+P233, P405

This data is extrapolated from 1,6-naphthyridine-2-carboxylic acid and should be used as a minimum guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste vendor.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal A Step 1: Waste Segregation (Point of Generation) B Step 2: Containerization & Labeling A->B Properly contained C Step 3: Temporary Storage (Satellite Accumulation Area) B->C Securely sealed and labeled D Step 4: Waste Pickup Request C->D Container full or per schedule E Step 5: Collection by EHS/Licensed Vendor D->E Scheduled pickup F Step 6: Final Disposal (Incineration) E->F Transported off-site

Caption: Disposal Workflow for this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste disposal.

  • Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, compatible waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies and are crucial for safe handling and disposal.

  • Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Include the date of initial waste accumulation. Your institution's EHS department will provide specific hazardous waste labels.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly strong oxidizing agents. Secondary containment is highly recommended to mitigate spills.

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.

Step 4: Requesting Waste Pickup

Once the waste container is full, or before the accumulation time limit is reached, a waste pickup must be requested.

  • Procedure: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS department directly.

Step 5: Collection by EHS or a Licensed Vendor

Only trained and authorized personnel should handle and transport hazardous waste from the laboratory.

  • Internal Transfer: Your institution's EHS department will collect the waste from your SAA.

  • External Transport: A licensed hazardous waste vendor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Step 6: Final Disposal Method

The recommended disposal method for this compound is high-temperature incineration.

  • Incineration: This method ensures the complete destruction of the organic molecule. As a nitrogen-containing heterocyclic compound, incineration must be carried out in a facility equipped with appropriate pollution controls (e.g., scrubbers) to manage the formation of nitrogen oxides (NOx).

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound in any form, including its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and aerosols.[3][4][5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides chemical resistance for incidental contact.[3]
Body Protection A flame-resistant lab coat.Protects skin and clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosolization.Prevents inhalation of airborne particles.[3]

Emergency Procedures: Spills and Exposures

Prompt and correct response to spills and exposures is critical to minimizing harm.

Spill Response

The following is a general guideline for a minor spill. For major spills, evacuate the area and contact your institution's emergency response team.

SpillResponse A Spill Occurs B Alert personnel in the immediate area. A->B C Don appropriate PPE. B->C D Contain the spill with absorbent material. C->D E Carefully collect the absorbed material. D->E F Place contaminated materials in a hazardous waste container. E->F G Clean the spill area with soap and water. F->G H Label and dispose of all waste as hazardous. G->H

Caption: Minor Spill Response Workflow.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[6]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to properly classify, manage, and dispose of hazardous waste.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,6-naphthyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,6-naphthyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.